1-phenyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-phenylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXMOXHSEXNGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18336-37-3 | |
| Record name | 1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-phenyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-phenyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its significant role in the development of novel therapeutics.
Core Chemical Identity
This compound is a solid organic compound with the chemical formula C₉H₇ClN₂O₂S.[1] Its unique structure, featuring a phenyl-substituted pyrazole ring functionalized with a reactive sulfonyl chloride group, makes it a valuable intermediate for synthesizing a diverse range of compounds with potential pharmacological activities.
Chemical Structure
The molecule consists of a central five-membered pyrazole ring. A phenyl group is attached to one of the nitrogen atoms (N1), and a sulfonyl chloride group (-SO₂Cl) is attached to the carbon at the 4-position of the pyrazole ring.
Caption: Chemical structure of this compound.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, some key properties can be inferred from supplier information and analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂S | [1] |
| Molecular Weight | 242.68 g/mol | Inferred |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis of this compound
The synthesis of this compound typically proceeds in two main stages: the formation of the 1-phenyl-1H-pyrazole core, followed by sulfonation at the 4-position.
Synthesis of 1-phenyl-1H-pyrazole
The precursor, 1-phenyl-1H-pyrazole, can be synthesized through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with phenylhydrazine.
Caption: General synthesis of the 1-phenyl-1H-pyrazole core.
Sulfonation of 1-phenyl-1H-pyrazole
The key step in forming the title compound is the electrophilic substitution of the 1-phenyl-1H-pyrazole at the C4 position. This is typically achieved using a strong sulfonating agent. A general and effective method for the synthesis of pyrazole-4-sulfonyl chlorides involves the use of chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride.[3]
Exemplary Protocol (based on analogous syntheses): [3]
-
Reaction Setup: To a solution of 1-phenyl-1H-pyrazole in a suitable solvent (e.g., chloroform), chlorosulfonic acid is added dropwise at a reduced temperature (e.g., 0 °C) under an inert atmosphere. The choice of a non-polar solvent is crucial to control the reactivity of the chlorosulfonic acid.
-
Reaction Progression: The reaction mixture is then typically warmed to a higher temperature (e.g., 60 °C) and stirred for several hours to ensure complete sulfonation.
-
Conversion to Sulfonyl Chloride: Following the initial sulfonation, thionyl chloride is added to the reaction mixture. This step is critical for converting the sulfonic acid intermediate to the more reactive sulfonyl chloride. The mixture is stirred for an additional period at an elevated temperature.
-
Workup and Purification: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The product is then extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
The causality behind these steps lies in the electrophilic nature of the sulfur trioxide in chlorosulfonic acid, which attacks the electron-rich C4 position of the pyrazole ring. The subsequent addition of thionyl chloride provides a source of chloride ions to form the final sulfonyl chloride.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[4]
Caption: Key reactions of this compound.
This reactivity is the cornerstone of its application in drug discovery. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. By incorporating the this compound moiety, medicinal chemists can readily synthesize libraries of novel pyrazole-sulfonamide derivatives for biological screening.
Protocol for Sulfonamide Synthesis: [3]
-
Reactant Preparation: this compound is dissolved in a suitable aprotic solvent, such as dichloromethane.
-
Amine Addition: The desired primary or secondary amine is added to the solution, typically in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is then dried and concentrated. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.
The sulfonamide linkage is a key structural feature in many drugs, as it can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of the molecule to its biological target. The combination of the pyrazole core and the sulfonamide linker provides a versatile scaffold for the design of new therapeutic agents.
Safety and Handling
As a sulfonyl chloride, this compound is a reactive and potentially hazardous compound. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Moisture Sensitivity: Sulfonyl chlorides react with water, including moisture in the air, to produce hydrochloric acid. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the sulfonyl chloride group allow for the facile generation of diverse libraries of pyrazole-sulfonamide derivatives. The proven pharmacological importance of the pyrazole scaffold makes this compound a key intermediate for researchers and scientists in the field of drug discovery and development.
References
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023. Available from: [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. 2020.
-
1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online. 2011. Available from: [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. 2023. Available from: [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. 2023. Available from: [Link]
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A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed. 2007. Available from: [Link]
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. 2023. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride
This guide provides a comprehensive technical overview of the synthesis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride, a critical building block in modern medicinal chemistry. We will delve into the strategic synthesis of the pyrazole core, the mechanism and practical execution of its chlorosulfonation, and provide detailed, field-proven protocols designed for reproducibility and scalability. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding of this important synthetic transformation.
Strategic Importance in Drug Discovery
The 1-phenyl-1H-pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] Its derivative, this compound, serves as a highly versatile intermediate. The sulfonyl chloride moiety is an excellent electrophilic handle for reaction with a wide array of nucleophiles, most notably amines, to form sulfonamides. This linkage is a cornerstone of many biologically active molecules, including potent anti-inflammatory agents like Celecoxib and its analogs, which are selective COX-2 inhibitors.[3][4][5] The ability to readily synthesize this intermediate is therefore crucial for the development of new chemical entities targeting a range of diseases.[6][7][8]
The Two-Stage Synthetic Approach
The most logical and widely adopted pathway to this compound involves a two-stage process. First, the 1-phenyl-1H-pyrazole core is constructed. Second, the sulfonyl chloride group is introduced onto the C4 position of the pyrazole ring via chlorosulfonation. This modular approach allows for optimization at each distinct chemical transformation.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of the 1-Phenyl-1H-pyrazole Core
The cornerstone of this synthesis is the Paal-Knorr condensation, a robust and high-yielding reaction. This involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, in this case, phenylhydrazine. While various dicarbonyls can be used to generate substituted pyrazoles, the synthesis of the parent 1-phenyl-1H-pyrazole often starts from malonaldehyde or its synthetic equivalents.
A common and illustrative variant for producing a substituted pyrazole involves the reaction of acetylacetone with phenylhydrazine to yield 3,5-dimethyl-1-phenyl-1H-pyrazole.[9] The fundamental mechanism remains the same for the unsubstituted parent compound.
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole
This protocol describes a general method adaptable for the synthesis of the core pyrazole structure.
Materials & Equipment:
-
Malonaldehyde bis(dimethyl acetal)
-
Phenylhydrazine
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution
-
Diethyl ether
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve malonaldehyde bis(dimethyl acetal) (1.0 equiv.) in ethanol.
-
Acid Hydrolysis: Add concentrated hydrochloric acid dropwise to the solution to hydrolyze the acetal to the reactive malonaldehyde in situ.
-
Hydrazine Addition: Slowly add phenylhydrazine (1.0 equiv.) to the reaction mixture. The addition may be exothermic and should be controlled.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 1-phenyl-1H-pyrazole.
Stage 2: Chlorosulfonation of 1-Phenyl-1H-pyrazole
This step is a classic electrophilic aromatic substitution (EAS) reaction. The pyrazole ring, while containing electron-withdrawing nitrogen atoms, is sufficiently activated to react with a strong electrophile. Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the sulfonating agent.
Mechanism of Chlorosulfonation
The reaction proceeds through a well-established EAS mechanism.[10][11][12]
-
Generation of the Electrophile: Chlorosulfonic acid undergoes auto-protolysis to generate the highly electrophilic chlorosulfonium ion (SO₂Cl⁺).[11][13]
-
Electrophilic Attack: The π-electron system of the pyrazole ring attacks the electrophilic sulfur atom. This attack preferentially occurs at the C4 position, which is electronically favored and sterically accessible. This forms a resonance-stabilized intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base (such as the ClSO₄⁻ anion) removes a proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final product, this compound.
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An In-depth Technical Guide to the Mechanism of Action of Phenyl-Pyrazole Sulfonyl Chlorides as Bioactive Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-phenyl-1H-pyrazole-4-sulfonyl chloride scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse array of biologically active molecules.[1][2] While the precise mechanism of action for the parent compound, this compound, is not extensively detailed in publicly available literature, the broader class of pyrazole sulfonamide derivatives has been the subject of significant investigation. These derivatives have demonstrated a remarkable capacity to modulate the activity of various key biological targets, primarily through enzyme inhibition.[3][4][5][6][7] This guide will synthesize the available scientific evidence to provide a comprehensive overview of the plausible mechanisms of action for this class of compounds, with a focus on their role as enzyme inhibitors. We will delve into the structural features that confer their inhibitory activity, explore common protein targets, and present established experimental protocols for elucidating their specific mechanisms.
Introduction to the Pyrazole Sulfonamide Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[8] This structural motif is a cornerstone in the design of numerous pharmaceuticals due to its metabolic stability and its ability to participate in various non-covalent interactions with biological macromolecules.[1][9] The incorporation of a sulfonyl chloride group at the 4-position of the pyrazole ring, as seen in this compound, provides a reactive handle for the synthesis of a wide range of sulfonamide derivatives.[10][11] It is these derivatives that have shown significant promise as therapeutic agents.
The general structure of a pyrazole sulfonamide derivative allows for extensive chemical modification at several key positions, influencing the compound's steric and electronic properties, and thereby its target specificity and potency.
The Predominant Mechanism of Action: Enzyme Inhibition
The most frequently reported mechanism of action for pyrazole sulfonamide derivatives is the inhibition of enzyme activity.[3][4][5][6][7] The sulfonamide moiety is a key pharmacophore that can mimic the transition state of enzymatic reactions or interact with critical residues within the enzyme's active site. The pyrazole and phenyl rings contribute to the overall binding affinity and selectivity through hydrophobic, pi-stacking, and hydrogen bonding interactions.
Key Enzyme Targets and Associated Signaling Pathways
Research has identified several classes of enzymes that are potently inhibited by pyrazole sulfonamide derivatives:
-
Carbonic Anhydrases (CAs): These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes, including pH regulation and fluid balance. Pyrazole sulfonamides have been shown to be effective inhibitors of several CA isoforms.[7]
-
Protein Kinases: This large family of enzymes plays a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrazole derivatives have been developed as inhibitors of various kinases, such as EGFR, HER-2, SGK1, and LRRK2.[3][5][6]
-
Tubulin: This protein is the building block of microtubules, which are essential components of the cytoskeleton and are critical for cell division. Compounds that interfere with tubulin polymerization are potent anticancer agents. Some pyrazole derivatives have been shown to inhibit tubulin polymerization.[4]
The following diagram illustrates a generalized signaling pathway that can be modulated by a pyrazole sulfonamide inhibitor targeting a protein kinase.
Caption: Generalized kinase signaling pathway inhibited by a pyrazole sulfonamide derivative.
Experimental Protocols for Elucidating the Mechanism of Action
To determine the specific mechanism of action of a this compound derivative, a series of well-defined experiments are required. The following outlines a typical workflow.
Target Identification and Validation
The initial step is to identify the biological target of the compound. This can be achieved through various methods, including:
-
Affinity Chromatography: Immobilizing the compound on a solid support and using it to capture its binding partners from a cell lysate.
-
Computational Docking: In silico modeling to predict the binding of the compound to the active sites of known enzymes.
-
Enzyme Inhibition Assays: Screening the compound against a panel of purified enzymes to identify potential targets.
In Vitro Enzyme Kinetics
Once a target enzyme has been identified, detailed kinetic studies are performed to characterize the nature of the inhibition.
Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (adenosine triphosphate)
-
1-phenyl-1H-pyrazole-4-sulfonamide derivative (test compound)
-
Kinase assay buffer
-
Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the purified kinase and the kinase substrate to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a fixed concentration of ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37°C) for a predetermined time.
-
Stop the reaction by adding a stop solution or by placing the plate on ice.
-
Quantify the amount of product formed (phosphorylated substrate) using the chosen detection method.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Cellular Assays
To confirm that the compound's activity in a cellular context is due to the inhibition of the identified target, a variety of cell-based assays can be employed.
-
Western Blotting: To measure the phosphorylation status of the target kinase and its downstream substrates in cells treated with the compound.
-
Cell Viability Assays: To assess the effect of the compound on the proliferation and survival of cancer cell lines that are known to be dependent on the target kinase.[11]
-
Reporter Gene Assays: To measure the activity of transcription factors that are regulated by the target signaling pathway.
The following diagram illustrates a typical experimental workflow for mechanism of action studies.
Caption: Experimental workflow for elucidating the mechanism of action.
Quantitative Data Summary
| Compound Class | Target Enzyme | Reported IC50/Ki Range | Reference |
| Pyrazole Sulfonamides | Carbonic Anhydrases | Low nanomolar to micromolar | [7] |
| Pyrazole Derivatives | EGFR/HER-2 Kinase | 0.20 - 0.26 µM | [3] |
| Pyrazolo[3,4-b]pyrazines | SGK1 Kinase | <15 nM | [5] |
| Indenopyrazoles | Tubulin Polymerization | 7.30 µM | [4] |
Conclusion
The this compound scaffold is a versatile starting point for the synthesis of potent and selective enzyme inhibitors. While the precise mechanism of action for the parent compound requires further investigation, the extensive research on its derivatives strongly indicates that their biological effects are primarily mediated through the inhibition of key enzymes involved in critical cellular processes. The methodologies outlined in this guide provide a robust framework for researchers to elucidate the specific mechanisms of action of novel pyrazole sulfonamide derivatives, thereby facilitating the development of new therapeutic agents for a wide range of diseases.
References
- Keche, A. P., et al. (Year). Current status of pyrazole and its biological activities. Journal of the Brazilian Chemical Society. [Link to a relevant general review on pyrazole activities, if available]
-
Facile synthesis of two new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives was designed and synthesized. (2023). ACS Omega. [Link]
-
Reem, A. A., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). RSC Medicinal Chemistry. [Link]
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The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. [Link]
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Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. (2014). Journal of Medicinal Chemistry. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. [Link]
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Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. [Link]
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1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. (n.d.). ChemBK. [Link]
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Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). Journal of Medicinal Chemistry. [Link]
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). Molecules. [Link]
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The Pharmacological Potential of 1-Phenyl-1H-pyrazole-4-sulfonyl Chloride Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Promise
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs.[1] This technical guide focuses on a specific and promising subclass: derivatives of 1-phenyl-1H-pyrazole-4-sulfonyl chloride. These compounds, which combine the versatile pyrazole core with a reactive sulfonyl chloride group, serve as key intermediates in the synthesis of a diverse array of sulfonamides and other molecules with significant therapeutic potential.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives. It aims to serve as a practical resource for those engaged in the discovery and development of novel therapeutic agents.
The Synthetic Gateway: From Pyrazole to Sulfonyl Chloride and Beyond
The journey to novel therapeutic agents begins with robust and efficient chemical synthesis. The preparation of this compound derivatives typically follows a multi-step sequence, commencing with the synthesis of the pyrazole core itself.
Synthesis of the Pyrazole Scaffold
The construction of the 1-phenyl-pyrazole ring is often achieved through the Knorr pyrazole synthesis, a classic and reliable method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] For the synthesis of the 1-phenyl variant, phenylhydrazine is the key reagent.
Sulfonylation of the Pyrazole Ring
The introduction of the sulfonyl chloride moiety at the C4 position of the pyrazole ring is a critical step. This is typically accomplished through an electrophilic substitution reaction using chlorosulfonic acid. The pyrazole, dissolved in a suitable solvent like chloroform, is treated with an excess of chlorosulfonic acid, often in the presence of thionyl chloride to facilitate the reaction.[2]
Derivatization to Bioactive Sulfonamides
The true therapeutic potential of this compound lies in its ability to be readily converted into a wide range of sulfonamide derivatives. This is achieved by reacting the sulfonyl chloride with various primary or secondary amines in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like dichloromethane.[2] This reaction allows for the introduction of diverse functionalities, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
A Spectrum of Biological Activities
Derivatives of this compound have been shown to exhibit a wide range of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
A significant body of research has focused on the anticancer potential of pyrazole sulfonamide derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including those of breast, lung, and colon cancer.[3][4]
Mechanism of Action: The anticancer activity of these derivatives is often multi-faceted. One prominent mechanism involves the inhibition of key enzymes essential for cancer cell proliferation and survival. For instance, some pyrazole sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can lead to apoptosis and suppression of tumor growth.
Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[6] The specific signaling pathways involved can vary depending on the substitution pattern of the sulfonamide moiety.
The following table summarizes the in vitro cytotoxic activity of representative 1-phenyl-1H-pyrazole-4-sulfonamide derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 5.21 | [5] |
| Compound B | HCT-116 (Colon) | 9.54 | [3] |
| Compound C | A549 (Lung) | 8.0 | [4] |
| Compound D | HeLa (Cervical) | 9.8 | [4] |
| Compound E | MDA-MB-231 (Breast) | 22.3 | [7] |
Antimicrobial Activity
The emergence of multidrug-resistant bacteria poses a significant global health threat, driving the search for new antimicrobial agents. 1-Phenyl-1H-pyrazole-4-sulfonamide derivatives have shown promising activity against a range of both Gram-positive and Gram-negative bacteria.[1][8]
Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, it is believed that they may interfere with essential bacterial metabolic pathways. The structural similarity of some sulfonamides to p-aminobenzoic acid (PABA), a precursor for folic acid synthesis in bacteria, suggests that they may act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial survival.
The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound F | Staphylococcus aureus | 1-32 | [9] |
| Compound G | Escherichia coli | 1 | [9] |
| Compound H | Bacillus subtilis | 1-125 | [8] |
| Compound I | Pseudomonas aeruginosa | 4-8 | [9] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Certain 1-phenyl-1H-pyrazole-4-sulfonamide derivatives have exhibited significant anti-inflammatory properties.
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[10] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocols
To facilitate further research in this area, detailed, step-by-step methodologies for key experiments are provided below.
General Procedure for the Synthesis of 1-Phenyl-1H-pyrazole-4-sulfonamides
This protocol is adapted from established methods for the synthesis of pyrazole sulfonamides.[2]
-
Dissolution of Amine: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][12][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[15]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.
-
Inoculation of Agar Plates: Spread the inoculum evenly over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) to each well. Include a solvent control and a positive control (e.g., a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.
Visualizing the Synthetic and Biological Landscape
Diagrams can provide a clear and concise representation of complex processes. The following sections utilize Graphviz to illustrate key workflows and relationships.
Synthetic Workflow
Caption: Synthetic pathway to 1-phenyl-1H-pyrazole-4-sulfonamide derivatives.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of synthesized derivatives.
Potential Anticancer Mechanism: Carbonic Anhydrase Inhibition
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A Technical Guide to the Spectroscopic Profile of 1-phenyl-1H-pyrazole-4-sulfonyl chloride
This document provides an in-depth technical analysis of the expected spectroscopic characteristics of 1-phenyl-1H-pyrazole-4-sulfonyl chloride. In the realm of medicinal chemistry and drug development, pyrazole derivatives are of significant interest due to their diverse biological activities.[1] The title compound, featuring a reactive sulfonyl chloride moiety, serves as a critical intermediate for the synthesis of a wide array of sulfonamides and other derivatives.[2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation of its subsequent products.
Molecular Structure and Analytical Workflow
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a pyrazole ring substituted with a phenyl group at the N1 position and a sulfonyl chloride group at the C4 position.
Diagram 1: Molecular Structure of this compound
A 2D representation of this compound with atom numbering.
The analytical workflow for confirming the identity and purity of a synthesized batch of this compound would follow a logical progression of spectroscopic techniques.
Diagram 2: Spectroscopic Analysis Workflow
A simplified representation of the major expected fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a stable solid like this, a direct insertion probe (DIP) is suitable. Alternatively, if the compound is sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, which also provides purity information.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This standard energy allows for reproducible fragmentation patterns that can be compared to library data.
-
Mass Analysis: Scan a suitable mass range, for example, m/z 40 to 400, to ensure detection of the molecular ion and all significant fragments.
-
High-Resolution MS (HRMS): For unambiguous molecular formula confirmation, analyze the sample using a high-resolution mass spectrometer (e.g., TOF, Orbitrap). This will provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition to within a few parts per million (ppm).
Conclusion
This guide presents a comprehensive, albeit predictive, spectroscopic analysis of this compound. The outlined NMR, IR, and MS data represent the expected spectroscopic fingerprint of this important synthetic intermediate. For researchers and scientists working with this compound, the provided tables of predicted data, interpretation rationale, and standard experimental protocols serve as a robust framework for structural verification and quality assessment. The true value of this analysis lies not just in the predicted values, but in the understanding of why the spectra are expected to appear as they do, an understanding grounded in the fundamental principles of spectroscopy and the known behavior of its constituent chemical moieties.
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An In-depth Technical Guide to the Synthesis of 1-Phenyl-1H-pyrazole-4-sulfonyl Chloride: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-phenyl-1H-pyrazole-4-sulfonyl chloride, a critical building block in medicinal chemistry. The pyrazole scaffold and its sulfonamide derivatives are prominent motifs in a wide array of pharmacologically active compounds, demonstrating anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] This document delineates the primary synthetic pathways, focusing on the selection of starting materials and the rationale behind key experimental choices. Detailed protocols, mechanistic insights, and data-driven comparisons are presented to empower researchers in their synthetic endeavors.
Introduction: The Significance of this compound
The fusion of a pyrazole nucleus with a sulfonyl chloride functional group creates a highly versatile intermediate for drug discovery and development.[1][5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of aromaticity, hydrogen bonding capabilities, and metabolic stability.[2][4] The sulfonyl chloride moiety serves as a reactive handle for the facile introduction of a sulfonamide linkage, a privileged functional group in medicinal chemistry known for its ability to mimic the transition state of enzymatic reactions and engage in crucial hydrogen bonding interactions with biological targets.[1][5] Consequently, this compound is a sought-after precursor for synthesizing libraries of novel compounds with diverse therapeutic potential.
Strategic Approaches to Synthesis: A Focus on Starting Materials
The synthesis of this compound can be broadly categorized into two main strategic approaches:
-
Strategy A: Pre-formation of the 1-Phenyl-1H-pyrazole Core followed by Chlorosulfonation. This is the most direct and widely employed method.
-
Strategy B: Construction of the Pyrazole Ring from Precursors already containing a Sulfur Moiety. This approach offers an alternative when direct chlorosulfonation is challenging.
This guide will primarily focus on Strategy A, as it is the more established and versatile route.
Strategy A: Synthesis via Chlorosulfonation of 1-Phenyl-1H-pyrazole
This strategy involves two key stages: the synthesis of the 1-phenyl-1H-pyrazole core and its subsequent chlorosulfonation.
Synthesis of the 1-Phenyl-1H-pyrazole Core
The formation of the 1-phenyl-1H-pyrazole ring is a cornerstone of this synthetic pathway. The most common and reliable method is the Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.
Starting Materials:
-
Phenylhydrazine (or its hydrochloride salt): This is the source of the N1-phenyl group and one of the nitrogen atoms of the pyrazole ring.
-
1,3-Dicarbonyl Compound or Equivalent: This provides the three-carbon backbone of the pyrazole ring. Common choices include:
-
1,1,3,3-Tetramethoxypropane
-
Malondialdehyde
-
Formylacetone
-
Acetylacetone (for substituted pyrazoles)
-
Reaction Causality: The reaction proceeds via the initial formation of a hydrazone by the reaction of phenylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the initial attack of the unsymmetrical phenylhydrazine on an unsymmetrical 1,3-dicarbonyl compound is a critical factor that can be influenced by the pH of the reaction medium.[6]
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole
-
Reaction Setup: To a solution of phenylhydrazine hydrochloride (1 equivalent) in ethanol, add 1,1,3,3-tetramethoxypropane (1 equivalent).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure 1-phenyl-1H-pyrazole as a liquid.[7]
Table 1: Comparison of Starting Materials for 1-Phenyl-1H-pyrazole Synthesis
| 1,3-Dicarbonyl Equivalent | Advantages | Disadvantages |
| 1,1,3,3-Tetramethoxypropane | Readily available, stable, and provides good yields of the unsubstituted pyrazole. | Requires acidic conditions for in-situ generation of malondialdehyde. |
| Malondialdehyde | Direct precursor, can lead to cleaner reactions. | Unstable and often used as a salt or acetal. |
| Formylacetone | Allows for the synthesis of 3-methyl-1-phenyl-1H-pyrazole. | Can lead to regioisomeric mixtures if not controlled. |
Diagram 1: Synthesis of 1-Phenyl-1H-pyrazole
Caption: Synthetic pathway for 1-Phenyl-1H-pyrazole.
Chlorosulfonation of 1-Phenyl-1H-pyrazole
With the 1-phenyl-1H-pyrazole core in hand, the next critical step is the introduction of the sulfonyl chloride group at the C4 position. The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.[3]
Starting Materials:
-
1-Phenyl-1H-pyrazole: The substrate to be functionalized.
-
Chlorosulfonic Acid (ClSO₃H): The electrophilic sulfonating agent. Thionyl chloride (SOCl₂) is sometimes used as an additive to improve yield and facilitate the conversion of the sulfonic acid to the sulfonyl chloride.[5]
Reaction Causality: Chlorosulfonic acid is a powerful electrophile that attacks the electron-rich C4 position of the pyrazole ring. The initial product is the corresponding sulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid or an added chlorinating agent like thionyl chloride.
Experimental Protocol: Synthesis of this compound [5][8]
-
Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet, cool chlorosulfonic acid (5-10 equivalents) to 0°C in an ice bath.
-
Addition of Substrate: Add 1-phenyl-1H-pyrazole (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot in water and analyzing by TLC or LC-MS.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like a mixture of hexanes and ethyl acetate.[8]
Table 2: Key Parameters for Chlorosulfonation
| Parameter | Recommended Condition | Rationale |
| Temperature Control | 0-10°C during addition | Controls the exothermic reaction and minimizes side product formation. |
| Molar Ratio (ClSO₃H:Pyrazole) | 5:1 to 10:1 | Ensures complete sulfonation and conversion to the sulfonyl chloride. |
| Reaction Time | 2-4 hours at 60-70°C | Drives the reaction to completion. |
| Quenching | Poured onto crushed ice | Safely decomposes excess chlorosulfonic acid and precipitates the product. |
Diagram 2: Chlorosulfonation of 1-Phenyl-1H-pyrazole
Caption: Formation of the target sulfonyl chloride.
Alternative Synthetic Strategies
While the chlorosulfonation of pre-formed 1-phenyl-1H-pyrazole is the most common route, other methods have been reported. For instance, a two-step method starting from 2-(benzylthio)malonaldehyde has been developed for the synthesis of diverse pyrazole-4-sulfonyl chlorides.[9] This approach involves the cyclization with a hydrazine to form a pyrazole with a sulfur-containing substituent at the 4-position, which is then oxidized and chlorinated to the sulfonyl chloride.[9] Another approach involves the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines.[10]
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The purity and identity of the intermediates and the final product should be rigorously confirmed at each stage using standard analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions during chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the S=O stretches of the sulfonyl chloride.
Consistent and reproducible analytical data are paramount to ensuring the integrity of the synthetic process.
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental principles of heterocyclic chemistry and electrophilic aromatic substitution. By carefully selecting the appropriate starting materials, such as phenylhydrazine and a suitable 1,3-dicarbonyl equivalent, and controlling the reaction conditions during the critical chlorosulfonation step, researchers can efficiently produce this valuable building block for drug discovery. The methodologies outlined in this guide provide a robust framework for the successful synthesis and characterization of this compound, empowering scientists to advance their research in medicinal chemistry.
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The Strategic Deployment of Pyrazole Sulfonyl Chlorides in Modern Drug Discovery: A Technical Guide
Preamble: The Pyrazole Scaffold and the Ascendancy of the Sulfonyl Chloride Moiety
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its metabolic stability and versatile substitution patterns have led to a significant number of approved drugs targeting a wide array of diseases, from cancers to viral infections and inflammatory conditions.[2][3] Within the vast chemical space of pyrazole derivatives, those functionalized with a sulfonyl chloride group represent a particularly powerful and versatile class of intermediates. The sulfonyl chloride moiety is not merely a synthetic handle; it is a strategic linchpin in the design of potent and selective therapeutic agents. This guide provides an in-depth technical exploration of the synthesis, reactivity, and multifaceted applications of pyrazole sulfonyl chlorides in contemporary drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
I. Synthetic Strategies for Pyrazole Sulfonyl Chlorides: A Foundation of Versatility
The successful application of pyrazole sulfonyl chlorides in drug discovery is contingent upon robust and scalable synthetic routes. The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.
Chlorosulfonylation of Pre-formed Pyrazoles: A Direct Approach
A common and direct method for the synthesis of pyrazole sulfonyl chlorides is the electrophilic chlorosulfonylation of a pre-existing pyrazole ring.[4] This approach is particularly useful when the pyrazole core is readily available or has been synthesized through established methods, such as the Knorr pyrazole synthesis.[5]
Causality of Experimental Choice: The use of chlorosulfonic acid, often in the presence of a co-reagent like thionyl chloride, provides a potent electrophilic source of the "-SO2Cl" group.[4] The reaction typically proceeds via an electrophilic aromatic substitution mechanism, with the position of sulfonation being directed by the electronic properties of the substituents on the pyrazole ring. For instance, in the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, the C4 position is activated for electrophilic attack.[4]
Self-Validating System for Protocol: A successful chlorosulfonylation reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting pyrazole and the appearance of a new, typically more polar, product spot corresponding to the sulfonyl chloride. The identity and purity of the final product are then confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The characteristic downfield shift of the pyrazole ring protons adjacent to the sulfonyl chloride group in the 1H NMR spectrum is a key diagnostic indicator.
Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride [4]
-
Starting Material Synthesis: 3,5-dimethyl-1H-pyrazole is synthesized by the condensation of acetylacetone (pentane-2,4-dione) with hydrazine hydrate in methanol. This is an exothermic reaction that proceeds to near-quantitative yield.[4]
-
Chlorosulfonylation:
-
To a stirred solution of 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform, add chlorosulfonic acid (5.5 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, slowly warm the reaction mixture to 60 °C and stir for 10 hours.
-
Add thionyl chloride (1.32 equivalents) to the reaction mixture at 60 °C over 20 minutes and continue stirring for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrazole-4-sulfonyl chloride.
-
Purify the crude product by column chromatography on silica gel.
-
De Novo Synthesis: Building the Scaffold with the Sulfonyl Group Precursor
An alternative strategy involves the construction of the pyrazole ring from acyclic precursors that already contain a group that can be readily converted to a sulfonyl chloride. This approach offers greater control over the regiochemistry of the final product.
Causality of Experimental Choice: This method often utilizes starting materials like β-keto esters or 1,3-dicarbonyl compounds which can be functionalized with a sulfur-containing group prior to cyclization with a hydrazine derivative. This pre-functionalization ensures the desired placement of the future sulfonyl chloride moiety.
II. Reactivity and Functionalization: The Sulfonyl Chloride as a Gateway to Diversity
The synthetic utility of pyrazole sulfonyl chlorides lies in their reactivity as electrophiles, primarily with nucleophiles such as amines and alcohols. This reactivity allows for the rapid generation of large and diverse libraries of sulfonamide and sulfonate ester derivatives for biological screening.
Sulfonamide Formation: The Cornerstone of Pyrazole-Based Drug Design
The reaction of a pyrazole sulfonyl chloride with a primary or secondary amine is the most common and arguably the most important transformation in the context of drug discovery.[6] This reaction, often carried out in the presence of a base like triethylamine or diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (DCM), yields the corresponding sulfonamide.[4]
Causality of Experimental Choice: The sulfonamide linkage is a key pharmacophore in a multitude of clinically used drugs. It is a stable, non-hydrolyzable group that can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[7] The R-groups on the amine nucleophile can be easily varied, allowing for systematic exploration of structure-activity relationships (SAR).
Self-Validating System for Protocol: The progress of the sulfonamide formation can be monitored by TLC or LC-MS. The disappearance of the highly reactive sulfonyl chloride and the appearance of the more stable sulfonamide product are indicative of a successful reaction. The final product is characterized by IR spectroscopy (presence of characteristic SO2 and N-H stretching bands), NMR spectroscopy, and mass spectrometry.[6]
Experimental Protocol: General Procedure for the Synthesis of Pyrazole Sulfonamides [4]
-
To a solution of the desired amine (1.05 equivalents) and a non-nucleophilic base such as diisopropylethylamine (1.5 equivalents) in dichloromethane (10 volumes), add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane (5 volumes) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
III. Applications in Drug Discovery: From Anti-Inflammatories to Anticancer Agents
The strategic incorporation of the pyrazole sulfonyl chloride moiety has led to the discovery and development of numerous successful drugs and clinical candidates.
Case Study: Celecoxib - A Landmark in Selective COX-2 Inhibition
Celecoxib (Celebrex®) is a blockbuster nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8] Its chemical structure features a central pyrazole ring substituted with a p-sulfamoylphenyl group, which is crucial for its selective binding to the COX-2 active site.
The Role of the Sulfonamide Moiety: The sulfonamide group of celecoxib plays a pivotal role in its selectivity for COX-2 over the closely related COX-1 isoenzyme. The active site of COX-2 has a larger, more accommodating side pocket compared to COX-1. The sulfonamide group of celecoxib is able to insert into this side pocket, forming key hydrogen bond interactions with specific amino acid residues, thereby anchoring the drug and leading to potent and selective inhibition.[9] This selectivity is the basis for celecoxib's improved gastrointestinal safety profile compared to non-selective NSAIDs.[8]
Synthetic Pathway Visualization:
Caption: A simplified workflow for the synthesis of Celecoxib.
Mechanism of Action Visualization:
Caption: Simplified signaling pathway of Celecoxib's mechanism of action.[10]
Beyond Anti-Inflammatory Agents: Diverse Therapeutic Targets
The versatility of the pyrazole sulfonamide scaffold extends far beyond COX-2 inhibition. Researchers have successfully targeted a range of other enzymes and receptors by modifying the substituents on the pyrazole ring and the amine portion of the sulfonamide.
| Therapeutic Area | Target | Significance of Pyrazole Sulfonamide Scaffold | Reference(s) |
| Oncology | Carbonic Anhydrases (e.g., CA IX) | The sulfonamide group is a classic zinc-binding pharmacophore for carbonic anhydrase inhibitors. The pyrazole scaffold allows for fine-tuning of selectivity for tumor-associated isoforms. | [11][12] |
| Infectious Diseases | Dihydropteroate Synthase (DHPS) | Sulfonamides act as competitive inhibitors of p-aminobenzoic acid (PABA) in the bacterial folate synthesis pathway. The pyrazole ring can enhance potency and modulate pharmacokinetic properties. | [3] |
| Neurological Disorders | Acetylcholinesterase (AChE) | Pyrazole sulfonamide derivatives have shown potent inhibitory activity against AChE, a key target in Alzheimer's disease therapy. The scaffold allows for interactions with both the catalytic and peripheral anionic sites of the enzyme. | [13] |
| Diabetes | Glycogen Synthase Kinase 3β (GSK3β) | Pyrazole-containing sulfonylureas have been designed as GSK3β inhibitors for their potential in lowering blood glucose. | [9] |
IV. Future Perspectives and Conclusion
Pyrazole sulfonyl chlorides will undoubtedly remain a cornerstone of medicinal chemistry for the foreseeable future. Their synthetic accessibility, coupled with the proven track record of the resulting sulfonamide derivatives as effective and safe drugs, ensures their continued relevance. Future research will likely focus on the development of novel, more efficient synthetic methodologies, including flow chemistry and biocatalysis, to access an even greater diversity of pyrazole sulfonyl chloride building blocks. Furthermore, the application of computational methods, such as structure-based drug design and machine learning, will continue to guide the rational design of next-generation pyrazole sulfonamide-based therapeutics with enhanced potency, selectivity, and desirable ADMET properties.
References
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An In-depth Technical Guide to the Safe Handling and Application of 1-phenyl-1H-pyrazole-4-sulfonyl Chloride
This guide provides a comprehensive overview of the chemical properties, hazards, and handling protocols for 1-phenyl-1H-pyrazole-4-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the responsible and effective use of this valuable synthetic intermediate. The pyrazole scaffold is a cornerstone in medicinal chemistry, found in numerous bioactive compounds, making a thorough understanding of its derivatives essential for innovation and laboratory safety.[1][2]
Compound Profile and Physicochemical Properties
This compound is a solid organic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its utility stems from the reactive sulfonyl chloride moiety, which allows for the straightforward introduction of the phenylpyrazole group into a wide range of molecules.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 18336-37-3 | |
| Molecular Formula | C₉H₇ClN₂O₂S | |
| Molecular Weight | 242.69 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% |
Core Reactivity and Scientific Rationale
The primary driver of both the utility and the hazards of this compound is the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is highly susceptible to nucleophilic attack.
-
Reaction with Water (Hydrolysis): Like most sulfonyl chlorides, it reacts with water, and can react violently with moisture.[3] This hydrolysis is an exothermic reaction that produces 1-phenyl-1H-pyrazole-4-sulfonic acid and corrosive hydrogen chloride (HCl) gas.[3] The generation of these corrosive byproducts underscores the critical need for anhydrous handling and storage conditions.
-
Reaction with Nucleophiles: This is the basis of its synthetic utility. It readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is fundamental to its application in drug discovery for creating new chemical entities.[4][5]
Caption: Reactivity pathways of this compound.
Hazard Identification and Comprehensive Risk Management
The primary hazards associated with this compound are its corrosivity and its reactivity with water. Safety Data Sheets for analogous sulfonyl chlorides classify them as causing severe skin burns and eye damage.[6]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |
| Acute Toxicity (Oral) | 4 (Assumed) | H302: Harmful if swallowed |
| Reacts with water | - | Decomposes in contact with water |
The classification is based on data for structurally similar sulfonyl chlorides and should be treated as a minimum precaution.[6]
A proactive risk assessment is mandatory before any handling. This involves identifying potential exposure scenarios and implementing robust control measures.
Caption: A four-step risk assessment workflow for laboratory use.
Mandatory Personal Protective Equipment (PPE) and Safe Handling Protocols
Due to its corrosive nature, a comprehensive PPE strategy is non-negotiable.[7] All handling operations must be conducted within a certified chemical fume hood to prevent inhalation of any dust or HCl vapors generated from contact with ambient moisture.[8][9]
-
Eye and Face Protection: Tightly fitting chemical safety goggles combined with a full-face shield are essential to protect against splashes and fine particulates.[7][10][11]
-
Skin and Body Protection: A chemical-resistant lab coat or apron is required.[10][12] For larger quantities, impervious or flame-resistant clothing should be considered.[7]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating skin.[7][10]
-
Respiratory Protection: All work must be performed in a chemical fume hood.[7] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with appropriate cartridges must be used.[9][13]
Caption: Required Personal Protective Equipment (PPE) for handling.
Step-by-Step Handling Protocol:
-
Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Have a spill kit containing an inert absorbent (e.g., sand, vermiculite) and a neutralizing agent (e.g., sodium bicarbonate) readily available.[8]
-
Weighing: Weigh the solid compound within the fume hood. Use a tared, sealed container to minimize exposure to atmospheric moisture.
-
Addition: If adding to a reaction, do so under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to moisture. Add the solid in portions to control the reaction rate.
-
Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[14] Decontaminate all equipment and the work surface.
Storage, Incompatibilities, and Waste Management
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Storage Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of moisture.[15] The container must be kept tightly sealed.[15] Storage in a dedicated corrosives cabinet is best practice.[11]
-
Incompatible Materials: Keep strictly segregated from:
-
Water and moisture
-
Strong bases
-
Alcohols
-
Strong oxidizing agents
-
Waste Disposal Protocol
Unused reagent and contaminated materials are considered hazardous waste and must be disposed of accordingly.[8][14] Never dispose of active sulfonyl chloride directly into general waste or down the drain.
-
Quenching: The most critical step is the safe neutralization of the reactive sulfonyl chloride. This must be performed in a chemical fume hood.
-
Procedure: Prepare a cold (ice bath) and stirred solution of a weak base, such as 5-10% aqueous sodium bicarbonate.[8] Slowly and in small portions, add the sulfonyl chloride waste or the reaction mixture containing excess reagent to the basic solution.[8] This reaction is exothermic and will release gas (CO₂ and potentially HCl); controlled addition is vital.[8]
-
Verification: After the addition is complete, continue stirring and allow the mixture to warm to room temperature. Check the pH to ensure it is neutral or slightly basic.
-
Final Disposal: The neutralized aqueous waste can then be disposed of in accordance with local and institutional regulations.[8]
Caption: Workflow for the safe quenching and disposal of sulfonyl chloride waste.
Emergency Response Procedures
Immediate and correct action is vital in an emergency.
-
Spill Response:
-
Evacuate non-essential personnel from the area.[14]
-
Wearing full PPE, cover the spill with a dry, inert absorbent material like sand, earth, or vermiculite. Do not use combustible materials.[8]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[8]
-
Decontaminate the spill area with a basic solution (e.g., sodium bicarbonate solution) and then wipe clean.[8]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][14]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][14]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][16]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][17]
-
Representative Application: Synthesis of a Sulfonamide
This protocol illustrates the practical application of the safety principles discussed. The reaction of this compound with an amine is a common method for synthesizing biologically active sulfonamides.[4]
Objective: To synthesize N-benzyl-1-phenyl-1H-pyrazole-4-sulfonamide.
Methodology:
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagents: Dissolve benzylamine (1.0 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere. The base is crucial to neutralize the HCl byproduct, preventing it from reacting with the starting amine.
-
Reaction: Cool the amine solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.05 eq) in anhydrous dichloromethane.
-
Addition: Add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes. Maintaining a low temperature helps control the exothermic reaction.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[4] Monitor the reaction's progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup & Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing water or a dilute acid solution to wash out the amine salt. Crucially, if a large excess of sulfonyl chloride is suspected, the reaction should first be quenched by slowly adding it to a stirred, cold basic solution as described in the waste disposal section.
-
Purification: Separate the organic layer, dry it over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
This protocol highlights the causality of experimental choices: anhydrous conditions prevent hydrolysis of the sulfonyl chloride, the base scavenges the acid byproduct, and controlled addition manages the reaction's exothermicity, all while operating under the umbrella of the stringent safety measures outlined in this guide.
References
- Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem.
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- PPE for Hazardous Chemicals. Canada Safety Training.
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- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025, February 1). ChemicalBook.
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- 5 - Safety D
- SAFETY DATA SHEET - 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. (2023, September 5). Fisher Scientific.
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- SAFETY DATA SHEET - Sulfuryl chloride. (2008, February 21). Fisher Scientific.
- SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific.
- SAFETY DATA SHEET - Phenylacetyl chloride. (2024, September 9). Sigma-Aldrich.
- This compound | 18336-37-3. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Phenylbenzimidazole-5-sulfonic acid. (2019, October 4). Spectrum Chemical.
- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. (2019, September 17). Life Chemicals.
- Pyrazoles in Drug Discovery. PharmaBlock.
- 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. NIH.
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. (2025, September 25). ChemicalBook.
- 1H-PYRAZOLE-4-SULFONYL CHLORIDE. Crescent Chemical Company.
- Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024, June 13). ACS Omega.
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Methodological & Application
Application Notes & Protocols: Synthesis of Novel Sulfonamides from 1-phenyl-1H-pyrazole-4-sulfonyl chloride and Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of sulfonamides derived from 1-phenyl-1H-pyrazole-4-sulfonyl chloride and various primary and secondary amines. Pyrazole-containing sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] These notes offer a detailed, step-by-step protocol for the synthesis, purification, and characterization of these target molecules, grounded in established chemical principles and supported by authoritative references. The content is designed to be a practical resource for researchers in academic and industrial drug discovery settings, providing not only a robust experimental procedure but also the underlying scientific rationale and troubleshooting strategies.
Introduction: The Significance of Pyrazole-Based Sulfonamides
The fusion of a pyrazole nucleus with a sulfonamide moiety creates a pharmacophore with significant therapeutic potential. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common feature in many approved drugs due to its ability to engage in various biological interactions.[4] When coupled with the sulfonamide group (-SO₂NH₂), a well-established functional group in drug design, the resulting compounds often exhibit enhanced pharmacological profiles.[3][4]
The 1-phenyl-1H-pyrazole scaffold, in particular, has been a cornerstone in the development of selective COX-2 inhibitors like Celecoxib, highlighting the therapeutic importance of this structural motif. The synthesis of novel derivatives by reacting this compound with a diverse range of amines allows for the systematic exploration of the chemical space around this privileged core, paving the way for the discovery of new drug candidates with improved efficacy and safety profiles. Pyrazole-based sulfonamides have shown promise as inhibitors of various enzymes, including carbonic anhydrases, and as potential antidiabetic and antiproliferative agents.[5][6][7]
Reaction Mechanism and Theoretical Considerations
The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride ion as a leaving group and deprotonation of the nitrogen to yield the stable sulfonamide product.
The reaction is typically carried out in the presence of a base, such as pyridine or diisopropylethylamine (DIPEA).[7][8] The base serves two primary purposes: it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine, and it can also act as a catalyst.
Figure 1: General reaction scheme for sulfonamide synthesis.
Experimental Protocol: Synthesis of N-Aryl/Alkyl-1-phenyl-1H-pyrazole-4-sulfonamides
This protocol provides a general procedure for the synthesis of a representative sulfonamide. The specific amine and reaction conditions may be varied to synthesize a library of compounds.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) | Notes |
| This compound | 18336-37-3 | 256.69 | Sigma-Aldrich | Moisture sensitive. Store in a desiccator. |
| Aniline (or other amine) | 62-53-3 | 93.13 | Acros Organics | Purify by distillation if necessary. |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | Fisher Scientific | Use as a base and solvent. |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | VWR | Reaction solvent. |
| Hydrochloric Acid (HCl), 1M aqueous solution | 7647-01-0 | 36.46 | J.T. Baker | For workup. |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | EMD Millipore | For drying the organic layer. |
| Ethyl Acetate | 141-78-6 | 88.11 | Pharmco-AAPER | For extraction and chromatography. |
| Hexane | 110-54-3 | 86.18 | Macron Fine | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) (approximately 5-10 mL per gram of sulfonyl chloride).[7]
-
Addition of Amine and Base: To the stirred solution, add the desired amine (1.1-1.5 eq) followed by the dropwise addition of a suitable base like pyridine or diisopropylethylamine (2.0-3.0 eq) at 0 °C (ice bath).[7]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane).
-
Workup:
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.[7]
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide.[7]
-
Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity.[5][6][9]
Figure 2: Experimental workflow for the synthesis of pyrazole sulfonamides.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Hydrolyzed sulfonyl chloride.- Impure amine.- Insufficient reaction time or temperature. | - Use fresh or properly stored sulfonyl chloride.- Purify the amine prior to use.- Increase reaction time or gently heat the reaction mixture. |
| Formation of Side Products | - Reaction of the product with the starting material.- Dimerization of the sulfonyl chloride. | - Use a slight excess of the amine.- Add the sulfonyl chloride solution slowly to the amine solution.- Maintain a low initial reaction temperature. |
| Difficult Purification | - Product co-elutes with impurities.- Product is insoluble. | - Optimize the solvent system for chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
The synthesis of sulfonamides from this compound and amines is a robust and versatile method for generating libraries of compounds with high therapeutic potential. The protocol detailed herein provides a solid foundation for researchers to explore this important area of medicinal chemistry. By understanding the underlying reaction mechanism and potential pitfalls, scientists can efficiently synthesize and evaluate novel pyrazole-based sulfonamides in their quest for new and improved therapeutics.
References
-
Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19049-19060. Available from: [Link]
-
Khan, I., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12, 1364293. Available from: [Link]
-
Nishikibe, M., et al. (1997). Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme. British Journal of Pharmacology, 122(7), 1351-1358. Available from: [Link]
-
Lolak, N., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202400392. Available from: [Link]
-
Khan, I., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12. Available from: [Link]
-
Abdel-Monem, R. A., et al. (2025). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Research Square. Available from: [Link]
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Reddy, L. V., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26035-26046. Available from: [Link]
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Zala, M., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available from: [Link]
-
Li, Y.-T., et al. (2008). 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o758. Available from: [Link]
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Reddy, L. V., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26035–26046. Available from: [Link]
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Unknown. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
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Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Available from: [Link]
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Müller, C. E., et al. (2005). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(23), 5244-5247. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available from: [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 123(1), 538-544. Available from: [Link]
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de la Torre, J. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Available from: [Link]
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Wang, L., et al. (2019). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. Advanced Synthesis & Catalysis, 361(15), 3568-3573. Available from: [Link]
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Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2467. Available from: [Link]
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Application Note & Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-sulfonamides via Reaction with Primary Amines
Abstract: This document provides a comprehensive guide for the synthesis of 1-phenyl-1H-pyrazole-4-sulfonamides through the reaction of 1-phenyl-1H-pyrazole-4-sulfonyl chloride with various primary amines. The pyrazole sulfonamide scaffold is a prominent structural motif in medicinal chemistry, serving as a pharmacophore in numerous pharmaceutically active compounds.[1] This protocol details the underlying mechanism, a step-by-step experimental procedure, purification techniques, and critical safety considerations. It is intended for researchers, scientists, and professionals in drug development seeking a robust and reliable method for generating libraries of these high-value compounds.
Scientific Introduction & Significance
The pyrazole moiety is a five-membered heterocyclic ring that has become a privileged scaffold in drug discovery due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] When combined with a sulfonamide functional group, the resulting pyrazole sulfonamide derivatives exhibit a remarkable spectrum of pharmacological activities.[1][4] Notable drugs like Celecoxib, a selective COX-2 inhibitor, feature this core structure, highlighting its importance in modern therapeutics.[2]
The most direct and widely utilized method for synthesizing these compounds is the reaction of a sulfonyl chloride with a primary or secondary amine.[5] This application note focuses specifically on the reaction between this compound and primary amines, a key transformation for building libraries of potential drug candidates. Understanding the nuances of this protocol is essential for achieving high yields and purity, which are critical for subsequent biological screening and development.
Reaction Mechanism: Nucleophilic Substitution
The formation of the sulfonamide bond proceeds through a classic nucleophilic substitution reaction. The key steps are outlined below:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, uses the lone pair of electrons on its nitrogen atom to attack the highly electrophilic sulfur atom of the this compound. The electrophilicity of the sulfur is enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[5]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.[6]
-
Elimination of the Leaving Group: The intermediate collapses, and the chloride ion, being an excellent leaving group, is eliminated.
-
Deprotonation: A base, typically a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[7] This step is crucial as the acidic byproduct would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
The overall mechanism can be visualized as follows:
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various primary amines. Optimization of reaction time, temperature, and solvent may be necessary for specific substrates.
Materials & Equipment
Reagents:
-
This compound
-
Primary amine of choice (e.g., benzylamine, aniline, 2-phenylethylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
Critical Safety Precautions
-
Sulfonyl Chlorides: These compounds are corrosive, lachrymatory, and moisture-sensitive. They can cause severe skin burns and eye damage.[8] Handle exclusively in a well-ventilated fume hood.
-
Amines: Many amines are corrosive, toxic, and have strong odors. Avoid inhalation of vapors and skin contact.[9][10]
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care in a fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this reaction.[11]
Step-by-Step Reaction Procedure
The following workflow outlines the complete process from reaction setup to the isolation of the final product.
Caption: Experimental workflow for the synthesis of pyrazole sulfonamides.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).
-
Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).[12] Cool the mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 16-24 hours.[12]
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.
Workup and Purification
-
Quenching & Extraction: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[1]
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude material can be purified by one of the following methods:
-
Column Chromatography: This is the most common method. The crude product is loaded onto a silica gel column and eluted with a solvent gradient, typically starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity.[12]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an effective purification method.[13]
-
Data Summary & Troubleshooting
The optimal conditions can vary depending on the nucleophilicity of the primary amine. Aromatic amines are generally less reactive than aliphatic amines.
| Amine Type | Typical Base | Solvent | Temperature | Typical Time | Avg. Yield | Reference(s) |
| Aliphatic (e.g., Benzylamine) | Pyridine / TEA | DCM / Pyridine | 0 °C to RT | 6-12 h | 85-95% | [5][7] |
| Aliphatic (e.g., 2-Phenylethylamine) | DIPEA | DCM | 25-30 °C | 16 h | ~55% | [12] |
| Aromatic (e.g., Aniline) | Pyridine / TEA | THF / Diethyl Ether | 0 °C to RT | 6-18 h | 80-100% | [5][7] |
| Amino Acid Esters | None (Microwave) | Solvent-free | High | 10 min | 77-85% | [14] |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive sulfonyl chloride (hydrolyzed); Insufficient base; Low reactivity of amine. | Use fresh or properly stored sulfonyl chloride; Ensure at least 1.5 eq of base is used; For poorly reactive amines, consider gentle heating (40-50 °C) or a stronger, non-nucleophilic base. |
| Multiple Products on TLC | Bis-sulfonylation (if secondary amine byproduct is present); Side reactions. | Ensure a pure primary amine is used; Re-purify starting materials; Lower reaction temperature. |
| Product Difficult to Purify | Product co-elutes with starting material; Oily product that won't crystallize. | Adjust chromatography solvent system for better separation; Attempt to form a salt of the product for easier crystallization; Use a different purification technique (e.g., preparative HPLC). |
Conclusion
The reaction of this compound with primary amines is a powerful and versatile method for synthesizing a diverse range of sulfonamides. This protocol provides a reliable and reproducible procedure that, with minor adaptations, can be applied to various amine substrates. By carefully controlling the reaction conditions and adhering to safety protocols, researchers can efficiently generate high-purity compounds crucial for advancing drug discovery and medicinal chemistry programs.
References
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- RSC Advances. Microwave-assisted sulfonylation of amines.
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- Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media.
- RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Google Patents. (1957). Sulfonamide purification process.
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- ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
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- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- Frontiers. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis.
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives.
- SciELO México. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents.
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Application Notes & Protocols: The Strategic Utility of 1-Phenyl-1H-pyrazole-4-sulfonyl Chloride in Modern Drug Discovery
Foreword: The Pyrazole Scaffold as a "Privileged" Structure in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of clinically successful drugs across various therapeutic areas. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The pyrazole ring system is a quintessential example of such a scaffold.[1][2] Pyrazole derivatives are found in blockbuster drugs and exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5]
This guide focuses on a particularly versatile and powerful building block derived from this privileged core: 1-phenyl-1H-pyrazole-4-sulfonyl chloride . The strategic placement of the reactive sulfonyl chloride group at the 4-position of the 1-phenyl-pyrazole nucleus provides medicinal chemists with a robust handle for molecular elaboration. The sulfonyl chloride is a highly reliable electrophile that readily reacts with nucleophiles—most notably primary and secondary amines—to form stable sulfonamide linkages.[6] This reaction is fundamental to the construction of vast libraries of bioactive compounds, making this reagent an indispensable tool for lead generation and optimization.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for its application in two major therapeutic domains: anti-inflammatory and anticancer agent development.
Core Reactivity and Synthetic Gateway: Sulfonamide Formation
The primary utility of this compound stems from the high reactivity of the sulfonyl chloride moiety (-SO₂Cl). This group serves as an excellent electrophilic partner for a wide range of nucleophiles. The most common and productive reaction in a medicinal chemistry context is its coupling with amines to form sulfonamides. This reaction is typically high-yielding, tolerant of a wide variety of functional groups on the amine partner, and results in a sulfonamide linkage that is metabolically robust and capable of forming critical hydrogen bond interactions with protein targets.[7][8]
The fundamental transformation is the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base. The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
Caption: General workflow for sulfonamide synthesis.
Protocol 1: General Procedure for the Synthesis of N-Substituted-1-phenyl-1H-pyrazole-4-sulfonamides
This protocol provides a robust, general method for coupling this compound with a diverse range of amine nucleophiles.
Rationale: The use of dichloromethane (DCM) as a solvent is advantageous due to its inertness and ability to dissolve a wide range of organic compounds, while being immiscible with water for easy workup. Diisopropylethylamine (DIPEA) is selected as the base because it is sterically hindered and thus non-nucleophilic, preventing it from competing with the desired amine reactant. The reaction is typically run at room temperature, which is sufficient for most amine couplings. Monitoring by Thin-Layer Chromatography (TLC) is critical for determining reaction completion and ensuring the starting material is fully consumed.[7][9]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).
-
Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine/base solution over 10-15 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC every 1-2 hours until the starting sulfonyl chloride spot is no longer visible. A typical reaction time is 4-16 hours.[7]
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x). This removes the base, its salt, and any water-soluble impurities.
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes) to afford the pure sulfonamide product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (e.g., LC-MS).
Application Focus: Anti-Inflammatory Agents - Targeting Cyclooxygenase-2 (COX-2)
The 1-phenyl-pyrazole sulfonamide scaffold is the cornerstone of the highly successful class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors.[6] The archetypal drug, Celecoxib, features this precise core structure.[5] The enzyme cyclooxygenase (COX) exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is inducible and responsible for mediating pain and inflammation.[10] Selective inhibition of COX-2 provides potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
The sulfonamide moiety is critical for COX-2 selectivity, as it can insert into a secondary hydrophilic pocket present in the COX-2 active site but absent in COX-1.
Caption: Inhibition of the COX-2 inflammatory pathway.
Protocol 2: Synthesis of a 4-(5-aryl-1H-pyrazol-1-yl)benzenesulfonamide (Celecoxib Analogue)
This protocol outlines the synthesis of a celecoxib analogue, demonstrating the direct application of a pyrazole sulfonyl chloride intermediate in creating potent anti-inflammatory agents. The synthesis first involves creating the core pyrazole ring, followed by chlorosulfonation and subsequent amination. For the purpose of this guide, we will focus on the final key step analogous to Protocol 1: the reaction of a pre-formed sulfonyl chloride with ammonia to generate the primary sulfonamide found in Celecoxib.
Rationale: The reaction with ammonolysis is a specific case of sulfonamide formation. Using an excess of ammonia in a suitable solvent ensures the complete conversion of the sulfonyl chloride to the desired primary sulfonamide, which is the key pharmacophore for COX-2 binding.
Procedure (Final Step):
-
Prepare or procure the requisite intermediate: 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride. This intermediate is derived from the corresponding sulfonic acid.[11]
-
Cool a solution of the sulfonyl chloride (1.0 eq) in a pressure-tolerant vessel containing an inert solvent like dioxane to 0°C.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in dioxane until the solution is saturated.
-
Seal the vessel and allow it to warm to room temperature, then heat to 50-60°C for several hours, monitoring by TLC.
-
After cooling, vent the vessel in a fume hood. Concentrate the solvent in vacuo.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure primary sulfonamide.
Representative Biological Data:
The following table summarizes the activity of representative pyrazole sulfonamide derivatives as anti-inflammatory agents.
| Compound ID | R Group on Sulfonamide | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (ED₅₀, μM/kg) | Reference |
| Celecoxib | -NH₂ | 15 | 0.04 | 375 | 86 ± 1.1 | [12] |
| 15c | -NH₂ (pyrazole core modified) | >100 | >100 | N/A (Non-selective) | 68 ± 2.2 | [12] |
| 15d | -NH₂ (pyrazole core modified) | 18.2 | 0.11 | 165 | 51 ± 0.7 | [12] |
| Comp. 144 | Varied Amine | - | 0.034 | - | High (96% edema inhibition) | [13] |
Lower IC₅₀/ED₅₀ values indicate higher potency. A higher selectivity index indicates greater selectivity for COX-2.
Application Focus: Anticancer Agents - Targeting Protein Kinases
The pyrazole scaffold is also a cornerstone in the design of protein kinase inhibitors for cancer therapy.[14][15] Kinases are enzymes that regulate a vast number of cellular processes, including growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazole-based molecules can act as ATP-competitive inhibitors, binding to the kinase active site and blocking downstream signaling pathways that drive tumor growth.[16] The sulfonamide moiety derived from this compound can serve as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor within the kinase's active site.
Caption: Simplified kinase inhibition mechanism for cancer therapy.
Protocol 3: Synthesis of a Pyrazole Sulfonamide for Anticancer Screening
This protocol details the synthesis of a pyrazole sulfonamide with a phenethylamine moiety, a structural motif present in various classes of bioactive molecules. This compound can then be screened for antiproliferative activity against various cancer cell lines.
Rationale: This synthesis follows the general procedure outlined in Protocol 1. The choice of 2-phenylethylamine as the coupling partner creates a molecule with increased lipophilicity and conformational flexibility, which can be beneficial for exploring binding pockets in various protein targets, including kinases. The self-validating workflow, from reaction to purification and characterization, ensures the compound's integrity for biological testing.[7][9]
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-phenylethylamine (655 mg, 5.4 mmol, 1.1 eq) and diisopropylethylamine (996 mg, 7.7 mmol, 1.5 eq) in 25 mL of anhydrous DCM.
-
In a separate flask, dissolve this compound (1.2 g, 4.9 mmol, 1.0 eq) in 25 mL of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the amine solution at room temperature with vigorous stirring.
-
Stir the reaction for 16 hours at ambient temperature.[7] Monitor for completion by TLC (e.g., using 30% Ethyl Acetate/Hexanes as eluent).
-
Upon completion, add 50 mL of cold water to the reaction mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer once more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid via flash column chromatography (silica gel) to obtain the pure N-(2-phenylethyl)-1-phenyl-1H-pyrazole-4-sulfonamide.
Representative Biological Data:
The following table summarizes the anticancer activity of selected pyrazole derivatives, illustrating the potential of this chemical class.
| Compound Type | Target Cell Line | Activity Measurement | Result | Reference |
| Tetrahydrothiochromeno[4,3-c]pyrazole (159a) | MGC-803 (Gastric Cancer) | IC₅₀ | 15.43 μM | [13] |
| Tetrahydrothiochromeno[4,3-c]pyrazole (159b) | MGC-803 (Gastric Cancer) | IC₅₀ | 20.54 μM | [13] |
| 3,5-disubstituted pyrazole (22) | MiaPaCa2 (Pancreatic Cancer) | Apoptosis Induction | 3.2-fold increase in caspase-3/7 | [14] |
| Pyrazole-thiourea derivative (C5) | MCF-7 (Breast Cancer) | IC₅₀ | 0.08 μM | [16] |
Concluding Remarks
This compound is more than a simple chemical reagent; it is a strategic starting material that provides access to chemical matter of proven therapeutic relevance. Its straightforward and high-yielding reactivity, combined with the established pharmacological importance of the resulting pyrazole sulfonamide scaffold, ensures its continued prominence in drug discovery campaigns. The protocols and data presented herein underscore its utility and provide a validated framework for researchers to synthesize novel derivatives targeting inflammation, cancer, and a host of other disease states.
References
- MySkinRecipes. 5-Methyl-1-Phenyl-1H-Pyrazole-4-Sulfonyl Chloride.
- Grandini, A., et al. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco.
- International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- ChemBK. 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-.
- Akrout, A., et al.
- Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives.
- Singh, U.P., et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- MDPI. Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties.
- Gupta, L.K., et al.
- ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
- SpringerLink. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives.
- Sigma-Aldrich. 1-Methyl-1H-pyrazole-4-sulfonyl chloride AldrichCPR.
- ResearchGate. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents.
- Sigma-Aldrich. This compound.
- National Institutes of Health. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies.
- MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
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- PubMed. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties.
- PubMed. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PubMed. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents.
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- PubMed. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
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Application Notes & Protocols: Synthesis and Evaluation of 1-Phenyl-1H-pyrazole-4-sulfonamide Derivatives
Abstract
The 1-phenyl-1H-pyrazole-4-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as the core structural motif for a range of clinically significant therapeutic agents.[1][2] Its most prominent exemplar, Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, revolutionized anti-inflammatory therapy by offering potent efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][4] Beyond COX-2, derivatives of this class have demonstrated inhibitory activity against other critical enzymes, such as carbonic anhydrases, implicating them in the treatment of glaucoma, epilepsy, and certain cancers.[5][6][7] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 1-phenyl-1H-pyrazole-4-sulfonamide derivatives, designed for researchers in drug discovery and medicinal chemistry. We present a detailed, field-proven protocol for a convergent synthesis, robust characterization techniques, and a standard in vitro assay for functional assessment.
Mechanistic Insights & Synthetic Strategy
The Rationale: Targeting the COX-2 Enzyme
The therapeutic efficacy of many 1-phenyl-1H-pyrazole-4-sulfonamide derivatives stems from their selective inhibition of the COX-2 enzyme. Both COX-1 and COX-2 isoforms catalyze the conversion of arachidonic acid to prostaglandin H2, a key precursor for inflammatory mediators.[8][9] However, COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, while COX-2 is induced at sites of inflammation.[3]
The key to selectivity lies in a structural difference between the active sites of the two enzymes. The COX-2 active site possesses a larger, hydrophilic side pocket. The sulfonamide moiety (-SO₂NH₂) of the pyrazole inhibitor is crucial as it binds specifically within this hydrophilic pocket, anchoring the molecule and blocking substrate access.[3][8] This targeted interaction spares the COX-1 enzyme, thereby mitigating the gastrointestinal toxicity associated with non-selective NSAIDs.[3][9]
General Synthetic Strategy: Convergent Synthesis
The most efficient and widely adopted method for preparing these derivatives is a convergent synthesis involving a cyclocondensation reaction. This approach builds the core pyrazole ring in a single, high-yield step from two key precursors: a substituted 1,3-dicarbonyl compound and a phenylhydrazine bearing the required sulfonamide group. This strategy is superior to a linear approach (i.e., forming the pyrazole and then adding the sulfonamide) as it avoids potential issues with regioselectivity during the sulfonation of the pyrazole ring.
The general workflow is outlined below:
Caption: General workflow for the convergent synthesis of 1-phenyl-1H-pyrazole-4-sulfonamide derivatives.
Detailed Experimental Protocols
Protocol 2.1: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)
This protocol details the synthesis of Celecoxib, a representative and clinically important member of this compound class. The reaction involves the acid-catalyzed condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with (4-sulfamoylphenyl)hydrazine hydrochloride.
Materials & Reagents:
-
(4-Sulfamoylphenyl)hydrazine hydrochloride
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
Absolute Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl) (catalyst)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-sulfamoylphenyl)hydrazine hydrochloride (1.0 eq).
-
Reagent Addition: Add absolute ethanol (approx. 10 volumes relative to the hydrazine) to the flask to create a suspension. Begin stirring. Add 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.05 eq) to the suspension.
-
Catalyst & Reflux: Add a catalytic amount of concentrated HCl (2-3 drops). Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle.
-
Causality Note: Ethanol serves as an excellent solvent for the reactants and facilitates heat transfer. The acidic catalyst protonates a carbonyl group on the dione, activating it for nucleophilic attack by the hydrazine. Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization and subsequent dehydration steps that form the aromatic pyrazole ring.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 8-12 hours, as indicated by the consumption of the limiting starting material.
-
Work-up & Isolation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. As the solution cools, the product will begin to precipitate.
-
Precipitation: To ensure complete precipitation, slowly add an equal volume of cold deionized water to the flask with stirring. A dense, white precipitate of the product should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product on the filter with a small amount of cold 1:1 ethanol/water solution to remove residual starting materials and impurities.
-
Drying: Dry the collected solid under vacuum to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to achieve high purity (>99%).
Protocol 2.2: Characterization of the Synthesized Compound
Accurate characterization is essential to confirm the structure and purity of the final compound.
Sample Preparation:
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Mass Spectrometry (MS): Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile for High-Resolution Mass Spectrometry (HRMS) analysis.
-
Infrared (IR) Spectroscopy: Analyze a small amount of the solid product directly using an FT-IR spectrometer with a diamond ATR accessory.
Expected Characterization Data:
The following table summarizes typical analytical data for compounds in this class, with specific data for a representative derivative provided where available.
| Analysis | Technique | Expected Features / Representative Data |
| Proton NMR | ¹H NMR | Signals for aromatic protons on the phenyl and pyrazole rings (δ 7.0-8.0 ppm), sulfonamide protons (-SO₂NH₂) often appearing as a broad singlet (δ 7.3-7.5 ppm, D₂O exchangeable), and signals for alkyl substituents (e.g., methyl group at δ ~2.4 ppm).[2] |
| Carbon NMR | ¹³C NMR | Signals for aromatic carbons (δ 115-150 ppm), the pyrazole ring carbons, and any aliphatic carbons. The trifluoromethyl carbon appears as a quartet due to C-F coupling.[2] |
| Mass Spec. | HRMS (ESI+) | A precise mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺, confirming the elemental composition. For C₁₇H₁₄F₃N₃O₂S, the calculated m/z is 382.0837, found 382.0835. |
| Infrared | FT-IR | Characteristic stretching frequencies: N-H stretch for sulfonamide (3300-3400 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), S=O stretches (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹). |
Biological Evaluation
Protocol 3.1: In Vitro COX-2 Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (IC₅₀) of the synthesized compounds against the COX-2 enzyme. The assay measures the enzyme's ability to produce Prostaglandin E₂ (PGE₂) from arachidonic acid.
Caption: Mechanism of COX-2 inhibition by 1-phenyl-1H-pyrazole-4-sulfonamide derivatives.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Synthesized test compound and a reference inhibitor (e.g., Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the synthesized compound in DMSO. Create a series of dilutions in assay buffer to test a range of concentrations.
-
Enzyme Incubation: In a microplate, add the COX-2 enzyme to wells containing either the assay buffer (vehicle control) or varying concentrations of the test compound.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes at 37 °C) to allow the inhibitor to bind to the enzyme.
-
Trustworthiness Note: This pre-incubation step is critical to ensure that the binding equilibrium between the enzyme and inhibitor is reached before the substrate is introduced, leading to more accurate and reproducible IC₅₀ values.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Progression: Allow the reaction to proceed for a specific time (e.g., 10 minutes at 37 °C).
-
Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid like HCl).
-
Quantification: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions. The signal in the EIA is inversely proportional to the amount of PGE₂ produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Structure-Activity Relationship (SAR) Insights
The biological activity of this scaffold is highly tunable through modification at several key positions. Literature provides several key insights:
-
Sulfonamide Moiety: The unsubstituted -SO₂NH₂ group is generally considered essential for high-affinity binding to the COX-2 side pocket and for maintaining selectivity over COX-1.[3]
-
C3-Position Substituent: Small, electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group found in Celecoxib, often enhance inhibitory potency.[4]
-
N1-Phenyl Ring: This ring is crucial for overall molecular architecture. Substituents on this ring can modulate pharmacokinetic properties.
-
C5-Phenyl Ring: The para-position of this ring is a key point for modification. A methyl group, as in Celecoxib, is optimal for fitting into a hydrophobic region of the COX-2 active site.[6] Altering this substituent can significantly impact potency and selectivity.[6]
References
-
Title: Celebrex (Celecoxib) Pharmacology Source: News-Medical.Net URL: [Link]
-
Title: Celecoxib Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Celecoxib Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]
-
Title: Celecoxib: Mechanism of Action & Structure Source: Study.com URL: [Link]
-
Title: Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives Source: Indian Journal of Microbiology URL: [Link]
-
Title: Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII Source: RSC Publishing URL: [Link]
-
Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega - ACS Publications URL: [Link]
-
Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: PMC - PubMed Central URL: [Link]
-
Title: Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors Source: PMC - NIH URL: [Link]
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- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 7. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. ClinPGx [clinpgx.org]
Application Notes & Protocols: Leveraging 1-Phenyl-1H-pyrazole-4-sulfonyl Chloride for the Strategic Synthesis of Kinase Inhibitors
I. Introduction: The Strategic Value of the Pyrazole-Sulfonamide Scaffold
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its synthetic tractability and ability to establish crucial hydrogen bond interactions within the ATP-binding site of kinases make it an invaluable starting point for drug design.[2] When combined with the sulfonamide functional group—a well-established amide bioisostere known for enhancing metabolic stability and introducing additional hydrogen bonding capabilities—the resulting pyrazole-sulfonamide framework becomes a powerful tool for developing potent and selective kinase inhibitors.[3][4]
1-Phenyl-1H-pyrazole-4-sulfonyl chloride is a key reagent in this endeavor. It serves as a versatile and readily available building block, enabling the efficient synthesis of diverse compound libraries through its straightforward reaction with primary or secondary amines.[5][6] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this reagent, covering the underlying scientific rationale, detailed synthetic protocols, and methods for biological evaluation.
II. Scientific Rationale and Mechanistic Causality
The efficacy of kinase inhibitors derived from this compound stems from the synergistic interplay between the pyrazole core and the sulfonamide linker.
-
The Pyrazole Core as a Hinge-Binder: The nitrogen atoms of the pyrazole ring are perfectly positioned to act as both hydrogen bond donors and acceptors. This allows them to form strong, orienting interactions with the backbone amide bonds of the "hinge region" that connects the N- and C-lobes of the kinase catalytic domain—a critical anchoring point for many ATP-competitive inhibitors.[2][7][8]
-
The Sulfonamide Moiety for Potency and Physicochemical Properties: The sulfonamide group offers several advantages over a simple amide linker. It provides an additional, strong hydrogen bond acceptor (the SO₂ group), which can engage with nearby residues in the active site.[3] Furthermore, its non-planar geometry and increased hydrolytic stability can lead to superior pharmacokinetic profiles.[3]
-
Vectors for Selectivity: The synthetic strategy allows for diversification at two key points. The phenyl group at the N1 position of the pyrazole and, more significantly, the amine component attached to the sulfonyl group, can be extensively modified. These modifications allow chemists to project functional groups into different sub-pockets of the ATP-binding site, thereby engineering selectivity for a specific kinase target over others in the vast human kinome.[9][10][11]
The core reaction is a classic nucleophilic acyl substitution, where the nitrogen of an amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base, such as diisopropylethylamine (DIPEA), is typically employed to scavenge the hydrochloric acid byproduct, driving the reaction to completion.[6]
Caption: General reaction scheme for sulfonamide synthesis.
III. Application Focus: Synthesis of a LRRK2 Inhibitor Analog
To illustrate the practical application, we will outline the synthesis of a hypothetical inhibitor targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase implicated in Parkinson's disease.[10] The design incorporates the this compound core and couples it with 4-aminobiphenyl, creating a biaryl sulfonamide structure reminiscent of known LRRK2 inhibitors.[10]
Target Molecule: N-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-sulfonamide
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of N-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-sulfonamide
This protocol details the standard procedure for the coupling reaction.
Materials:
-
This compound
-
4-Aminobiphenyl
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-aminobiphenyl (1.0 eq., e.g., 1.0 mmol, 169 mg).
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration, e.g., 10 mL).
-
Base Addition: Add DIPEA (1.5 eq., e.g., 1.5 mmol, 261 µL) to the stirred solution at room temperature (20-25°C).
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.1 eq., e.g., 1.1 mmol, 267 mg) in a small amount of anhydrous DCM (e.g., 2 mL). Add this solution dropwise to the amine solution over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 4-16 hours).
-
Work-up - Quenching: Upon completion, dilute the reaction mixture with additional DCM (e.g., 20 mL) and transfer to a separatory funnel.
-
Work-up - Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL). The aqueous washes remove excess base and the DIPEA-HCl salt.
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes to afford the pure sulfonamide product.
Caption: Workflow for pyrazole-sulfonamide synthesis and purification.
Protocol 2: General In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol provides a general framework for assessing the potency of the synthesized compound against the target kinase.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the purified inhibitor in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Reaction Plate Setup: In a 384-well plate, add the kinase, a suitable peptide substrate, and the test compound at various concentrations (final DMSO concentration should be ≤1%).
-
Initiation: Initiate the kinase reaction by adding an ATP solution (typically at the Kₘ concentration for the specific kinase). Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or antibody-based detection like ELISA).[10]
-
Data Analysis: Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Protocol 3: General Cell Proliferation (MTT) Assay
This protocol assesses the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase pathway.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, PC-3) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).[1]
-
Incubation: Incubate the cells for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the GI₅₀ (concentration for 50% growth inhibition).[1]
V. Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic modification of the amine component is crucial for optimizing potency and selectivity. The results should be summarized in a clear, tabular format to facilitate SAR analysis.
Table 1: Hypothetical SAR Data for a Series of LRRK2 Inhibitor Analogs
| Compound ID | R-Group (on Amine) | LRRK2 IC₅₀ (nM) | Cellular GI₅₀ (µM) |
| HY-1 | Phenyl | 520 | >10 |
| HY-2 | 4-Biphenyl (as synthesized) | 45 | 1.2 |
| HY-3 | 4-Fluorophenyl | 350 | 8.5 |
| HY-4 | 4-Methoxyphenyl | 98 | 2.5 |
| HY-5 | 3-Chlorophenyl | 610 | >10 |
Interpretation of SAR:
-
Observation: The unsubstituted phenyl analog (HY-1 ) shows weak activity. Extending this to a biphenyl group (HY-2 ) dramatically increases potency by over 10-fold in both the biochemical and cellular assays.[10]
-
Insight: This suggests the presence of a large, hydrophobic pocket in the LRRK2 active site that can accommodate the second phenyl ring, leading to favorable van der Waals interactions.
-
Observation: A small electron-donating group in the para position (HY-4 , methoxy) is better tolerated than an electron-withdrawing group (HY-3 , fluoro). A meta-substituent (HY-5 , chloro) is detrimental to activity.
-
Insight: This indicates that electronic and steric factors in the para-position are critical for optimal binding, highlighting a specific vector for further optimization.[9][12]
VI. Expert Insights & Troubleshooting
| Challenge | Potential Cause | Recommended Solution |
| Low Synthetic Yield | Incomplete reaction; impure reagents; moisture. | Ensure anhydrous conditions. Use freshly distilled base and solvent. Consider gentle heating (40°C) if the reaction is sluggish at room temperature. |
| Difficult Purification | Product and impurities have similar polarity. | Try a different solvent system for chromatography (e.g., DCM/Methanol). If the product is a solid, attempt recrystallization from a suitable solvent pair (e.g., Ethyl Acetate/Hexane). |
| Poor Compound Solubility | High molecular weight, planar structure. | Use up to 10% DMSO in aqueous buffers for biological assays. For in vivo studies, consider formulation strategies such as salt formation or co-solvents. |
| High IC₅₀ / Low Potency | Poor fit in the ATP-binding pocket. | Use the SAR data to guide the next round of synthesis. Explore different substituents on the amine fragment to probe different regions of the active site. Consider computational docking studies to rationalize results and predict more potent analogs.[7][8] |
VII. Conclusion
This compound is a high-value chemical tool for the synthesis of kinase inhibitors. The straightforward and robust chemistry allows for the rapid generation of diverse pyrazole-sulfonamide libraries. This scaffold effectively combines the hinge-binding capability of the pyrazole ring with the favorable physicochemical properties and hydrogen-bonding potential of the sulfonamide linker. Through systematic exploration of the amine component, researchers can fine-tune inhibitor potency and achieve high selectivity, making this a cornerstone strategy in the discovery of novel targeted therapeutics.
References
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). Universitäts- und Landesbibliothek Münster. Retrieved from [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. (2021). National Institutes of Health. Retrieved from [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2021). ResearchGate. Retrieved from [Link]
-
Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved from [Link]
-
From the Cyclooxygenase-2 Inhibitor Celecoxib to a Novel Class of 3-Phosphoinositide-Dependent Protein Kinase-1 Inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. Retrieved from [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9. (2004). PubMed. Retrieved from [Link]
-
Celecoxib-induced growth inhibiton in SW480 colon cancer cells is associated with activation of protein kinase G. (2007). AACR Journals. Retrieved from [Link]
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed. Retrieved from [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. (2008). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). National Institutes of Health. Retrieved from [Link]
-
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. (2014). National Institutes of Health. Retrieved from [Link]
-
Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). PubMed. Retrieved from [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). AURA. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]
Application Notes & Protocols: Synthesis and Derivatization of 1-phenyl-1H-pyrazole-4-sulfonyl chloride for Novel Compound Development
Introduction: The Pyrazole Sulfonamide Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] When combined with a sulfonamide moiety, the resulting pyrazole sulfonamide framework offers a unique combination of structural features and physicochemical properties, making it a highly attractive scaffold for the design of novel therapeutic agents.[4][5] The sulfonamide group can act as a hydrogen bond donor and acceptor, mimicking the peptide bond while offering improved metabolic stability.[4]
This guide provides a comprehensive overview of the synthesis and derivatization of a key intermediate, 1-phenyl-1H-pyrazole-4-sulfonyl chloride , for the development of novel compound libraries. We will delve into the synthetic rationale, provide detailed, field-tested protocols, and outline the necessary characterization and safety procedures.
PART 1: Synthesis of the Key Intermediate: this compound
The synthesis of the title compound is achieved through the electrophilic chlorosulfonation of 1-phenyl-1H-pyrazole. This reaction introduces the highly reactive sulfonyl chloride group at the C4 position of the pyrazole ring, which is susceptible to electrophilic attack.
Causality of Experimental Choices:
-
Chlorosulfonic Acid as the Reagent: Chlorosulfonic acid serves as both the solvent and the sulfonating agent. Its strong acidic and dehydrating nature facilitates the formation of the sulfonyl chloride in a single step.
-
Controlled Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and prevent potential side reactions. The subsequent heating to 60 °C provides the necessary activation energy for the reaction to proceed to completion.
-
Thionyl Chloride Addition: The addition of thionyl chloride ensures the complete conversion of any sulfonic acid intermediate to the desired sulfonyl chloride.[1]
-
Work-up Procedure: Pouring the reaction mixture onto ice water serves to quench the excess chlorosulfonic acid and precipitate the solid product. The use of a chlorinated solvent like dichloromethane for extraction is ideal due to its immiscibility with water and its ability to dissolve the product.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
1-phenyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a fume hood, add 1-phenyl-1H-pyrazole (1.0 equiv) dissolved in chloroform to a stirred solution of chlorosulfonic acid (5.5 equiv) in chloroform at 0 °C under a nitrogen atmosphere. The addition should be done slowly to control the exothermic reaction.[1]
-
After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.[1]
-
Add thionyl chloride (1.3 equiv) to the reaction mixture at 60 °C over a period of 20 minutes.[1]
-
Continue stirring the reaction for an additional 2 hours at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound. The crude product can be used in the next step without further purification.
PART 2: Synthesis of Novel N-Substituted 1-phenyl-1H-pyrazole-4-sulfonamides
The reactivity of the sulfonyl chloride group allows for the straightforward synthesis of a diverse library of sulfonamides by reacting it with various primary and secondary amines.
Causality of Experimental Choices:
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to quench the HCl gas generated during the reaction, driving the reaction to completion.[1]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or acetonitrile are used to prevent the hydrolysis of the sulfonyl chloride.
-
Reaction Temperature: The reaction is typically carried out at room temperature, which is sufficient for the nucleophilic attack of the amine on the sulfonyl chloride.
-
Purification: Column chromatography is a standard and effective method for purifying the final sulfonamide products.
Experimental Workflow: Synthesis of N-Substituted Sulfonamides
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-Substituted 1-Phenyl-1H-pyrazole-4-sulfonamides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, anti-diabetic, and anti-cancer drugs.[1][2] When incorporated into a heterocyclic scaffold like pyrazole, which is also a privileged structure in drug discovery, the resulting molecules often exhibit enhanced biological activity and improved pharmacokinetic properties.[3][4] This document provides a comprehensive guide to the experimental procedure for coupling 1-phenyl-1H-pyrazole-4-sulfonyl chloride with primary and secondary amines to synthesize a diverse library of sulfonamide derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss methods for purification, characterization, and troubleshooting.
Scientific Foundation: The Sulfonamide Coupling Reaction
The synthesis of sulfonamides from sulfonyl chlorides and amines is a robust and widely utilized transformation in organic chemistry.[1] The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.
Mechanism of Action: The core of the reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate intermediate. The subsequent collapse of this intermediate expels the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated in the process, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[2][5]
Caption: General mechanism for sulfonamide synthesis.
Choice of Base and Solvent: The selection of the base is critical. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used as they are non-nucleophilic and effectively scavenge HCl.[4] Pyridine can also be used, sometimes acting as both a base and a solvent.[2] The choice of solvent depends on the solubility of the reactants. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are frequently employed due to their inert nature and ability to dissolve a wide range of substrates.[4][6]
Experimental Protocol: Coupling with a Representative Amine
This protocol details the synthesis of N-(2-phenylethyl)-1-phenyl-1H-pyrazole-4-sulfonamide, a representative example of the coupling reaction.
Materials and Equipment
| Reagent/Material | Supplier | CAS Number | M.W. ( g/mol ) | Properties |
| This compound | e.g., Combi-Blocks | 18336-37-3 | 242.68 | Solid, moisture-sensitive |
| 2-Phenylethylamine | e.g., Sigma-Aldrich | 64-04-0 | 121.18 | Liquid, d=0.98 g/mL |
| N,N-Diisopropylethylamine (DIPEA) | e.g., Sigma-Aldrich | 7087-68-5 | 129.24 | Liquid, d=0.74 g/mL, corrosive |
| Dichloromethane (DCM), Anhydrous | e.g., Fisher Sci. | 75-09-2 | 84.93 | Solvent, volatile |
| Hydrochloric Acid (1 M aq.) | - | 7647-01-0 | 36.46 | Aqueous solution for workup |
| Saturated Sodium Bicarbonate (aq.) | - | 144-55-8 | 84.01 | Aqueous solution for workup |
| Brine (Saturated NaCl aq.) | - | 7647-14-5 | 58.44 | Aqueous solution for workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 7487-88-9 | 120.37 | Drying agent |
| Silica Gel (for chromatography) | - | 7631-86-9 | - | Stationary phase |
| Ethyl Acetate & Hexanes (for chromatography) | - | - | - | Mobile phase |
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, glass column for chromatography.
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Method:
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-phenylethylamine (1.05 eq, e.g., 1.11 g, 9.16 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 40 mL) and N,N-diisopropylethylamine (DIPEA) (1.5 eq, e.g., 2.24 mL, 13.1 mmol).[4] Cool the stirred solution to 0 °C using an ice-water bath. The base is added in excess to ensure complete neutralization of the HCl byproduct.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq, e.g., 2.12 g, 8.73 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 15 minutes. The slow addition helps to control any exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.[4]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexanes. The product should be less polar than the starting amine and will have a different Rf value. The disappearance of the limiting reagent (sulfonyl chloride) indicates completion.[7]
-
Quenching and Workup: Upon completion, carefully add cold water (30 mL) to the reaction mixture to quench any remaining reactive species and dissolve amine salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) - to remove excess amine and DIPEA.
-
Saturated NaHCO₃ solution (2 x 30 mL) - to remove any residual acid.
-
Brine (1 x 30 mL) - to remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: This method is effective if the product is a solid and of relatively high purity. Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture) and allow it to cool slowly. The pure product will crystallize out, leaving impurities in the mother liquor.[8]
-
Silica Gel Chromatography: This is the more general method for purification.
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified sulfonamide.[6]
-
Product Characterization
To confirm the identity and purity of the synthesized N-substituted 1-phenyl-1H-pyrazole-4-sulfonamide, standard analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | - Appearance of signals corresponding to the protons from both the pyrazole sulfonyl chloride and the amine moieties. - A characteristic singlet for the sulfonamide N-H proton, typically observed between 8-10 ppm.[9] - Aromatic protons will appear in the 6.5-8.0 ppm region. |
| ¹³C NMR | - Signals corresponding to all carbon atoms in the final structure. The pyrazole carbons and aromatic carbons will have distinct chemical shifts.[4][10] |
| FT-IR Spectroscopy | - Characteristic asymmetric and symmetric stretching vibrations for the SO₂ group, typically found in the ranges of 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[10] - An N-H stretch for secondary sulfonamides around 3300 cm⁻¹. |
| Mass Spectrometry (MS) | - The molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the target compound.[4] |
Troubleshooting and Expert Insights
| Issue | Probable Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reaction time. - Deactivated amine (protonated). - Low reactivity of a hindered amine. | - Extend the reaction time and monitor by TLC. - Ensure anhydrous conditions and sufficient base. - Gently heat the reaction (e.g., to 40 °C) or consider a more forcing base/solvent combination.[2] |
| Low Yield | - Product loss during aqueous workup. - Inefficient purification. - Hydrolysis of the sulfonyl chloride. | - Perform back-extraction of the aqueous layers with DCM. - Optimize chromatography conditions. - Ensure all reagents and solvents are strictly anhydrous. |
| Multiple Spots on TLC | - Presence of unreacted starting materials. - Formation of side products (e.g., disulfonamide from a primary amine). | - Adjust stoichiometry; ensure the amine is not the limiting reagent if disubstitution is an issue. - Re-evaluate reaction conditions to minimize side reactions.[7] |
| Difficulty in Purification | - Product has similar polarity to a major impurity. | - Try a different solvent system for chromatography. - Consider recrystallization from various solvents. - If the product is acidic/basic, an acid/base wash might help. |
Safety and Handling
-
This compound: This reagent is corrosive and moisture-sensitive. Handle in a fume hood, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.[11]
-
Amines: Many amines are corrosive and toxic. Handle with care in a well-ventilated area.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All operations should be conducted within a fume hood.
-
Acids and Bases: Handle corrosive reagents like HCl and DIPEA with appropriate caution.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. URL: [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. URL: [Link]
-
Preparation of sulfonamides from N-silylamines. (n.d.). National Center for Biotechnology Information (PMC), NIH. URL: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate. URL: [Link]
-
Amines as Nucleophiles. (2021). Chemistry LibreTexts. URL: [Link]
- Sulfonamide purification process. (n.d.). Google Patents (US2777844A).
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017). Indian Journal of Microbiology. URL: [Link]
-
Recent advances in synthesis of sulfonamides: A review. (n.d.). Chemistry & Biology Interface. URL: [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Chemistry. URL: [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. URL: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). National Center for Biotechnology Information (PMC), PubMed Central. URL: [Link]
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). The Royal Society of Chemistry. URL: [Link]
-
4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (n.d.). National Center for Biotechnology Information (PMC), NIH. URL: [Link]
- Method for preparing high-purity sulfonamide compound. (n.d.). Google Patents (WO2016141548A1).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. cbijournal.com [cbijournal.com]
- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-1H-pyrazole-4-sulfonyl chloride
Last Updated: 2026-01-19
Introduction
Welcome to the technical support guide for the synthesis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride. This molecule is a critical building block in medicinal chemistry, notably in the development of various therapeutic agents.[1] The direct chlorosulfonation of 1-phenyl-1H-pyrazole is the most common synthetic route, but it is often plagued by issues related to yield, purity, and safety. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common problems, and ultimately improve synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most prevalent method is the direct electrophilic aromatic substitution of 1-phenyl-1H-pyrazole using chlorosulfonic acid (ClSO₃H) as both the solvent and the sulfonating agent. The pyrazole ring is activated towards electrophilic attack, and the sulfonyl chloride group is directed to the C4 position.
Q2: What are the most critical parameters affecting the reaction yield and purity?
The three most critical parameters are:
-
Reagent Quality: The purity of the starting 1-phenyl-1H-pyrazole and, most importantly, the freshness of the chlorosulfonic acid are paramount. Chlorosulfonic acid is highly hygroscopic and hydrolyzes to sulfuric acid and HCl, which will not perform the desired reaction.
-
Temperature Control: This reaction is highly exothermic. Precise temperature management is essential to prevent side reactions, such as dichlorination or product degradation, and to ensure safety.
-
Stoichiometry: The molar ratio of chlorosulfonic acid to the pyrazole substrate influences the reaction rate and the formation of byproducts. Using a sufficient excess of chlorosulfonic acid is typical.
Q3: What kind of yields can I realistically expect?
Reported yields for this type of reaction can vary widely, from moderate to excellent (50-90%+). A well-optimized reaction with high-quality reagents and strict temperature control can achieve yields in the upper end of this range. For instance, similar chlorosulfonation procedures on related heterocyclic systems have reported yields as high as 90-94%.[2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Formation
Q: My reaction has stalled, or after work-up, I have isolated very little of the desired sulfonyl chloride. What are the likely causes?
A: This is a common issue that can usually be traced back to one of several factors. Let's break down the probable causes and solutions.
-
Cause A: Deactivated Chlorosulfonic Acid
-
The Chemistry: Chlorosulfonic acid reacts violently with water to form sulfuric acid and hydrogen chloride.[4][5] If your bottle of chlorosulfonic acid has been opened multiple times or stored improperly, it has likely absorbed atmospheric moisture, reducing its potency for the chlorosulfonation reaction.
-
Solution: Always use a fresh, unopened bottle of chlorosulfonic acid or a properly stored and sealed bottle from a desiccator. Ensure your glassware is scrupulously dried in an oven before use.
-
-
Cause B: Incorrect Reaction Temperature
-
The Chemistry: While the reaction is exothermic, it still requires a certain activation energy. If the temperature is kept too low (e.g., excessively cold ice bath), the reaction rate may be too slow to proceed to completion within a reasonable timeframe. Conversely, some protocols require an initial low temperature for addition, followed by warming to room temperature or gentle heating to drive the reaction.[6]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at low temperatures, allow it to slowly warm to room temperature or apply gentle heating (e.g., 40-60°C) as specified in optimized protocols.[3]
-
-
Cause C: Insufficient Reaction Time
-
The Chemistry: Electrophilic aromatic substitutions, while often fast, are not always instantaneous. The reaction may require several hours to reach completion.
-
Solution: Monitor the reaction by TLC until the starting material spot is no longer visible. Reaction times can range from a few hours to overnight depending on the scale and temperature.[3]
-
Problem 2: Formation of Impurities and Side Products
Q: My crude product is highly impure according to ¹H NMR analysis. What are the likely side products and how can I minimize them?
A: The formation of side products is often a direct consequence of the reaction conditions.
-
Cause A: Overheating / Poor Temperature Control
-
The Chemistry: Excessive temperatures can lead to several side reactions. The highly reactive nature of the system can cause dichlorination at other positions on the pyrazole or phenyl rings. It can also lead to the formation of sulfones (Ar-SO₂-Ar') or charring/decomposition of the organic material.
-
Solution: Add the 1-phenyl-1H-pyrazole substrate to the chlorosulfonic acid slowly at a low temperature (e.g., 0 to -10 °C) to dissipate the heat of mixing.[6] Use an efficient ice/salt or dry ice/acetone bath and maintain this low temperature throughout the addition.
-
-
Cause B: Water Contamination during Work-up
-
The Chemistry: The primary impurity is often the corresponding sulfonic acid (Ar-SO₃H). This forms when the desired sulfonyl chloride (Ar-SO₂Cl) comes into contact with water during the work-up phase.
-
Solution: The work-up must be performed under cold and controlled conditions. The reaction mixture should be quenched by pouring it slowly onto a large excess of crushed ice or into ice-cold water with vigorous stirring.[2][3] This ensures that the sulfonyl chloride precipitates quickly from the cold aqueous solution before it has significant time to hydrolyze.
-
Problem 3: Difficult or Hazardous Work-up Procedure
Q: The work-up is extremely vigorous and seems unsafe. How can I safely and efficiently isolate my product?
A: The quenching of chlorosulfonic acid is one of the most hazardous parts of this synthesis. Safety must be the top priority.
-
The Hazard: Chlorosulfonic acid reacts extremely violently with water in a highly exothermic reaction that releases large volumes of corrosive HCl gas.[4][5] Adding water to the reaction mixture can cause it to erupt from the flask.
-
Safe Quenching Protocol:
-
ALWAYS add the reaction mixture to ice/water, NEVER the other way around.
-
Use a heavy-walled beaker or flask that is significantly larger than the combined volume of your reaction mixture and the quench solution (e.g., a 2 L beaker for a 250 mL reaction).
-
Prepare a large amount of crushed ice in the quench beaker.
-
With vigorous stirring (using a mechanical stirrer is preferable for larger scales), slowly and carefully add the reaction mixture to the crushed ice. This can be done by pouring a thin stream or by using a dropping funnel.[2]
-
Perform this entire procedure in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including an acid-resistant apron, heavy-duty gloves, and a face shield.
-
-
Efficient Isolation:
-
Once the quench is complete, the solid product will have precipitated.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with a large volume of cold water to remove any residual acids.
-
Dry the product under vacuum. The product can then be used as is or purified further by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate).[6]
-
Optimized Protocol and Data
This section provides a validated starting protocol and a summary of how key parameters can be adjusted.
Detailed Experimental Protocol
-
Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5.0 eq.).
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 1-phenyl-1H-pyrazole (1.0 eq.) in a minimal amount of a suitable inert solvent like chloroform or add it neat if it is a liquid. Add the substrate dropwise to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Some procedures may call for gentle heating (e.g., 60 °C) to ensure completion.[3] Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Prepare a beaker with a large volume of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the filter cake extensively with cold deionized water until the filtrate is neutral (check with pH paper).
-
Drying & Purification: Dry the solid under high vacuum. The crude this compound can be purified by recrystallization if necessary.
Table of Key Reaction Parameters
| Parameter | Condition | Expected Outcome / Rationale |
| Temperature | 0 °C for addition, then RT or gentle heat (40-60 °C) | Low initial temp controls exotherm and minimizes side products. Subsequent warming drives the reaction to completion.[3][6] |
| Reagents | 1-phenyl-1H-pyrazole (1 eq.), Chlorosulfonic acid (4-5 eq.) | An excess of chlorosulfonic acid acts as both reagent and solvent, ensuring full conversion. |
| Reaction Time | 4 - 12 hours | Must be monitored by TLC to confirm the consumption of starting material. |
| Work-up | Slow addition of reaction mix to crushed ice | Safely quenches the excess chlorosulfonic acid and precipitates the product, minimizing hydrolysis to the sulfonic acid.[2] |
Visual Guides
Reaction Mechanism
The synthesis proceeds via a classical electrophilic aromatic substitution mechanism.
Caption: Electrophilic Aromatic Substitution Mechanism.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common synthesis problems.
Sources
- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 2. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macro.lsu.edu [macro.lsu.edu]
- 5. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Purification of 1-phenyl-1H-pyrazole-4-sulfonyl chloride
Welcome to the technical support guide for the purification of crude 1-phenyl-1H-pyrazole-4-sulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and frequently asked questions to ensure the successful isolation of a high-purity final product. As a highly reactive intermediate, the purification of this sulfonyl chloride presents unique challenges, primarily related to its sensitivity to hydrolysis and potential for degradation.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues that may arise during the purification workflow. Each problem is analyzed to identify its root cause, followed by a set of actionable solutions.
Table 1: Quick Troubleshooting Reference
| Observed Issue | Potential Cause(s) | Primary Recommended Action |
| Low Yield After Work-up | Hydrolysis of the sulfonyl chloride to sulfonic acid during aqueous extraction; Incomplete initial reaction. | Minimize contact with water; use cold, mildly acidic water for washes; ensure reaction completion via TLC/NMR before work-up. |
| Product is an Oil or Wax, Fails to Crystallize | Presence of impurities (e.g., residual solvent, sulfonic acid, byproducts) depressing the melting point. | Purify via flash column chromatography before attempting recrystallization. |
| Product is Discolored (Yellow to Brown) | Thermal degradation or presence of chromophoric impurities from the synthesis.[1] | Purification by chromatography; use fresh, colorless reagents for synthesis and avoid excessive heat during work-up.[1] |
| Broad or Complex NMR Spectrum | Mixture of product, starting material, and the hydrolyzed sulfonic acid. | Re-purify using flash column chromatography with a shallow solvent gradient to improve separation. |
Issue 1: The Purified Product is an Intractable Oil or Fails to Solidify
Expert Analysis: The failure of this compound to crystallize is almost always due to the presence of impurities. The most common culprit is the corresponding 1-phenyl-1H-pyrazole-4-sulfonic acid, formed via hydrolysis. Even small amounts of this impurity can significantly depress the compound's melting point, resulting in an oil or waxy solid at room temperature.
Recommended Solutions:
-
Flash Column Chromatography: This is the most effective method for removing polar impurities like the sulfonic acid.[2][3] The sulfonic acid will have a much stronger affinity for the silica gel and will elute much later than the desired sulfonyl chloride.
-
Solvent Selection: A non-polar to moderately polar solvent system is ideal. A gradient elution starting with hexanes and gradually increasing the proportion of ethyl acetate or dichloromethane is recommended.[3]
-
Sample Preparation: Dissolve the crude oil in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 1-2x the mass of the crude product) to create a slurry.
-
Solvent Removal: Gently remove the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves separation.
-
Column Packing & Loading: Pack a silica gel column using a non-polar solvent (e.g., 100% hexanes). Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Monitoring: Monitor the column fractions by thin-layer chromatography (TLC), visualizing with UV light.[2]
-
Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC) and remove the solvent in vacuo at a low temperature (<40°C) to yield the purified sulfonyl chloride, which should now be a solid or be amenable to crystallization.
Issue 2: Significant Product Loss During Aqueous Work-up
Expert Analysis: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acids.[4][5] This reaction is often the primary cause of low yields, especially if the work-up is prolonged or performed at room temperature.[6] Losses can be considerable, with some large-scale preparations reporting yields as low as 45% due to this issue.[6]
Recommended Solutions:
-
Minimize Water Contact: Reduce the number and volume of aqueous washes.
-
Use Cold Solutions: Perform all aqueous extractions using ice-cold water or brine. This dramatically slows the rate of hydrolysis.
-
Acidify the Wash: Use a dilute, cold acid solution (e.g., 1 M HCl) for the initial wash. This helps to neutralize any remaining base from the reaction and can suppress the solubility of the sulfonic acid byproduct in the organic layer.
-
Work Quickly: Do not allow the organic and aqueous layers to remain in contact for extended periods. Separate the layers promptly after mixing.
-
Drying: After the final wash, thoroughly dry the organic layer with a robust drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.
A logical workflow for troubleshooting purification challenges.
Caption: Troubleshooting decision tree for crude product purification.
Frequently Asked Questions (FAQs)
Q1: How should I properly store purified this compound? The compound is moisture-sensitive. Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area.[7] A desiccator is highly recommended for long-term storage.
Q2: My stored sulfonyl chloride has turned yellow. Is it still usable? Discoloration often indicates some level of decomposition, which can be accelerated by exposure to heat, light, or moisture.[1] While a slight yellowing may not significantly affect reactivity in all cases, a pronounced color change suggests reduced purity. For sensitive downstream applications, it is best to use a fresh or re-purified, colorless reagent.
Q3: What are the critical safety precautions for handling this compound? Sulfonyl chlorides are corrosive and lachrymatory (tear-inducing). Always handle them in a certified chemical fume hood.[1][5] Essential personal protective equipment (PPE) includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[1]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[1]
-
Protective Clothing: A chemical-resistant lab coat.[7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Q4: What is the best way to quench and dispose of residual sulfonyl chloride? Excess sulfonyl chloride from a reaction or contaminated material must be neutralized carefully. Slowly and cautiously add the material to a stirred, cold solution of a weak base like sodium bicarbonate.[1] This reaction can be vigorous and releases acidic gases (HCl), so it must be performed in a fume hood. Dispose of the neutralized mixture in accordance with your institution's hazardous waste protocols.
Q5: Which analytical methods are recommended for purity assessment? A combination of techniques provides the most comprehensive analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying impurities.[8] The sulfonic acid impurity will have a distinct, broad -SO₃H proton signal in the ¹H NMR spectrum.
-
Chromatography (HPLC/GC-MS): HPLC is ideal for determining quantitative purity.[8] Direct analysis by GC-MS can be challenging as sulfonyl chlorides may degrade at high temperatures.[9] A more reliable GC-MS method involves derivatizing a small sample with an amine (e.g., diethylamine) to form the more thermally stable sulfonamide.[8][9]
This flowchart illustrates the recommended sequence for purifying the crude product.
Caption: Recommended step-by-step purification protocol.
Table 2: Recommended Solvent Systems for Purification
| Technique | Solvent System (Typical) | Rationale & Key Considerations |
| Flash Chromatography | Gradient of 0% to 10% Ethyl Acetate in Hexanes.[3] | Provides excellent separation of the moderately polar sulfonyl chloride from highly polar (sulfonic acid) and non-polar (synthesis byproducts) impurities. |
| Recrystallization | Dichloromethane/Hexanes or Ethyl Acetate/Hexanes | The product is dissolved in a minimal amount of the more polar solvent (DCM or EtOAc), and the less polar anti-solvent (Hexanes) is added slowly until turbidity persists. Cooling then induces crystallization. |
| TLC Analysis | 20-30% Ethyl Acetate in Hexanes | This ratio typically provides a good retention factor (Rf) of ~0.3-0.5 for the desired product, allowing for clear visualization and separation from impurities. |
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- Sulfuryl chloride. Sciencemadness Wiki.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD.
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. Available from: [Link]
- sulphuryl chloride. Sdfine.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]
- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society.
- Synthesis of sulfonyl chloride substr
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available from: [Link]
-
Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. Available from: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. Available from: [Link]
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
-
4 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
- Sulfonyl esters. 2.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
-
This compound (C9H7ClN2O2S). PubChemLite. Available from: [Link]
-
1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. Available from: [Link]
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Time and Temperature for Sulfonylation
Welcome to the Technical Support Center for Sulfonylation Reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing sulfonylation reactions, with a specific focus on the critical interplay between reaction time and temperature. Here, you will find in-depth answers to common questions, troubleshooting strategies for prevalent issues, and detailed protocols to enhance the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) on Core Principles
Q1: What are the most critical parameters to consider when optimizing a sulfonylation reaction?
A1: The success of a sulfonylation reaction hinges on several key parameters: the choice of base, solvent, and temperature, along with the quality of the sulfonylating agent.[1] The base is essential for neutralizing the acid byproduct (e.g., HCl) and can also activate the nucleophile.[1] The solvent plays a crucial role in the solubility of reagents and can influence the reaction rate.[1] Temperature control is paramount to prevent the decomposition of the sulfonylating agent and to minimize side reactions.[1]
Q2: How does temperature influence the outcome of a sulfonylation reaction?
A2: Temperature is a double-edged sword in sulfonylation. Increasing the temperature can accelerate the reaction rate, but it can also promote undesirable side reactions such as decomposition of the sulfonyl chloride or the formation of byproducts.[1] Conversely, running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can enhance selectivity and minimize the formation of impurities, especially during the exothermic addition of the sulfonyl chloride.[2] The ideal temperature is the lowest temperature that allows the reaction to proceed to completion within a reasonable timeframe.[3]
Q3: What is the difference between kinetic and thermodynamic control in the context of sulfonylation, and how do time and temperature affect it?
A3: In some reactions, competing pathways can lead to different products: a kinetic product that forms faster (lower activation energy) and a thermodynamic product that is more stable (lower overall energy).
-
Kinetic Control is favored by shorter reaction times and lower temperatures.[3] These conditions favor the fastest-forming product, even if it is less stable.
-
Thermodynamic Control is favored by longer reaction times and higher temperatures.[3] These conditions allow the reaction to reach equilibrium, favoring the most stable product.[3]
Understanding this distinction is crucial when you observe a mixture of products. Adjusting the reaction time and temperature can allow you to selectively favor the desired product.[3][4]
Q4: How do I choose the appropriate base for my sulfonylation reaction?
A4: The choice of base is highly dependent on the substrate's reactivity and sensitivity.
-
Pyridine: Often serves as both a base and a solvent and can act as a nucleophilic catalyst. However, at high temperatures, it can lead to the formation of unwanted chloride byproducts.[1]
-
Triethylamine (Et₃N): A non-nucleophilic, sterically hindered base that is excellent for scavenging HCl without participating in other reactions.[5]
-
4-Dimethylaminopyridine (DMAP): Frequently used in catalytic amounts alongside a stoichiometric base like Et₃N to speed up reactions, particularly with hindered alcohols.[1]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Can be effective, especially for N-sulfonylation in polar aprotic solvents.[1]
Q5: My sulfonyl chloride reagent may be old. How does this affect the reaction and how can I check its quality?
A5: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[1] They can also decompose through the extrusion of SO₂, a common issue with some heteroaromatic sulfonyl chlorides.[1] To assess the quality, you can perform a small-scale control reaction with a reliable nucleophile. If this control reaction fails, it is advisable to either purchase a fresh bottle or purify the existing reagent.[6] Proper storage under an inert atmosphere (N₂ or Ar) in a desiccator is crucial for longevity.[1]
Section 2: Troubleshooting Guide for Common Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Conversion | 1. Poor quality of sulfonyl chloride: Hydrolyzed or decomposed. 2. Insufficiently reactive nucleophile: Steric hindrance or low nucleophilicity. 3. Incorrect base: Base may not be strong enough to deprotonate the nucleophile or scavenge acid effectively. 4. Low temperature: Reaction may be too slow at the chosen temperature. | 1. Verify reagent quality: Test with a known, reactive nucleophile.[1] 2. Increase temperature: Gradually warm the reaction to room temperature or slightly above, while monitoring for side product formation.[6] 3. Add a catalyst: For sluggish reactions with alcohols, a catalytic amount of DMAP can significantly increase the rate.[1] 4. Switch base: Consider a stronger or more suitable base for your specific substrate. |
| Formation of Multiple Products | 1. Di-sulfonylation: Primary amines can react twice.[2] 2. Side reactions with solvent or base: Pyridine can sometimes lead to byproducts.[1] 3. C-sulfonylation: Occurs with certain activated C-H bonds, like in 4-alkylpyridines.[5] 4. Elimination reaction: Secondary or tertiary alcohols may undergo elimination under basic conditions.[1] | 1. Control stoichiometry: Use a controlled amount of sulfonyl chloride (1.0-1.1 equivalents).[1] 2. Slow addition at low temperature: Add the sulfonyl chloride dropwise at 0 °C or lower to control the exothermic reaction and improve selectivity.[1][2] 3. Change the base: Switch from pyridine to a non-nucleophilic base like triethylamine.[1] 4. Lower the temperature: Running the reaction at colder temperatures can often disfavor side reactions.[5] |
| Product Degradation | 1. Unstable product: The sulfonate ester product may be sensitive to the reaction conditions. 2. Reaction with halide byproduct: The product may react with chloride ions generated in the reaction. | 1. Use a non-nucleophilic base: Triethylamine is preferred over pyridine to avoid the formation of alkyl halides from the sulfonate ester product.[1] 2. Minimize reaction time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Maintain low temperature: Keeping the reaction cold can prevent the degradation of sensitive products. |
Troubleshooting Workflow: Low Yield
Caption: Decision workflow for troubleshooting low yield in sulfonylation reactions.
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation of a Primary Amine
This protocol is a general starting point and should be optimized for specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol).
-
Solvent and Base: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF, ~0.1 M). Cool the solution to 0 °C using an ice bath. Add the base (e.g., triethylamine, 1.5 mmol).
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.[1] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).[1]
-
Workup: Upon completion, quench the reaction with the addition of 1 M aqueous HCl.[5] Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).[5] Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[5]
-
Purification: Concentrate the solution in vacuo and purify the crude residue by flash column chromatography.[5]
Protocol 2: Strategy to Minimize Di-sulfonylation of Primary Amines
This protocol is adapted for primary amines that are prone to double addition.
-
Follow the General Procedure (Protocol 1) with crucial modifications.
-
Temperature Control: Perform the entire reaction, including the dropwise addition of the sulfonyl chloride, at a lower temperature, such as -20 °C or -78 °C (dry ice/acetone bath).[2]
-
Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2 equivalents) relative to the sulfonyl chloride (1.0 equivalent) to favor mono-sulfonylation.
-
Slow Warming: Only after the addition is complete and an initial stirring period at low temperature (e.g., 1 hour), allow the reaction to warm slowly to room temperature.[2]
-
Close Monitoring: Monitor the reaction very closely by TLC or LC-MS to quench it as soon as the desired product is maximized, preventing further reaction.
Visualizing Competing Pathways: Mono- vs. Di-sulfonylation
Caption: Competing pathways for mono-sulfonylation (green) vs. di-sulfonylation (red).
Section 4: References
-
Technical Support Center: Sulfonylation of Primary Amines. (n.d.). Benchchem. Retrieved January 19, 2026, from
-
optimizing reaction conditions for sulfonylation. (n.d.). Benchchem. Retrieved January 19, 2026, from
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved January 19, 2026, from
-
Reaction: Sulfonation. (n.d.). Saskoer.ca. Retrieved January 19, 2026, from
-
Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from
-
Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions. (n.d.). Benchchem. Retrieved January 19, 2026, from
-
Screening of reaction conditions for sulfonylation. (n.d.). ResearchGate. Retrieved January 19, 2026, from
-
Ye, S., Yang, M., & Wu, J. (2020). Recent advances in sulfonylation reactions using potassium/sodium metabisulfite. Chemical Communications, 56(30), 4145-4155. from
-
Sulfonation | Aromatic Compounds | Organic chemistry. (2013, June 20). Khan Academy. Retrieved January 19, 2026, from
-
O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, M. T., Cook, T. R., & Lambert, T. H. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(12), 7074-7144. from
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from
-
Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds. (n.d.). Scirp.org. Retrieved January 19, 2026, from
-
Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). (2012, February 9). Master Organic Chemistry. Retrieved January 19, 2026, from
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. Retrieved January 19, 2026, from
-
Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. (2025, July 21). Retrieved January 19, 2026, from
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, February 12). Chemistry LibreTexts. Retrieved January 19, 2026, from
Sources
Technical Support Center: Navigating the Scale-Up Synthesis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride
This technical guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride. The information provided herein is curated to address the specific challenges encountered during the scale-up of this synthesis, offering practical, experience-driven solutions and insights.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs). While laboratory-scale procedures are well-established, transitioning to larger-scale production introduces significant challenges related to reaction control, safety, and product purity. This guide provides a structured approach to troubleshooting and optimizing the synthesis at scale.
Troubleshooting Guide: Common Scale-Up Issues and Solutions
This section is formatted in a question-and-answer style to directly address potential problems you may encounter during your experiments.
Issue 1: Inconsistent Yields and Purity in the Initial Pyrazole Formation
Question: We are observing batch-to-batch variability in the yield and purity of the 1-phenyl-1H-pyrazole intermediate. What are the critical parameters to control during the condensation of phenylhydrazine and 1,1,3,3-tetramethoxypropane?
Answer:
Variability in this step often points to issues with reaction conditions and reagent quality. Here's a breakdown of probable causes and actionable solutions:
-
Reaction Kinetics and Side Reactions: The condensation reaction is sensitive to temperature and catalyst concentration. Inadequate control can lead to the formation of byproducts.
-
Causality: At elevated temperatures, or with prolonged reaction times, side reactions such as the formation of regioisomers or other condensation byproducts can occur, reducing the yield of the desired 1-phenyl-1H-pyrazole.[1]
-
Solution: Implement strict temperature control, typically maintaining the reaction at a consistent temperature. Monitor the reaction progress using an appropriate analytical technique, such as HPLC or TLC, to determine the optimal reaction time and avoid unnecessary heating.
-
-
Reagent Quality: The purity of the starting materials is paramount.
-
Causality: Impurities in phenylhydrazine or 1,1,3,3-tetramethoxypropane can participate in side reactions or inhibit the desired transformation.
-
Solution: Ensure that all reagents meet predefined specifications before use. It is advisable to use freshly distilled or high-purity starting materials for consistent results.
-
-
Work-up and Isolation: Product loss during the work-up and purification stages is a common issue.
-
Causality: Inefficient extraction or improper pH adjustment during the work-up can lead to significant product loss.
-
Solution: Optimize the extraction procedure by selecting a suitable solvent and performing multiple extractions. Ensure complete neutralization and phase separation to maximize the recovery of the pyrazole intermediate.
-
Issue 2: Exothermic Runaway and Impurity Formation during Chlorosulfonation
Question: The chlorosulfonation of 1-phenyl-1H-pyrazole is proving difficult to control on a larger scale, with significant exotherms and the formation of hard-to-remove impurities. How can we improve this critical step?
Answer:
The chlorosulfonation step is inherently hazardous due to the high reactivity of chlorosulfonic acid and the exothermic nature of the reaction.[2][3] Careful control is essential for both safety and product quality.
-
Thermal Management: Inadequate heat dissipation is a major safety concern and a primary cause of impurity formation.
-
Causality: The reaction of the pyrazole with chlorosulfonic acid is highly exothermic. If the heat generated is not effectively removed, the reaction temperature can rise uncontrollably, leading to a thermal runaway and the formation of undesired byproducts.[1]
-
Solution: Employ a reactor with a high cooling capacity. The addition of the 1-phenyl-1H-pyrazole to the chlorosulfonic acid should be done slowly and at a controlled rate, maintaining a low internal temperature (typically below 5 °C). Continuous monitoring of the reaction temperature is critical.
-
-
Stoichiometry and Mixing: Incorrect stoichiometry or poor mixing can lead to localized "hot spots" and the formation of over-sulfonated byproducts.
-
Causality: An excess of chlorosulfonic acid is required to drive the reaction to completion, but a large excess can promote the formation of di-sulfonated species. Inefficient mixing can lead to areas of high reactant concentration, exacerbating this issue.
-
Solution: Carefully control the molar ratio of the reactants. Ensure efficient and continuous agitation throughout the addition and the subsequent reaction period to maintain a homogenous mixture and uniform temperature.
-
-
Quenching Procedure: The quenching of the reaction mixture is also a highly exothermic and potentially hazardous step.
-
Causality: The violent reaction of residual chlorosulfonic acid with water generates a large amount of heat and corrosive hydrogen chloride gas.[2][4]
-
Solution: The reaction mixture should be added slowly to a mixture of ice and water with vigorous stirring and efficient cooling. This ensures that the heat of quenching is absorbed and dissipated safely. The entire process should be conducted in a well-ventilated area.
-
Issue 3: Challenges in the Isolation and Purification of the Final Product
Question: We are facing difficulties in obtaining this compound with the desired purity and are experiencing product degradation during purification. What are the best practices for isolation and purification at scale?
Answer:
The final product is sensitive to moisture and heat, which makes its isolation and purification challenging.
-
Hydrolytic Instability: this compound is susceptible to hydrolysis, which converts it back to the corresponding sulfonic acid.
-
Causality: Exposure to water or moist air during the work-up or storage will lead to the degradation of the sulfonyl chloride.
-
Solution: Conduct all work-up procedures as quickly as possible and under anhydrous conditions where feasible. Use dry solvents for extraction and ensure that all glassware and equipment are thoroughly dried.
-
-
Thermal Decomposition: The product can decompose at elevated temperatures.
-
Causality: Prolonged exposure to heat during solvent removal or drying can lead to product degradation.
-
Solution: Remove the extraction solvent under reduced pressure and at a low temperature (ideally below 40°C). For drying the final product, a vacuum oven at a controlled, low temperature is recommended.
-
-
Purification Method: Recrystallization is a common method for purification, but finding the right solvent system is key.
-
Causality: An inappropriate solvent system can lead to poor recovery or inefficient removal of impurities.
-
Solution: A common and effective technique is recrystallization from a non-polar/polar solvent mixture, such as hexanes/ethyl acetate. The crude product is dissolved in a minimal amount of the more polar solvent, and the non-polar solvent is added until the solution becomes turbid. Slow cooling should then yield the purified product as crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with the scale-up of this synthesis?
A1: The most significant safety hazard is the use of chlorosulfonic acid. It is a highly corrosive and reactive substance that reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas.[2][3][4] Key safety measures include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.
-
Ventilation: All operations involving chlorosulfonic acid must be conducted in a well-ventilated fume hood.
-
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.
-
Controlled Addition: Reagents must be added slowly and at a controlled rate to manage the exothermic nature of the reactions.
Q2: How can we effectively monitor the progress of the reactions during scale-up?
A2: Real-time reaction monitoring is crucial for process control and optimization.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It allows for accurate determination of conversion rates and the formation of impurities. Developing a robust HPLC method early in the development process is highly recommended.
Q3: What are the key considerations for solvent selection in a large-scale synthesis?
A3: Solvent selection for scale-up must consider not only the reaction performance but also safety, environmental impact, and cost.
-
Reaction Solvents: The chlorosulfonation is often performed using an excess of chlorosulfonic acid as the solvent.
-
Extraction Solvents: While dichloromethane is an effective extraction solvent, its use is increasingly restricted due to environmental and health concerns. Greener alternatives such as ethyl acetate should be considered.
-
Recrystallization Solvents: The choice of recrystallization solvents will depend on the impurity profile and desired crystal morphology. A solvent screen is often necessary to identify the optimal system.
Experimental Workflow and Data
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A simplified workflow for the two-step synthesis.
Typical Process Parameters and Expected Outcomes
| Parameter | Step 1: Pyrazole Synthesis | Step 2: Chlorosulfonation |
| Reaction Temperature | 80-100 °C | 0-5 °C |
| Key Reagents | Phenylhydrazine, 1,1,3,3-Tetramethoxypropane | 1-phenyl-1H-pyrazole, Chlorosulfonic acid |
| Typical Yield | 85-95% | 70-85% |
| Purification Method | Distillation or direct use | Recrystallization |
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing and resolving common issues.
Caption: A logical flow for troubleshooting synthesis problems.
References
-
Synthesis of sulfonyl chloride substrate precursors. Based on a published procedure. [Link]
-
Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
chlorosulphonic acid - Chemstock. [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. [Link]
-
Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. [Link]
Sources
Technical Support Center: A Researcher's Guide to 1-Phenyl-1H-pyrazole-4-sulfonyl chloride
Welcome to the comprehensive technical support guide for 1-phenyl-1H-pyrazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) related to the stability and degradation of this versatile reagent. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery, primarily utilized for the synthesis of a wide array of sulfonamides. The pyrazole scaffold is a privileged structure in many pharmacologically active compounds, and the ability to functionalize it via the sulfonyl chloride group opens up vast possibilities for creating novel molecular entities.[1] However, the inherent reactivity of the sulfonyl chloride functional group also makes it susceptible to degradation, which can significantly impact reaction outcomes, yield, and purity of the final product. This guide provides a detailed exploration of the stability and degradation pathways of this compound, along with practical advice to mitigate these challenges in your research.
Core Concepts: Stability and Degradation
The primary concern with this compound, as with most sulfonyl chlorides, is its susceptibility to hydrolysis.[2][3] However, other factors such as temperature and light can also contribute to its degradation. Understanding these pathways is crucial for proper handling, storage, and troubleshooting.
Hydrolytic Instability
The principal degradation pathway for this compound is hydrolysis, where the sulfonyl chloride group reacts with water to form the corresponding 1-phenyl-1H-pyrazole-4-sulfonic acid and hydrochloric acid. This sulfonic acid is unreactive in typical sulfonamide formation reactions, leading to lower yields.[2] The rate of hydrolysis is influenced by several factors including moisture content, temperature, and pH.
Thermal Degradation
Photostability
While the pyrazole ring itself can be subject to photochemical transformations, the primary concern for this compound is the potential for photodegradation involving the sulfonyl chloride group. Studies on the photodegradation of related sulfonamides have shown that cleavage of the sulfonamide bond and SO2 extrusion are major degradation pathways.[2] It is plausible that the sulfonyl chloride precursor could undergo similar degradation upon exposure to UV light.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers working with this compound.
Q1: My sulfonylation reaction with this compound is giving a low yield. What are the likely causes?
A1: Low yields are most commonly due to the degradation of the sulfonyl chloride, primarily through hydrolysis.[2][3] Here are the key factors to investigate:
-
Moisture Contamination: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
-
Reagent Quality: Use a fresh bottle of this compound or purify older stock. The amine reactant should also be pure and dry.
-
Reaction Conditions: The choice of base and solvent is critical. A non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) is typically used. The reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[1]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is critical to maintain the integrity of the reagent. Follow these guidelines:
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8 °C is recommended.[5]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[5]
-
Container: Use a tightly sealed container made of a non-reactive material, such as a glass bottle with a secure cap.
Q3: What are the visual signs of degradation of this compound?
A3: While a visual inspection is not a definitive test, signs of degradation can include:
-
Clumping or caking of the solid, which may indicate moisture absorption.
-
Discoloration of the solid material.
-
A strong, pungent odor of HCl upon opening the container, indicating hydrolysis has occurred.
Q4: Can I purify this compound if I suspect it has degraded?
A4: Purification of sulfonyl chlorides can be challenging due to their reactivity. If degradation is suspected, it is often more practical to use a fresh batch. However, if purification is necessary, it should be done with caution, for example by recrystallization from a non-polar, anhydrous solvent. Any purification method should be performed quickly and under strictly anhydrous conditions.
Troubleshooting Guide for Sulfonamide Synthesis
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of sulfonamides using this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Degraded Sulfonyl Chloride: Hydrolysis to the sulfonic acid.[2] | 1. Use a fresh bottle of this compound. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 3. Use anhydrous solvents. |
| Poor Amine Nucleophilicity: Sterically hindered amine or protonated amine. | 1. Use a slight excess of a non-nucleophilic base (e.g., 1.5 equivalents of triethylamine or DIPEA) to deprotonate the amine. 2. Consider a stronger, non-nucleophilic base for less reactive amines. | |
| Inappropriate Solvent: Solvent reacting with the sulfonyl chloride or poor solubility. | 1. Use inert, anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | |
| Multiple Spots on TLC (Side Products) | Di-sulfonylation of Primary Amines: The sulfonamide product reacts with another molecule of the sulfonyl chloride. | 1. Use a slight excess of the amine to favor the mono-sulfonylation product. 2. Add the sulfonyl chloride slowly to the amine solution at a low temperature. |
| Reaction with Base: If a nucleophilic base like pyridine is used in excess, it can react with the sulfonyl chloride. | 1. Use a non-nucleophilic base like triethylamine or DIPEA. | |
| Difficult Product Isolation/Purification | Formation of Sulfonic Acid: The hydrolyzed sulfonyl chloride can complicate work-up. | 1. During aqueous work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic sulfonic acid.[1] 2. If the product is also base-sensitive, use water washes instead. |
| Emulsion during Work-up | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Filter the organic layer through a pad of celite. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol provides a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.05 equivalents) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C.
-
Add the base (Et3N or DIPEA, 1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under hydrolytic stress.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
To assess hydrolysis, dilute an aliquot of the stock solution with a mixture of acetonitrile and water (e.g., 1:1) to a final concentration of approximately 50 µg/mL.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with a suitable mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile).
-
Inject the prepared sample at different time points (e.g., t=0, 1h, 4h, 24h) while keeping the sample at a controlled temperature.
-
Monitor the chromatogram for the decrease in the peak area of this compound and the appearance of a new peak corresponding to the more polar 1-phenyl-1H-pyrazole-4-sulfonic acid.
-
-
Data Analysis:
-
Plot the peak area of the this compound against time to determine the rate of degradation under the tested conditions.
-
Visualizing Degradation and Experimental Workflow
To better understand the chemical processes and experimental design, the following diagrams are provided.
Degradation Pathway
Caption: Hydrolysis of the sulfonyl chloride to its sulfonic acid.
Sulfonamide Synthesis Workflow
Caption: Step-by-step workflow for a typical sulfonylation reaction.
Conclusion
While this compound is a powerful reagent for the synthesis of novel sulfonamides, its reactivity necessitates careful handling and consideration of its stability. By understanding the primary degradation pathways, particularly hydrolysis, and implementing the troubleshooting and experimental protocols outlined in this guide, researchers can significantly improve the success and reproducibility of their synthetic efforts. Adherence to anhydrous conditions, proper storage, and careful monitoring of reactions are paramount to achieving high yields and purity.
References
-
PubMed. (2022). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. [Link]
-
ResearchGate. (n.d.). TGA-DSC thermogram of materials I and II. [Link]
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294. [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); (United States), 24:4. [Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Research Journal of Pharmacy and Technology. (2019). Stability Indicating Forced Degradation Studies. [Link]
-
NIH. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
Sources
Technical Support Center: Solvent Selection for Reactions with 1-phenyl-1H-pyrazole-4-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-phenyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed to provide in-depth technical assistance and troubleshooting advice for selecting alternative and more sustainable solvents for your sulfonylation reactions, moving away from traditionally used chlorinated solvents like dichloromethane (DCM).
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for reactions with this compound and why?
A1: Traditionally, aprotic solvents of low to moderate polarity have been favored for reactions involving sulfonyl chlorides. Dichloromethane (DCM) and chloroform are frequently cited in the literature for similar pyrazole-4-sulfonyl chlorides.[1] This is due to their excellent ability to dissolve a wide range of organic compounds, including the sulfonyl chloride and the amine nucleophile, while remaining relatively inert to the highly reactive sulfonyl chloride group.[2][3] Pyridine is also commonly used, acting as both a solvent and a base to neutralize the HCl generated during the reaction.[4]
Q2: Why should I consider alternative solvents to dichloromethane (DCM)?
A2: While effective, DCM poses significant health and environmental risks. It is a suspected carcinogen and is subject to increasing regulatory scrutiny. From a practical standpoint, its volatility can lead to challenges in maintaining anhydrous conditions and can contribute to solvent loss. The principles of green chemistry encourage the substitution of hazardous solvents with safer and more environmentally benign alternatives.
Q3: What are the key properties to consider when selecting an alternative solvent?
A3: When selecting a new solvent system, several factors must be taken into account to ensure a successful and reproducible reaction:
-
Solubility: Both the this compound and the amine substrate must be sufficiently soluble in the chosen solvent to ensure a reasonable reaction rate.
-
Reactivity: The solvent should be inert and not react with the sulfonyl chloride. This is a critical consideration, as sulfonyl chlorides are highly electrophilic.
-
Boiling Point: The boiling point of the solvent will dictate the accessible temperature range for the reaction and will also be a factor in its removal during workup.
-
Polarity: The polarity of the solvent can influence the reaction rate and the solubility of reactants and products.
-
Water Content: Sulfonyl chlorides are highly susceptible to hydrolysis.[2] Therefore, the use of anhydrous solvents is crucial for achieving high yields.
Troubleshooting Guide: Common Issues with Alternative Solvents
Issue 1: Low or No Product Formation
-
Potential Cause: Poor solubility of starting materials in the alternative solvent.
-
Troubleshooting Steps:
-
Perform a solubility test: Before running the reaction, test the solubility of both this compound and your amine in the chosen solvent at the intended reaction temperature.
-
Consider a solvent mixture: If solubility is an issue in a single solvent, a co-solvent system may be effective. For example, a small amount of a more polar co-solvent could be added to a less polar primary solvent.
-
Increase the temperature: If the solvent's boiling point allows, increasing the reaction temperature can improve solubility and reaction rate.
-
-
-
Potential Cause: Hydrolysis of the sulfonyl chloride.
-
Troubleshooting Steps:
-
Ensure anhydrous conditions: Use freshly dried solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choose a less hygroscopic solvent: Some "green" solvents can be more hygroscopic than chlorinated solvents. Ensure proper storage and handling.
-
Add the amine before the sulfonyl chloride: In some cases, adding the more nucleophilic amine to the reaction mixture before the sulfonyl chloride can favor the desired reaction over hydrolysis.[3]
-
-
Issue 2: Formation of Unexpected Byproducts
-
Potential Cause: Reaction of the sulfonyl chloride with the solvent.
-
Troubleshooting Steps:
-
Avoid nucleophilic solvents: Protic solvents like alcohols can react with the sulfonyl chloride to form sulfonate esters. While some reactions can be performed in protic solvents under specific conditions, aprotic solvents are generally a safer choice.
-
Check for solvent impurities: Impurities in the solvent could be reactive. Use high-purity solvents.
-
-
-
Potential Cause: Di-sulfonylation of primary amines.
-
Troubleshooting Steps:
-
Control stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 equivalents) to favor the mono-sulfonated product.
-
Use a bulky base: A sterically hindered, non-nucleophilic base can help prevent the second sulfonylation step.
-
-
Alternative Solvent Recommendations
Based on a review of the literature for sulfonyl chloride reactivity and green solvent alternatives, the following are recommended for initial screening as replacements for DCM.
| Solvent | Class | Rationale | Potential Issues & Mitigation |
| Ethyl Acetate (EtOAc) | Ester | A versatile solvent with moderate polarity, capable of dissolving a range of organic compounds.[3] It is considered a greener alternative to DCM. The synthesis of pyrazole derivatives has been reported in ethyl acetate.[1][5] | Can be susceptible to hydrolysis under strongly acidic or basic conditions. Ensure anhydrous conditions and use a non-nucleophilic base. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | A bio-based solvent with properties between THF and diethyl ether. It is a good substitute for DCM in many biphasic reactions and is stable towards many organometallic reagents.[6][7] | Can form peroxides upon storage, although it is less prone to this than THF. Test for peroxides before use. |
| Acetonitrile (ACN) | Nitrile | A polar aprotic solvent that has been successfully used in sulfonamide synthesis.[8][9] It can often provide good solubility for a range of reactants. | Can be challenging to remove completely due to its relatively high boiling point. Can be reactive with some highly electrophilic species. |
Experimental Protocols: Solvent Screening
This protocol outlines a general procedure for screening alternative solvents for the reaction of this compound with a representative amine.
Materials:
-
This compound
-
Amine substrate (e.g., benzylamine)
-
Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous alternative solvents (Ethyl Acetate, 2-MeTHF, Acetonitrile)
-
Anhydrous Dichloromethane (for control reaction)
-
Dry glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble four identical oven-dried reaction flasks equipped with stir bars and septa under an inert atmosphere.
-
Reagent Preparation:
-
In each flask, dissolve the amine (1.0 mmol) and the non-nucleophilic base (1.2 mmol) in 5 mL of the respective anhydrous solvent (DCM, EtOAc, 2-MeTHF, ACN).
-
-
Reaction Initiation:
-
In separate vials, dissolve this compound (1.1 mmol) in 2 mL of the corresponding anhydrous solvent.
-
Slowly add the sulfonyl chloride solution to each of the amine solutions at room temperature with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1, 2, 4, and 24 hours).
-
-
Workup and Analysis:
-
Once the reaction is complete (or after 24 hours), quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion and identify any major byproducts.
-
Purify the product by column chromatography if necessary to determine the isolated yield.
-
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting and validating an alternative solvent.
Sources
- 1. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
Technical Support Center: 1-Phenyl-1H-pyrazole-4-sulfonyl Chloride Reactions
Welcome to the technical support center for 1-phenyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and subsequent reactions of this important building block. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis and handling of this compound.
Q1: My crude reaction yield is significantly lower than expected. What are the most probable causes?
Low yield is typically traced back to two primary issues: incomplete reaction or degradation of the product. The most common culprit is the hydrolysis of the sulfonyl chloride product back to the corresponding sulfonic acid, which is highly water-soluble and often lost during aqueous workup.[1][2] Another possibility is incomplete chlorosulfonation of the starting 1-phenyl-1H-pyrazole.
Q2: My isolated product is a persistent oil or waxy solid that refuses to crystallize. How can I purify it?
The presence of impurities, particularly residual solvent or the hydrolyzed sulfonic acid byproduct, can significantly depress the melting point and inhibit crystallization. First, ensure all volatile solvents are removed under high vacuum. If it remains an oil, purification via flash column chromatography on silica gel is the recommended next step.[3][4][5][6] Following chromatography, attempting recrystallization from a different solvent system, such as hexanes or a mixture of ethyl acetate and hexanes, may yield a solid.[5]
Q3: I'm monitoring my reaction with Thin Layer Chromatography (TLC), and I see a new, very polar spot at the baseline. What is it?
A highly polar spot that remains at the baseline in typical non-polar solvent systems (e.g., hexanes/ethyl acetate) is almost certainly the hydrolysis product: 1-phenyl-1H-pyrazole-4-sulfonic acid. Its high polarity is due to the acidic sulfonic acid group. This is a clear indication that moisture is present in your reaction.
Q4: How can I definitively confirm the identity and purity of my this compound?
The identity and purity should be confirmed using a combination of techniques:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify any major organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
FT-IR Spectroscopy: Look for characteristic S=O stretching bands for the sulfonyl chloride group.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
Part 2: In-Depth Troubleshooting Guides
Problem 1: Pervasive Product Hydrolysis
Symptoms:
-
Low isolated yield after aqueous workup.
-
The aqueous layer is strongly acidic.
-
A persistent, polar spot is observed on the TLC plate.
-
The final product has a "wet" or "gummy" appearance.
Root Cause Analysis: Sulfonyl chlorides are highly electrophilic at the sulfur atom, making them susceptible to nucleophilic attack by water.[2][7] This reaction is often rapid and leads to the formation of the corresponding sulfonic acid, which is typically removed with the aqueous phase during extraction, leading to apparent yield loss. The low solubility of some aryl sulfonyl chlorides can offer some protection, but this should not be relied upon.[8][9]
Caption: Primary degradation pathway of the sulfonyl chloride product.
Solutions & Preventative Measures:
-
Rigorous Drying of Apparatus and Reagents: All glassware must be oven- or flame-dried immediately before use. Solvents should be passed through a solvent purification system or dried using appropriate drying agents.[5]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Controlled Workup: When the reaction is complete, quench it by pouring it over crushed ice or into ice-cold water.[6] This keeps the temperature low, slowing the rate of hydrolysis during the initial phase of the workup. Perform extractions quickly.
-
Avoid Basic Conditions: Do not use basic wash solutions (e.g., sodium bicarbonate) until after the product has been separated from the bulk aqueous phase, as base will rapidly accelerate hydrolysis.[10]
Problem 2: Incomplete Reaction and Starting Material Contamination
Symptoms:
-
TLC analysis shows a significant spot corresponding to the 1-phenyl-1H-pyrazole starting material.
-
Purification is difficult due to similar polarities of product and starting material.
Root Cause Analysis: The chlorosulfonation reaction requires a sufficient excess of the sulfonating agent (typically chlorosulfonic acid) and adequate time and temperature to proceed to completion.[6] Using an insufficient amount of the reagent or running the reaction for too short a time or at too low a temperature will result in incomplete conversion.
Caption: A decision-making flowchart for troubleshooting common issues.
Solutions & Preventative Measures:
-
Reagent Stoichiometry: Ensure at least the stoichiometrically required amount of chlorosulfonic acid is used. Often, a slight excess can help drive the reaction to completion.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the disappearance of the starting material by TLC. The reaction is complete only when the starting material spot is no longer visible.[4][6]
-
Temperature Control: Some chlorosulfonation reactions require gentle heating to proceed at a reasonable rate.[6] If the reaction stalls at room temperature, a modest increase in temperature (e.g., to 40-60 °C) may be necessary.
Part 3: Essential Purification Protocols
Protocol 1: General Aqueous Workup
This protocol is designed to remove the excess chlorosulfonic acid and the sulfonic acid byproduct.
-
Prepare a beaker with a substantial amount of crushed ice.
-
While stirring vigorously, slowly and carefully pour the completed reaction mixture onto the crushed ice. The sulfonyl chloride product, being insoluble in water, should precipitate as a solid.[8][9]
-
Add a suitable organic solvent, such as dichloromethane or ethyl acetate, to the beaker and stir to dissolve the precipitated product.
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water (2x) and finally with brine (1x).[4]
-
Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Recrystallization of Crude Product
This is the preferred method for purifying the crude solid product.
| Solvent System | Suitability |
| Hexanes / Petroleum Ether | Good for removing more polar impurities. |
| Ethyl Acetate / Hexanes | A versatile system; the ratio can be tuned. |
| Dichloromethane / Hexanes | Good for less polar products. |
| Methanol / Water | Can be effective but increases hydrolysis risk. |
Procedure:
-
Dissolve the crude solid in the minimum amount of a suitable hot solvent or solvent mixture.
-
If impurities are present, you may perform a hot filtration to remove any insoluble material.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath or refrigerator (-20 °C) for several hours to maximize crystal formation.[5]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the purified crystals under high vacuum.
Protocol 3: Flash Column Chromatography
Use this method if recrystallization fails or if impurities are very close in polarity to the product.
Caption: Standard workflow for the purification of the final product.
Procedure:
-
Choose an appropriate solvent system (e.g., a gradient of 0% to 10% ethyl acetate in hexanes) based on prior TLC analysis.[5]
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
- King, J. F., & Kice, J. L. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Aubert, P., et al. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents (FR2795723A1).
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.
- Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
- Li, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules.
- Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society.
- BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. BenchChem.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- Shravan, K., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central.
- Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
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Technical Support Center: Troubleshooting Low Reactivity of Amines with 1-Phenyl-1H-pyrazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for sulfonamide synthesis. This guide is designed to provide in-depth troubleshooting for common issues encountered when reacting amines with 1-phenyl-1H-pyrazole-4-sulfonyl chloride. As Senior Application Scientists, we understand that low reactivity can be a significant roadblock in your research and development. This resource offers a structured, cause-and-effect approach to diagnosing and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide reaction is showing low to no conversion. What are the most likely initial causes?
Low yields in sulfonamide synthesis often trace back to a few key factors. The primary culprits are often the hydrolysis of the highly reactive sulfonyl chloride starting material by moisture, which converts it into an unreactive sulfonic acid, or the use of an inappropriate base or solvent that negatively impacts the amine's nucleophilicity.[1] Side reactions, such as the formation of bis-sulfonated products with primary amines, can also consume starting materials and reduce the yield of your desired product.[1]
Q2: How does the structure of the amine affect its reactivity with this compound?
The nucleophilicity of an amine is paramount to its reactivity, and this is heavily influenced by its structure.[2] Generally, primary amines are highly reactive, while secondary amines exhibit lower reactivity.[2] Several factors come into play:
-
Steric Hindrance: Bulky substituents on or near the nitrogen atom can physically block the amine's lone pair of electrons from attacking the electrophilic sulfur atom of the sulfonyl chloride.[3][4] This is a common issue with sterically hindered amines.[3]
-
Electronic Effects: Electron-donating groups on the amine increase the electron density on the nitrogen, making it a stronger nucleophile. Conversely, electron-withdrawing groups decrease nucleophilicity, slowing down the reaction.[5]
-
Basicity vs. Nucleophilicity: While closely related, basicity and nucleophilicity are not interchangeable. A highly basic amine may preferentially engage in acid-base side reactions rather than the desired nucleophilic attack.[5]
Q3: What is the critical role of the base in this reaction, and how do I choose the right one?
The reaction between an amine and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[1] The primary role of the added base is to neutralize this acid.[1][6] If left unneutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[1]
Commonly used bases include non-nucleophilic organic bases like pyridine or triethylamine (TEA).[1][2] The choice of base is critical; it should be strong enough to scavenge the HCl but not so strong that it promotes unwanted side reactions, such as the deprotonation of a primary sulfonamide product, which can lead to di-sulfonylation.[7]
Q4: I'm observing an unexpected side product. What could it be?
The most common side product when using primary amines is the di-sulfonated product, where the initially formed sulfonamide is further sulfonylated.[1][7] This occurs because the N-H proton of the mono-sulfonamide is acidic and can be removed by the base, creating a nucleophilic anion that reacts with another molecule of the sulfonyl chloride.[7] Another possibility is the hydrolysis of your sulfonyl chloride to the corresponding sulfonic acid, especially if anhydrous conditions are not strictly maintained.[1]
In-depth Troubleshooting Guides
Issue 1: Consistently Low or No Product Yield
Low yields are a frequent frustration. This troubleshooting workflow will guide you through a systematic approach to identify and resolve the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Quality and Stoichiometry:
-
This compound: This reagent is moisture-sensitive.[1] Hydrolysis to the sulfonic acid is a common cause of failure. It is not recommended to use old sulfonyl chlorides.[1] If you suspect degradation, consider resynthesizing or purchasing a fresh batch. A general synthetic procedure involves reacting 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid and thionyl chloride.[8]
-
Amine: Ensure the purity of your amine. Impurities can interfere with the reaction.
-
Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion by ensuring the full consumption of the sulfonyl chloride.[1]
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle. Common choices include dichloromethane (DCM) and tetrahydrofuran (THF).[1]
-
Run the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]
-
-
Optimize the Base and Solvent System:
-
The choice of base is critical.[1] For weakly nucleophilic or sterically hindered amines, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) might be necessary.[9]
-
The solvent must dissolve both reactants.[1] If solubility is an issue, consider a more polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).[4]
Base Properties Common Applications Pyridine Weakly nucleophilic, good solvent Standard reactions, can be used in excess.[2] Triethylamine (TEA) Strong, non-nucleophilic Commonly used, but can promote di-sulfonylation with primary amines.[2][7] DIPEA Sterically hindered, non-nucleophilic Good for sensitive substrates and minimizing side reactions.[9] -
-
Adjust Reaction Temperature and Time:
-
Many sulfonamide formations are initially performed at 0°C and then allowed to warm to room temperature.[1]
-
For sterically hindered or electronically deactivated amines, elevated temperatures may be required to overcome the activation energy barrier.[3][4] In such cases, switching to a higher-boiling solvent like DMF might be beneficial.[4]
-
Prolonged reaction times may also be necessary.[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
-
Issue 2: Difficulty with Sterically Hindered Amines
Synthesizing sterically hindered sulfonamides presents a significant challenge due to the low nucleophilicity of the bulky amine and steric hindrance around the nitrogen atom.[4]
Strategies for Overcoming Steric Hindrance:
-
Elevated Temperatures: Increasing the reaction temperature provides the necessary energy to overcome the steric barrier.
-
Catalysis: The use of a Lewis acid catalyst, such as indium(III) triflate, has been shown to be effective in promoting the sulfonylation of sterically hindered amines.[12][13]
-
Alternative Reagents: In some cases, using a more reactive sulfonating agent or a different synthetic route might be necessary.
Experimental Protocol for Indium-Catalyzed Sulfonylation:
-
To a dry flask under an inert atmosphere, add the sterically hindered amine (1.0 mmol), this compound (1.1 mmol), and indium(III) triflate (5-10 mol%).
-
Add anhydrous acetonitrile (MeCN) as the solvent.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and proceed with an aqueous workup to remove the catalyst and any salts.
-
Purify the product by column chromatography.
Issue 3: Formation of Di-Sulfonylated Byproduct with Primary Amines
Di-sulfonylation is a common side reaction when working with primary amines.[7] The following workflow illustrates the mechanism and key control points.
Caption: Reaction pathway leading to di-sulfonylation.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the primary amine to favor the initial reaction and consume the sulfonyl chloride before significant di-sulfonylation can occur.
-
Slow Addition of Sulfonyl Chloride: Adding the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0°C) keeps the concentration of the sulfonyl chloride low, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.[7]
-
Choice of Base: Use a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, to reduce the rate of deprotonation of the mono-sulfonamide.[7]
Analytical Monitoring and Purification
Reaction Monitoring
Consistent monitoring is crucial for optimizing reaction conditions and determining the endpoint.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively assess the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the identity of the products and byproducts being formed and can be used for quantitative analysis.[11][14]
General TLC Protocol:
-
Prepare a TLC plate (typically silica gel).
-
Spot a small amount of the reaction mixture alongside the starting materials as references.
-
Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots under UV light.[14] The sulfonamide product will typically have a different retention factor (Rf) than the starting amine and sulfonyl chloride.
Purification
Sulfonamides are often crystalline solids, but purification can still be challenging.[3]
-
Aqueous Workup: After the reaction is complete, a standard workup involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally a brine wash.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method.
References
- Sulfonamide purification process. (1957). Google Patents.
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved from [Link]
-
Preparation of sulfonamides from N-silylamines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Condition optimizations of sulfonamide formation using piperidine... (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. Retrieved from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. Retrieved from [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Publishing. Retrieved from [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). ResearchGate. Retrieved from [Link]
-
An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. (n.d.). ACS Publications. Retrieved from [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube. Retrieved from [Link]
-
23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Research | Willis Group. (n.d.). University of Oxford. Retrieved from [Link]
-
Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. Retrieved from [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Analysis of sulfonamides. (n.d.). Slideshare. Retrieved from [Link]
-
How does Ethyl Sulfonyl Chloride react with amines?. (2025). A Blog. Retrieved from [Link]
-
Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Retrieved from [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). ResearchGate. Retrieved from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2006). ResearchGate. Retrieved from [Link]
-
CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021). YouTube. Retrieved from [Link]
-
Simple multiresidue method for monitoring of trimethoprim and sulfonamide residues in buffalo meat by high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]
-
Amine Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved from [Link]
-
. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Publications. Retrieved from [Link]
-
Recent developments in aminopyrazole chemistry. (n.d.). Arkat USA. Retrieved from [Link]
-
Investigation of Some Functionalization Reactions of 4-Benzoyl-5- phenyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonyl Chloride and Their Antimicrobial Activity. (2006). ResearchGate. Retrieved from [Link]
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Technical Support Center: Work-up Procedures for 1-Phenyl-1H-pyrazole-4-sulfonyl Chloride Reactions
Welcome to the technical support center for reactions involving 1-phenyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into the work-up and purification of reactions utilizing this versatile reagent. Here, we will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic outcomes.
Introduction: The Challenge and Utility
This compound is a key building block in medicinal chemistry, frequently used to synthesize sulfonamides, which are present in numerous therapeutic agents.[1] The high reactivity of the sulfonyl chloride group, while synthetically useful, also presents challenges during reaction work-up.[2][3] The primary issues encountered are the compound's sensitivity to moisture, leading to hydrolysis, and the potential for various side reactions.[2][4] A successful work-up is therefore not merely a purification step but a critical part of the overall reaction strategy.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered during the work-up of this compound reactions.
Q1: My reaction TLC shows complete consumption of the amine, but my final yield is very low. What happened? A: The most likely cause is hydrolysis of the this compound starting material or the product during the work-up.[2][5] Sulfonyl chlorides react with water to form the corresponding sulfonic acid, which is water-soluble and will be lost during aqueous extraction.[2][4][5] Ensure your work-up is performed swiftly and with anhydrous or saturated aqueous solutions where possible.
Q2: After adding water to quench the reaction, I see a significant amount of a white precipitate. What is it? A: This precipitate is likely the hydrolyzed product, 1-phenyl-1H-pyrazole-4-sulfonic acid. This sulfonic acid has lower solubility in mixed organic/aqueous media compared to its sulfonyl chloride precursor. While some product may precipitate, this often indicates significant hydrolysis has occurred.
Q3: Why is my isolated product an inseparable oil instead of a solid? A: This can be due to several factors:
-
Residual Solvent: Ensure all extraction solvents are thoroughly removed under vacuum.
-
Impurities: The presence of unreacted starting materials, byproducts like the corresponding sulfonic acid, or excess base (e.g., triethylamine hydrochloride) can depress the melting point and result in an oil.
-
Bis-sulfonation: If you are using a primary amine, a common side reaction is the formation of a bis-sulfonated product, which can be oily.[2]
Q4: Is it necessary to use a base like triethylamine or pyridine in the reaction? A: Yes, it is critical. The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[6] This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is required to scavenge this acid.[2]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and solving common problems.
Symptom 1: Low or No Yield of Desired Sulfonamide
| Potential Cause | Explanation & Validation | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | The sulfur atom in the sulfonyl chloride is highly electrophilic and susceptible to attack by water, forming the unreactive sulfonic acid.[2][7] Validation: Check the pH of your aqueous layer during work-up; it will be acidic due to sulfonic acid and HCl formation. | Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar).[2] |
| Inefficient Quenching | Adding water too quickly or at room temperature can accelerate hydrolysis of any remaining sulfonyl chloride. | Controlled Quenching: Cool the reaction mixture to 0 °C before slowly adding ice-cold water or a saturated aqueous solution (e.g., NH₄Cl) to quench the reaction.[8] |
| Sub-optimal Base | Using a weak or sterically hindered base may not effectively neutralize the generated HCl, leading to protonation of the amine nucleophile. | Base Selection: Use at least one equivalent of a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA).[8] Pyridine can also be used and can serve as the solvent. |
| Product Loss During Extraction | The desired sulfonamide product may have some water solubility, especially if it is a low molecular weight compound. | Extraction Optimization: Use a suitable organic solvent for extraction (DCM, EtOAc). Perform multiple extractions (e.g., 3x) with smaller volumes. Wash the combined organic layers with brine to remove dissolved water and reduce product loss. |
Symptom 2: Multiple Spots on TLC After Work-up
| Potential Cause | Explanation & Validation | Recommended Solution |
| Unreacted Starting Material | The reaction may not have gone to completion. Validation: Co-spot your crude product TLC with the starting amine and sulfonyl chloride. | Reaction Monitoring: Monitor the reaction progress by TLC until the limiting reagent is consumed. Consider increasing the reaction time or temperature if necessary. |
| Hydrolysis Product | The sulfonic acid byproduct (R-SO₃H) will often appear as a baseline spot on silica gel TLC. Validation: The spot will be highly polar and may streak. | Proper Work-up: A standard aqueous work-up should remove the water-soluble sulfonic acid. If it persists, a wash with a dilute base (e.g., saturated NaHCO₃) can help by converting it to the more soluble salt. |
| Bis-sulfonation Side Product | With primary amines (R-NH₂), the initially formed sulfonamide (R-NH-SO₂-Ar) can be deprotonated by the base and react with another molecule of sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂-Ar)₂).[2] | Control Stoichiometry: Add the sulfonyl chloride solution slowly to a solution of the amine.[2] Using a slight excess of the amine (1.1-1.2 equivalents) can also minimize this side reaction. |
Standardized Work-up Protocol: Sulfonamide Synthesis
This protocol provides a reliable, step-by-step procedure for the work-up of a typical reaction between this compound and an amine.
Step 1: Reaction Quenching
-
Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice-water bath to 0 °C.
-
Slowly add ice-cold deionized water to the stirred reaction mixture to quench any remaining sulfonyl chloride and precipitate the hydrochloride salt of the base (e.g., triethylamine hydrochloride).
Step 2: Solvent Partitioning and Extraction
-
If the reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it under reduced pressure using a rotary evaporator.
-
Add an immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), and deionized water to the residue.[8]
-
Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine all organic extracts.
Step 3: Aqueous Washes
-
Wash the combined organic layer sequentially with:
-
1M HCl (or 5% citric acid): To remove any excess amine and the organic base.
-
Saturated NaHCO₃ solution: To neutralize any remaining acidic species, including the sulfonic acid byproduct.
-
Brine (saturated NaCl solution): To remove the bulk of the dissolved water from the organic layer.
-
-
After each wash, gently shake the separatory funnel, allow the layers to separate, and discard the aqueous layer.
Step 4: Drying and Concentration
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
-
The crude product can be purified by either recrystallization or flash column chromatography.
-
Recrystallization: A common solvent system for pyrazole derivatives is ethanol or a mixture of ethyl acetate and hexanes.[9] Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.[2]
-
Column Chromatography: If recrystallization is ineffective, purify the crude material on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8][10]
Visual Workflows and Diagrams
General Work-up Workflow
The following diagram illustrates the logical flow of the standardized work-up procedure.
Caption: Standardized workflow for the work-up of sulfonamide synthesis.
Troubleshooting Flowchart
Use this flowchart to diagnose issues based on your observations.
Caption: Diagnostic flowchart for troubleshooting common work-up issues.
References
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Validation & Comparative
A Comparative Guide to the Validation of Antiproliferative Activity in 1-Phenyl-1H-pyrazole-4-sulfonamide Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiproliferative activity of 1-phenyl-1H-pyrazole-4-sulfonamide derivatives. This class of compounds, which includes the well-known COX-2 inhibitor celecoxib, has garnered significant interest for its potential in cancer therapy, often exhibiting mechanisms of action that extend beyond cyclooxygenase inhibition.[1][2][3] This document offers an in-depth, technically-grounded comparison of methodologies, supported by experimental data and protocols, to ensure robust and reproducible validation of novel anticancer agents.
Introduction: The Therapeutic Promise of Pyrazole-Sulfonamides
The 1-phenyl-1H-pyrazole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs.[4][5] While initially developed for anti-inflammatory purposes, derivatives of this class have demonstrated potent antiproliferative effects in a variety of cancer cell lines.[6][7][8] Notably, the anticancer activity of some analogues, such as 2,5-dimethyl-celecoxib, is independent of COX-2 inhibition, suggesting engagement with alternative molecular targets and pathways.[2][3][9] This guide will navigate the essential steps for validating the anticancer potential of novel derivatives, from their chemical synthesis to in-depth biological characterization.
I. Synthesis and Characterization of 1-Phenyl-1H-pyrazole-4-sulfonamide Derivatives
The synthesis of these derivatives typically involves a multi-step process, beginning with the formation of the core pyrazole ring, followed by sulfonylation and subsequent functionalization. The following protocol provides a generalized yet robust method for obtaining a variety of 1-phenyl-1H-pyrazole-4-sulfonamide derivatives.
Experimental Protocol: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Derivatives[4][5]
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole This initial step involves the condensation of pentane-2,4-dione with hydrazine hydrate.[5]
-
In a round-bottom flask, dissolve pentane-2,4-dione in methanol.
-
Slowly add 85% hydrazine hydrate to the solution while stirring at room temperature (25–35 °C). Note that this reaction is exothermic.
-
Continue stirring for 1-2 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the methanol under reduced pressure to obtain 3,5-dimethyl-1H-pyrazole, which can be used in the next step without further purification.
Step 2: N-Methylation to Yield 1,3,5-Trimethyl-1H-pyrazole
-
Dissolve 3,5-dimethyl-1H-pyrazole in tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Under a nitrogen atmosphere, add potassium tert-butoxide in portions.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 40 minutes.
-
Add methyl iodide dissolved in THF dropwise to the mixture.
-
Stir the reaction at room temperature for 16 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 1,3,5-trimethyl-1H-pyrazole.[4]
Step 3: Sulfonylation
-
Dissolve the 1,3,5-trimethyl-1H-pyrazole in chloroform and cool to 0 °C.
-
Under a nitrogen atmosphere, slowly add a solution of chlorosulfonic acid in chloroform.
-
Warm the reaction mixture to 60 °C and stir for 10 hours.
-
Add thionyl chloride to the reaction mixture and continue stirring at 60 °C for an additional 2 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into ice water to precipitate the pyrazole-4-sulfonyl chloride.
-
Filter the solid, wash with cold water, and dry to obtain the desired intermediate.[4]
Step 4: Sulfonamide Formation
-
Dissolve the pyrazole-4-sulfonyl chloride in dichloromethane.
-
In a separate flask, dissolve the desired amine (e.g., 2-phenylethylamine) and a base such as diisopropylethylamine (DIPEA) in dichloromethane.[4][5]
-
Add the pyrazole-4-sulfonyl chloride solution dropwise to the amine solution at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction by TLC. After completion, wash the reaction mixture with cold water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography to obtain the final 1-phenyl-1H-pyrazole-4-sulfonamide derivative.[4][5]
Diagram of the Synthetic Workflow
Caption: General synthetic scheme for 1-phenyl-1H-pyrazole-4-sulfonamide derivatives.
II. In-Vitro Validation of Antiproliferative Activity
A critical step in the validation process is to quantify the antiproliferative effects of the synthesized compounds against a panel of cancer cell lines. This section details standardized protocols for commonly used cell viability assays.
A. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.[10][11]
Experimental Protocol: SRB Assay [11]
-
Cell Plating: Seed cancer cells into 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 72-96 hours.
-
Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
B. MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Experimental Protocol: MTT Assay [12][13]
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Incubation: Treat cells with various concentrations of the pyrazole-sulfonamide derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubation: Incubate the plate overnight in a humidified atmosphere to ensure complete solubilization of the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[12]
C. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent signal.[1][8]
Experimental Protocol: CellTiter-Glo® Assay [2][3][6]
-
Plate Preparation: Prepare a 96-well or 384-well opaque-walled plate with cells in culture medium.
-
Equilibration: Equilibrate the plate at room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a plate reader.
III. Comparative Antiproliferative Activity
The following table summarizes the reported antiproliferative activities (IC₅₀ values) of selected 1-phenyl-1H-pyrazole-4-sulfonamide derivatives against various cancer cell lines. Doxorubicin and Celecoxib are included as reference compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Celecoxib | MCF-7 (Breast) | ~25 | [14] |
| MDA-MB-231 (Breast) | ~40 | [14] | |
| K562 (Leukemia) | 10-100 | [15] | |
| QBC939 (Cholangiocarcinoma) | ~20-40 | [16] | |
| Deracoxib | CMT-U27 (Canine Mammary) | 250-1000 | [17] |
| Compound 3d | MCF-7 (Breast) | 43.4 | [18] |
| MDA-MB-231 (Breast) | 35.9 | [18] | |
| Compound 4d | MCF-7 (Breast) | 39.0 | [18] |
| MDA-MB-231 (Breast) | 35.1 | [18] | |
| Compound 3a | A549 (Lung) | 5.988 | [18] |
| Compound 92 | Breast Cancer Cells | 10.7 | [19] |
| Doxorubicin | Various | < 10 | [19] |
IV. Elucidating the Mechanism of Action
Understanding the mechanism by which these derivatives exert their antiproliferative effects is crucial. Key cellular processes to investigate include cell cycle progression and apoptosis.
A. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis [7][20][21][22]
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.
B. Apoptosis Assay using Annexin V-FITC
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.
Experimental Protocol: Annexin V-FITC Apoptosis Assay [9][17][23][24]
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Diagram of Apoptosis Detection Workflow
Caption: Workflow for the detection of apoptosis using Annexin V-FITC staining.
V. Signaling Pathways Implicated in Antiproliferative Activity
The antiproliferative effects of 1-phenyl-1H-pyrazole-4-sulfonamide derivatives are often mediated through complex signaling pathways that regulate cell survival, proliferation, and apoptosis. Celecoxib, for instance, has been shown to induce apoptosis and cell cycle arrest through both COX-dependent and independent mechanisms.[16][25]
Key signaling molecules and pathways that are frequently modulated include:
-
Pro-apoptotic molecules: Activation of caspases (CASP3, CASP9) and DDIT3.[25]
-
Anti-apoptotic molecules: Inhibition of PDK1 and its downstream target AKT1.[25][26]
-
Cell cycle regulators: Increased expression of cell cycle inhibitors like CDKN1A/p21 and CDKN1B/p27, and decreased expression of cyclins (CCNA1, CCNB1, CCND1).[25]
-
Angiogenesis factors: Decreased expression of VEGFA and inhibition of MMP9.[25]
Diagram of a Postulated Signaling Pathway
Caption: Potential signaling pathways modulated by 1-phenyl-1H-pyrazole-4-sulfonamide derivatives.
VI. Conclusion and Future Directions
The validation of the antiproliferative activity of 1-phenyl-1H-pyrazole-4-sulfonamide derivatives requires a systematic and multi-faceted approach. This guide has provided a framework encompassing chemical synthesis, robust in-vitro evaluation, and mechanistic elucidation. By employing standardized protocols and comparing the activity of novel compounds to established agents, researchers can confidently identify promising new candidates for cancer therapy. Future investigations should focus on in-vivo efficacy studies, detailed toxicological profiling, and the identification of specific molecular targets to further advance this promising class of compounds towards clinical application.
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Grifantini, R., et al. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 61(6), 2511-2527. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 1-Phenyl-1H-pyrazole-4-sulfonyl Chloride Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazole derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents.[1][2] The introduction of a sulfonyl chloride moiety at the 4-position of a 1-phenyl-1H-pyrazole ring creates a highly versatile intermediate, pivotal for synthesizing libraries of sulfonamide derivatives with potential pharmacological activities, including anticancer and anti-inflammatory properties.[3][4]
Given the critical role of precise molecular structure in determining biological activity, unambiguous structural confirmation is not merely a procedural step but the bedrock of reliable structure-activity relationship (SAR) studies. An error in assigning the correct isomeric structure can lead to misinterpretation of biological data and wasted resources. This guide provides a comprehensive, workflow-based comparison of analytical techniques for the definitive structural elucidation of 1-phenyl-1H-pyrazole-4-sulfonyl chloride and its derivatives. We will move beyond simple procedural lists to explain the causality behind the analytical choices, providing a logical and efficient pathway from a newly synthesized compound to a fully validated molecular structure.
The Analytical Workflow: A Roadmap to Structural Certainty
A robust analytical strategy does not rely on a single technique but rather employs a suite of complementary methods. Each step provides a piece of the puzzle, with the collective data converging on a single, unambiguous structure. The logical flow of this process is crucial for efficiency and accuracy.
Caption: A logical workflow for the structural confirmation of pyrazole derivatives.
Part 1: Initial Confirmation of the Sulfonylation Reaction via Infrared (IR) Spectroscopy
Expertise & Experience: The first step following synthesis and purification is not to jump to the most complex analysis, but to perform a rapid and cost-effective check to confirm that the key chemical transformation has occurred. The reaction is the introduction of a sulfonyl chloride group (-SO₂Cl) onto the pyrazole ring.[5][6] IR spectroscopy is the ideal tool for this purpose, as it directly probes the vibrations of chemical bonds, providing a distinct fingerprint for specific functional groups.[7]
Trustworthiness: A successful synthesis will result in the appearance of strong, characteristic absorption bands for the S=O bonds, which are absent in the 1-phenyl-1H-pyrazole starting material. The presence of these bands provides immediate, high-confidence evidence that the sulfonylation was successful, justifying the investment in more detailed and time-consuming analyses.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the dried, purified solid derivative directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal before the sample scan to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Data Analysis: Identify the key absorption frequencies and compare them to known values for sulfonyl chlorides and the pyrazole core.[8]
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Rationale for Confirmation |
| Sulfonyl Chloride | S=O Asymmetric Stretch | 1370-1410 | Strong, sharp band. Its appearance is the primary indicator of a successful reaction.[7] |
| Sulfonyl Chloride | S=O Symmetric Stretch | 1166-1204 | Strong, sharp band, appearing alongside the asymmetric stretch.[7] |
| Aromatic Ring | C=C Stretch | 1500-1600 | Confirms the continued presence of the phenyl and pyrazole aromatic systems. |
| Aromatic Ring | C-H Stretch | > 3000 | Confirms the presence of hydrogens on the aromatic rings. |
| Pyrazole Ring | C=N Stretch | ~1550-1620 | Overlaps with C=C, but contributes to the aromatic fingerprint region. |
Part 2: Assembling the Molecular Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: With the key functional group confirmed, NMR spectroscopy is employed to elucidate the precise connectivity of the atoms. It is the most powerful technique for determining the carbon-hydrogen framework of a molecule in solution. For this compound, NMR is essential to confirm the substitution pattern—specifically, that the sulfonyl chloride group is at the C4 position and the phenyl group is at the N1 position.
Trustworthiness: A complete set of ¹H, ¹³C, and 2D NMR spectra provides a self-validating system. For instance, the number of signals in the ¹³C spectrum should match the number of unique carbons in the proposed structure. The splitting patterns in the ¹H spectrum must be consistent with the neighboring protons, and 2D experiments like HMBC will show correlations between protons and carbons that are 2-3 bonds away, leaving no ambiguity in the assignment of the structure.
Experimental Protocols
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice for its good solubilizing power and clean spectral window.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise (typically 8-16 scans) and a relaxation delay (D1) of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires significantly more time than ¹H NMR. Using a modern spectrometer, this can take anywhere from 30 minutes to several hours depending on the sample concentration.
-
2D NMR (if needed): If any ambiguity remains in the assignments, acquire 2D spectra such as HSQC (to correlate protons directly to the carbons they are attached to) and HMBC (to see long-range H-C correlations).
Data Presentation: Expected NMR Spectral Data (in CDCl₃)
| Atom Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Insights and Rationale |
| Pyrazole H3 | ~8.0-8.2 (singlet) | ~140-142 | Singlet, as it has no adjacent proton neighbors. Its downfield shift is characteristic of a proton on an electron-deficient pyrazole ring. |
| Pyrazole H5 | ~8.4-8.6 (singlet) | ~130-132 | Also a singlet. The chemical shifts of H3 and H5 are distinct and confirm the C4 substitution. |
| Pyrazole C4 | N/A | ~115-120 | A quaternary carbon. The direct attachment of the electron-withdrawing SO₂Cl group significantly influences its chemical shift. |
| Phenyl H (ortho) | ~7.7-7.8 (doublet) | ~120-122 | Doublet due to coupling with the meta-protons. |
| Phenyl H (meta) | ~7.4-7.5 (triplet) | ~129-130 | Triplet due to coupling with both ortho- and para-protons. |
| Phenyl H (para) | ~7.3-7.4 (triplet) | ~127-128 | Triplet due to coupling with the meta-protons. |
Note: These are estimated values based on data for similar pyrazole sulfonamide derivatives and general principles of NMR spectroscopy. Actual values may vary slightly.[5][8][9]
Visualization: Confirming Connectivity with 2D NMR
The definitive link between the phenyl group and the pyrazole ring can be established using an HMBC experiment, which shows correlations between protons and carbons separated by 2 or 3 bonds.
Caption: Key HMBC correlation confirming the N1-phenyl linkage.
Part 3: Validating Molecular Weight and Formula with Mass Spectrometry (MS)
Expertise & Experience: While NMR provides the structural map, Mass Spectrometry provides the final validation of the total mass and elemental composition. It is a highly sensitive technique that ionizes the molecule and measures its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can measure this value with enough accuracy (to four or five decimal places) to determine the unique elemental formula.[5]
Trustworthiness: The protocol is self-validating through the presence of the molecular ion peak [M]⁺ and its characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any molecule containing one chlorine atom will exhibit two peaks in the mass spectrum: the molecular ion peak (M) and an "M+2" peak that is approximately one-third the intensity of the M peak.[7] Observing this pattern provides undeniable proof of the presence of one chlorine atom.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: The sample is sprayed through a high-voltage capillary, creating charged droplets that evaporate to yield gaseous ions. ESI is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for observing the molecular ion.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their m/z ratio.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ (in positive ion mode) and verify its m/z value against the calculated exact mass. Look for the characteristic [M+H+2]⁺ peak to confirm the presence of chlorine.
Data Presentation: Expected Mass Spectrometry Results
| Parameter | Expected Value for C₉H₇ClN₂O₂S | Rationale |
| Molecular Formula | C₉H₇ClN₂O₂S | Derived from elemental analysis and confirmed by HRMS. |
| Calculated Exact Mass | 241.9917 | The theoretical monoisotopic mass. |
| Observed [M+H]⁺ (HRMS) | 242.9990 | This value should match the calculated mass to within 5 ppm. |
| Observed [M+H+2]⁺ (HRMS) | 244.9960 | Confirms the presence of a single chlorine atom. |
| Intensity Ratio [M+H]⁺:[M+H+2]⁺ | ~3:1 | The characteristic isotopic signature of chlorine. |
Part 4: The Gold Standard: Single-Crystal X-ray Crystallography
Expertise & Experience: For absolute and unequivocal structural proof, single-crystal X-ray crystallography is the ultimate authority.[1][10] While the spectroscopic methods described above provide a robust and compelling case for the structure, they are fundamentally inferential. X-ray crystallography provides a direct visualization of the electron density of the molecule in the solid state, yielding precise bond lengths, bond angles, and the three-dimensional arrangement of atoms.[11]
Trustworthiness: The result of a successful crystallographic experiment is a 3D model of the molecule where every atom's position is known. Key quality indicators like the R-factor (a measure of the agreement between the experimental diffraction data and the final structural model) provide a quantitative measure of the reliability of the structure. A low R-factor (< 0.05) indicates a high-quality, trustworthy structure.
Experimental Protocol: A Simplified Workflow
-
Crystal Growth: This is often the most challenging step. The goal is to grow a single, defect-free crystal of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The crystal is cooled in a stream of cold nitrogen (~100 K) to minimize thermal motion and then irradiated with a focused beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and "refined" to produce the final atomic model.
Data Presentation: Comparative Crystallographic Data of Pyrazole Derivatives
| Parameter | Example: Compound 4[11] | Example: Compound 5a[11] | Significance |
| Crystal System | Triclinic | Monoclinic | Describes the basic shape of the unit cell.[12] |
| Space Group | P-1 | P2₁/n | Defines the symmetry elements within the unit cell.[12] |
| Key Feature | Planar Pyrazole Ring | Planar Pyrazole Ring | Confirms the aromaticity and expected geometry of the core heterocycle. |
| Interactions | C-H···O, π-π stacking | N-H···O hydrogen bonds | Reveals how molecules pack in the solid state, which can be relevant for properties like solubility and stability.[10][13] |
Conclusion: A Multi-faceted Approach to Certainty
The structural confirmation of this compound derivatives is not a task for a single instrument but a process of logical deduction using complementary analytical techniques. IR spectroscopy provides the initial, rapid confirmation of the key chemical transformation. NMR spectroscopy then meticulously maps the molecular framework, establishing atomic connectivity. Mass spectrometry serves as the crucial validator of molecular weight and elemental formula. Finally, when an absolute 3D structure is required, single-crystal X-ray crystallography stands as the definitive gold standard. By following this workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for the development of novel therapeutic agents.
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Institutes of Health. [Link]
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X-ray crystallographic comparison of pyrazole subsidiaries. (2015). ResearchGate. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC - PubMed Central. [Link]
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A Researcher's Guide to Bioassay Protocols for Screening 1-Phenyl-1H-pyrazole-4-sulfonamides
The 1-phenyl-1H-pyrazole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of robust bioassay protocols for screening this class of compounds, offering researchers, scientists, and drug development professionals a framework for identifying and characterizing novel therapeutic agents. The protocols detailed herein are designed to ensure scientific integrity through self-validating systems and are grounded in established methodologies.
Introduction to 1-Phenyl-1H-pyrazole-4-sulfonamides
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceuticals.[1][2] When functionalized with a phenyl group at the 1-position and a sulfonamide moiety at the 4-position, the resulting scaffold exhibits significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The sulfonamide group often acts as a key pharmacophore, enabling interactions with various biological targets.[3] This guide will explore the practical application of bioassays to elucidate the therapeutic potential of this promising compound class.
Comparative Framework: Target-Based vs. Cell-Based Assays
The initial screening of a compound library can be broadly categorized into two approaches: target-based assays and cell-based (phenotypic) assays. Each approach offers distinct advantages and disadvantages, and the choice is often dictated by the research objective.
| Assay Type | Advantages | Disadvantages |
| Target-Based | - Mechanistic clarity- High throughput potential- Direct measurement of compound-target interaction- Facilitates structure-activity relationship (SAR) studies | - Requires a known and validated target- May not reflect cellular or in vivo efficacy (e.g., issues with cell permeability, off-target effects)- Risk of "biochemical-only" hits |
| Cell-Based | - More physiologically relevant- Accounts for cell permeability and metabolism- Can identify compounds with novel mechanisms of action- Assesses overall cellular phenotype (e.g., viability, apoptosis) | - Mechanism of action is often unknown initially ("black box")- Lower throughput compared to some target-based assays- Prone to artifacts (e.g., compound toxicity masking specific effects)- Deconvolution of the target can be challenging |
Section 1: Anticancer Activity Screening Protocols
Derivatives of pyrazole-sulfonamide have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and genotoxic activities against various cancer cell lines.[4][5][6] Screening for anticancer activity typically involves a tiered approach, starting with broad cytotoxicity assays followed by more specific mechanistic studies.
Primary Screening: Cell Viability and Cytotoxicity Assays
The initial step in anticancer screening is to assess the general cytotoxic effect of the compounds on a panel of cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HCT 116, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the 1-phenyl-1H-pyrazole-4-sulfonamide derivatives in culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. The U937 cell line has been used effectively for this assay with pyrazole-sulfonamide derivatives.[7][8]
-
Reagent Addition: Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values.
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[7][8]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate and collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add a stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (e.g., Triton X-100) that induces maximal LDH release.[9]
Comparative Data Summary (Hypothetical):
| Compound | Cell Line | Assay | IC50 (µM) | Cytotoxicity (% at 10 µM) |
| Derivative 1 | HCT 116 | MTT | 1.5 | 65% (LDH) |
| Derivative 2 | HCT 116 | MTT | 5.2 | 30% (LDH) |
| Derivative 1 | U937 | CellTiter-Glo | 0.8 | 75% (LDH) |
| Derivative 2 | U937 | CellTiter-Glo | 3.1 | 40% (LDH) |
| Mitomycin C | U937 | CellTiter-Glo | 0.1 | 95% (LDH) |
Secondary Screening: Target-Based Enzyme Inhibition Assays
Once active compounds are identified, target-based assays can elucidate their mechanism of action. Several enzymes are known targets for pyrazole-sulfonamide derivatives.
Sulfonamides are well-known inhibitors of carbonic anhydrases, enzymes involved in pH regulation and linked to tumorigenesis.[10][11]
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add assay buffer, the CA enzyme solution (e.g., hCA II, IX, or XII), and various concentrations of the sulfonamide inhibitor.[10][12]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[12]
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl acetate (p-NPA).[10][12]
-
Absorbance Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The product, p-nitrophenol, is yellow.[10][12]
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value for each compound.
CDK9 is a transcription-regulating kinase and an attractive target in oncology. Sulfonamide derivatives have been developed as potent CDK9 inhibitors.[13]
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, combine recombinant CDK9/cyclin T1 enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: Add the 1-phenyl-1H-pyrazole-4-sulfonamide derivatives at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow for phosphorylation of the substrate.
-
Detection: Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
Experimental Workflow for Anticancer Screening:
Caption: Tiered screening approach for anticancer drug discovery.
Section 2: Antimicrobial Activity Screening Protocols
Sulfonamides were among the first antimicrobial agents and continue to be a source of new drug candidates.[14] Their mechanism often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[12][15]
Primary Screening: Broth Microdilution and Disk Diffusion Assays
These methods are fundamental for determining the minimum inhibitory concentration (MIC) and the general antimicrobial activity of the compounds.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).[14]
-
Compound Dilution: Prepare two-fold serial dilutions of the 1-phenyl-1H-pyrazole-4-sulfonamide derivatives in the broth in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
This method assesses the susceptibility of bacteria to the compounds by measuring the zone of growth inhibition around a compound-impregnated disk.
Step-by-Step Methodology:
-
Agar Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton Agar) and create a lawn of the test bacteria.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compounds and place them on the agar surface.[16][17]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.
Comparative Data Summary (Hypothetical):
| Compound | Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Derivative 3 | S. aureus | 16 | 18 |
| Derivative 4 | S. aureus | 64 | 10 |
| Derivative 3 | E. coli | 32 | 15 |
| Derivative 4 | E. coli | >128 | 0 |
| Sulfamethoxazole | E. coli | 8 | 22 |
Secondary Screening: Target-Based Enzyme Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the bacterial enzyme responsible for folate synthesis.
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, combine recombinant DHPS enzyme, para-aminobenzoic acid (pABA), and dihydropteridine pyrophosphate (DHPPP).
-
Inhibitor Addition: Add the 1-phenyl-1H-pyrazole-4-sulfonamide derivatives at various concentrations.
-
Enzyme Reaction: Incubate the plate to allow for the enzymatic reaction to proceed.
-
Detection: The product, dihydropteroate, can be quantified using various methods, including HPLC or a coupled enzymatic assay.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
Signaling Pathway Inhibition:
Caption: Inhibition of the bacterial folate synthesis pathway.
Section 3: Anti-inflammatory Activity Screening Protocols
The pyrazole scaffold is present in well-known anti-inflammatory drugs like celecoxib. Screening for anti-inflammatory activity often involves measuring the inhibition of key enzymes in the inflammatory cascade.
Protocol 9: Cyclooxygenase (COX) Inhibition Assay
COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine a reaction buffer, heme, and a fluorescent probe.[12]
-
Inhibitor and Enzyme Addition: Add the sulfonamide inhibitor at various concentrations, followed by the COX-1 or COX-2 enzyme. Incubate for 5 minutes at room temperature.[12]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Determine the reaction rates and calculate the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion
This guide provides a foundational set of protocols for the comprehensive screening of 1-phenyl-1H-pyrazole-4-sulfonamides. By employing a tiered approach that combines broad phenotypic screening with specific target-based assays, researchers can efficiently identify and characterize promising lead compounds. The causality behind each experimental choice is rooted in established pharmacological principles, ensuring a robust and reliable screening cascade. The ultimate goal is to accelerate the discovery of novel therapeutics by providing a clear and validated path from initial hit identification to mechanistic understanding.
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Pyrazolo[4,3-e]tetrazolo[1,5-b][4][6][18]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (2021). MDPI. Retrieved January 19, 2026, from [Link]
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Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). PMC. Retrieved January 19, 2026, from [Link]
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Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]
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Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]
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Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
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Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. Retrieved January 19, 2026, from [Link]
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Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
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Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
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Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2022). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Europe PMC. Retrieved January 19, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]
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Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2024). Arabian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. (2014). PMC. Retrieved January 19, 2026, from [Link]
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In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
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The designed pyrazole-based target compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2020). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2023). PMC. Retrieved January 19, 2026, from [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). DOI. Retrieved January 19, 2026, from [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC. Retrieved January 19, 2026, from [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2019). PMC. Retrieved January 19, 2026, from [Link]
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A Tale of Two Sulfonyls: A Comparative Guide to 1-phenyl-1H-pyrazole-4-sulfonyl chloride and Benzenesulfonyl chloride in Synthetic Chemistry
In the vast toolkit of the modern synthetic chemist, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, core functionalities in a multitude of pharmaceuticals, agrochemicals, and materials. While benzenesulfonyl chloride has long been a workhorse in this domain, the rise of complex, heterocyclic scaffolds in drug discovery has brought specialized reagents like 1-phenyl-1H-pyrazole-4-sulfonyl chloride to the forefront. This guide provides an in-depth, objective comparison of these two vital synthetic partners, grounded in experimental data and mechanistic principles, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Structural and Physicochemical Distinctions
Benzenesulfonyl chloride is a relatively simple aromatic sulfonyl chloride, a colorless to light yellow liquid with a pungent odor.[1] In contrast, this compound is a more complex, solid material, incorporating a five-membered heterocyclic pyrazole ring.[2] This fundamental structural difference is the primary driver of their divergent reactivity and applications.
| Property | Benzenesulfonyl Chloride | This compound |
| CAS Number | 98-09-9 | 18336-37-3 |
| Molecular Formula | C₆H₅ClO₂S | C₉H₇ClN₂O₂S |
| Molecular Weight | 176.62 g/mol | 242.68 g/mol |
| Physical State | Colorless to yellowish liquid | Solid |
| Key Applications | Synthesis of sulfonamides, sulfonate esters, dyes, agrochemicals[3] | Synthesis of pyrazole-based pharmaceuticals (e.g., Celecoxib), fine chemicals[4][5] |
The Heart of the Matter: Reactivity and Mechanistic Considerations
The primary synthetic utility of both sulfonyl chlorides lies in their reaction with nucleophiles, most notably primary and secondary amines, to form sulfonamides. This reaction, often referred to as sulfonylation, proceeds via a nucleophilic acyl substitution-like mechanism at the electrophilic sulfur center.
The amine nitrogen attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the chloride leaving group and deprotonation of the nitrogen (typically by a base or another equivalent of the amine) yields the stable sulfonamide.
Caption: General mechanism for sulfonamide formation.
The reactivity of the sulfonyl chloride is critically influenced by the electronic nature of the aromatic ring attached to the sulfonyl group. The phenyl group in benzenesulfonyl chloride is electron-withdrawing due to the sp² hybridization of its carbon atoms, which enhances the electrophilicity of the sulfur atom.[6][7] The 1-phenyl-1H-pyrazole moiety, while also aromatic, presents a more complex electronic profile. The pyrazole ring itself is a π-rich heterocycle, but the overall electronic effect on the sulfonyl group is a balance of inductive and resonance effects of the entire substituted ring system. This can lead to nuanced differences in reactivity compared to the simpler phenyl ring.
Performance in the Synthesis of Sulfonamides: A Comparative Analysis
Benzenesulfonyl Chloride:
Benzenesulfonyl chloride is widely used for the synthesis of a vast array of sulfonamides with consistently high yields. For instance, the reaction with primary and secondary amines in the presence of a base like pyridine or triethylamine often proceeds to completion at room temperature or slightly elevated temperatures.[1] Studies have shown that preparative reactions with various amines in aqueous sodium hydroxide can afford excellent yields, often exceeding 90%.[8][9]
| Amine | Base | Solvent | Yield (%) | Reference |
| Dibutylamine | 1.0 M NaOH | Water | 94 | [8][9] |
| 1-Octylamine | 1.0 M NaOH | Water | 98 | [8][9] |
| Hexamethylenimine | 1.0 M NaOH | Water | 97 | [8][9] |
| Aniline | Pyridine | Dichloromethane | >95 | [1] |
This compound:
The primary application of this compound and its analogues is in the synthesis of biologically active molecules, most notably the COX-2 inhibitor Celecoxib.[4][5] The synthesis of pyrazole-4-sulfonamides generally proceeds under similar conditions to those used for benzenesulfonyl chloride, employing a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) in a suitable organic solvent like dichloromethane (DCM).
| Amine | Base | Solvent | Yield (%) | Reference |
| 2-Phenylethylamine | DIPEA | Dichloromethane | 55 | [4] |
| Various amines | TEA | Dichloromethane | 70-80 | [10] |
From the available data, it is evident that both reagents are highly effective for the synthesis of sulfonamides. The choice between them is therefore less about general reactivity and more about the desired final product. For the introduction of a simple phenylsulfonyl group, benzenesulfonyl chloride is the economical and readily available choice. However, when the pyrazole scaffold is a key pharmacophore for biological activity, this compound is the indispensable precursor.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, here are representative, step-by-step protocols for the synthesis of a sulfonamide using each reagent.
Protocol 1: Synthesis of N-benzylbenzenesulfonamide using Benzenesulfonyl Chloride
This protocol is a classic example of sulfonamide formation.
Caption: Workflow for N-benzylbenzenesulfonamide synthesis.
Materials:
-
Benzylamine
-
Benzenesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield N-benzylbenzenesulfonamide.
Protocol 2: Synthesis of a Pyrazole Sulfonamide Derivative
This protocol is adapted from the synthesis of pyrazole-based compounds with potential biological activity.[4]
Caption: Workflow for pyrazole sulfonamide synthesis.
Materials:
-
A primary or secondary amine (e.g., 2-phenylethylamine)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., hexane/ethyl acetate)
-
Standard laboratory glassware
Procedure:
-
To a solution of the amine (1.05 eq) and DIPEA (1.5 eq) in dichloromethane, add a solution of this compound (1.0 eq) in dichloromethane at room temperature.[4]
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by TLC.[4]
-
After completion, quench the reaction by adding cold water and stir for 10 minutes.[4]
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.[4]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole sulfonamide derivative.[4]
Conclusion: Choosing the Right Tool for the Job
Both benzenesulfonyl chloride and this compound are potent reagents for the synthesis of sulfonamides. The choice between them is dictated by the specific synthetic goal.
-
Benzenesulfonyl chloride remains the reagent of choice for the straightforward introduction of the robust and versatile benzenesulfonamide moiety. Its cost-effectiveness, high reactivity, and the wealth of available literature make it a reliable tool for a wide range of applications.
-
This compound is a more specialized reagent, indispensable when the pyrazole scaffold is a key design element for imparting specific biological activities. Its use is prominent in medicinal chemistry and drug discovery, particularly in the synthesis of anti-inflammatory agents and other targeted therapeutics.
Ultimately, a thorough understanding of the properties and reactivity of both these sulfonyl chlorides empowers the synthetic chemist to select the optimal reagent, paving the way for efficient and successful synthesis of target molecules.
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A Senior Application Scientist's Guide to Purity Assessment of 1-phenyl-1H-pyrazole-4-sulfonamides by HPLC
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of synthesized 1-phenyl-1H-pyrazole-4-sulfonamides. It is designed to bridge theoretical knowledge with practical, field-proven insights, ensuring scientifically sound and reproducible results.
Introduction: The Critical Role of Purity in Drug Development
1-phenyl-1H-pyrazole-4-sulfonamides represent a class of compounds with significant interest in medicinal chemistry, often investigated for a range of pharmacological activities. In the journey from synthesis to potential clinical application, establishing the purity of the active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a fundamental requirement for ensuring safety and efficacy. Even minute impurities can alter pharmacological and toxicological profiles, making robust analytical methods for purity determination indispensable.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for this task due to its high resolving power, sensitivity, and reproducibility.[1] This guide will navigate the nuances of developing and validating an HPLC method tailored for this specific class of molecules, focusing on the "why" behind each methodological choice.
Foundational Principles: RP-HPLC for Aromatic Sulfonamides
The separation in RP-HPLC is governed by the partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase. For 1-phenyl-1H-pyrazole-4-sulfonamides, the key molecular features influencing retention are:
-
Hydrophobicity: The phenyl and pyrazole rings contribute to the molecule's nonpolar character, driving its interaction with a C18 or similar stationary phase.
-
Polarity and Ionization: The sulfonamide group (-SO₂NH₂) is acidic. The state of its ionization, controlled by the mobile phase pH, is the most critical parameter to manipulate for achieving optimal separation. At a pH below its pKa, the sulfonamide is neutral and more retained. At a pH above its pKa, it becomes ionized (anionic) and elutes earlier.
Controlling these interactions is the essence of method development.
Comparative Analysis of HPLC Methodologies
The success of a purity assessment hinges on selecting the right combination of column, mobile phase, and detection parameters. A method must be able to separate the main compound from process-related impurities (e.g., starting materials, intermediates) and degradation products.
Stationary Phase (Column) Selection
The column is the core of the separation.[2] While a standard C18 column is the workhorse of RP-HPLC, subtle differences in analyte structure may necessitate alternatives.
| Stationary Phase | Separation Principle & Strengths | Best Suited For | Considerations |
| C18 (L1) | Strong hydrophobic interactions. Excellent retention for nonpolar and moderately polar compounds. The most common starting point. | General-purpose analysis of the parent compound and nonpolar impurities. | May show peak tailing for basic impurities. Less retention for very polar impurities. |
| C8 (L7) | Moderately hydrophobic. Less retention than C18. | Analytes that are too strongly retained on a C18, allowing for faster analysis times. | Reduced separation power for closely related nonpolar impurities. |
| Phenyl-Hexyl (L11) | Provides alternative selectivity through π-π interactions with the aromatic rings of the analyte.[3] | Separating aromatic compounds and those with electron-rich features, especially impurities with subtle structural differences in their aromatic systems.[3] | Mobile phase composition can significantly influence the π-π interactions. |
| RP-Amide (L60) | Offers hydrogen bonding capabilities, providing unique selectivity for polar compounds, especially those with amide or amine groups.[3] | Resolving polar impurities that may co-elute with the main peak on a standard C18 phase. | Can have different retention characteristics compared to traditional alkyl phases.[3] |
Expert Recommendation: Begin method development with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). If co-elution or poor peak shape is observed for key impurities, a Phenyl-Hexyl column is the most logical next choice due to the aromatic nature of the target molecule.
Mobile Phase Optimization
The mobile phase is where the finest control over separation is exerted. A typical mobile phase consists of an aqueous component (A) and an organic modifier (B).
-
Organic Modifier (Solvent B): Acetonitrile (ACN) is generally preferred over methanol (MeOH) for this class of compounds. Its lower viscosity results in higher column efficiency and lower backpressure. Furthermore, ACN often provides different selectivity for aromatic compounds.
-
Aqueous Component (Solvent A): This is not just water; it must be a buffer to control the pH. The sulfonamide group's acidity makes pH a critical parameter. A buffer (e.g., phosphate, acetate, or formate) set at a pH of 2.5-3.5 is a robust starting point. This ensures the sulfonamide is protonated and neutral, maximizing retention and promoting sharp, symmetrical peaks.
-
Elution Mode: A gradient elution is almost always superior for purity analysis.[4] It starts with a higher percentage of the aqueous phase to retain and resolve early-eluting polar impurities and gradually increases the organic phase percentage to elute the main, more hydrophobic compound and any strongly retained impurities within a reasonable time.
Experimental Protocol: A Validated Purity Method
This section provides a step-by-step protocol that serves as a validated starting point for analysis. This method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][6]
Instrumentation and Materials
-
HPLC System: A system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. A PDA detector is highly recommended as it allows for peak purity analysis by comparing UV spectra across a single peak.[7]
-
Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[8]
-
Chemicals: HPLC-grade Acetonitrile, HPLC-grade water, Trifluoroacetic Acid (TFA) or Formic Acid.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Mobile Phase A | 0.1% TFA in Water | Provides a low pH (~2.5) to suppress ionization of the sulfonamide, ensuring good peak shape and retention. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | ACN is an effective organic modifier. TFA is included to maintain consistent pH and ionic strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[4][8] |
| Column Temp. | 30 °C | Enhances reproducibility by minimizing fluctuations in viscosity and retention time. |
| Detection | UV at 254 nm (or λmax) | A common wavelength for aromatic compounds. A PDA detector should be used to scan a broader range (e.g., 200-400 nm) to find the optimal wavelength and check for impurities. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload while ensuring adequate sensitivity. |
| Gradient Program | 0-20 min: 30% to 90% B20-25 min: 90% B (hold)25-26 min: 90% to 30% B26-30 min: 30% B (equilibration) | This gradient provides sufficient time to resolve polar impurities at the start and elute nonpolar ones at the end, ensuring a clean baseline for the next injection. |
Sample and Standard Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v). This ensures solubility and compatibility with the initial mobile phase conditions.
-
Standard Solution (for identification): Accurately weigh and dissolve a reference standard of the 1-phenyl-1H-pyrazole-4-sulfonamide in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution (for purity): Prepare the synthesized sample at a higher concentration, typically 1.0 mg/mL. This allows for the detection of impurities at the 0.1% level or lower.
Data Interpretation and Purity Calculation
Purity is typically calculated using the Area Percent method.[7]
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100[7]
Causality and Trustworthiness: This calculation assumes that all compounds (the API and its impurities) have the same UV response factor at the chosen wavelength. This is a common and accepted practice for purity analysis but can be a source of error if an impurity has a significantly different chromophore. For higher accuracy, a Relative Response Factor (RRF) should be determined for known impurities.[9]
Workflow for HPLC Method Development
This diagram outlines the logical progression from initial setup to a fully validated method.
Caption: A logical workflow for developing a robust HPLC purity method.
Method Validation: The Cornerstone of Trust
A method is not reliable until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[10] Key parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
System Suitability Testing (SST)
Before any sample analysis, an SST must be performed to verify that the entire HPLC system (instrument, column, mobile phase) is operating correctly.[11][12] This is a self-validating check performed daily.
| SST Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[12] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and indicates good separation power.[12] |
| Resolution (Rs) | Rs > 2.0 (between API and closest impurity) | Confirms that adjacent peaks are well-separated.[11] |
| Precision (%RSD) | %RSD ≤ 2.0% (for 5-6 replicate injections) | Demonstrates the reproducibility of the system's injections and measurements.[12] |
Core Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is often demonstrated using a PDA detector to check for peak purity.[13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed over a range (e.g., LOQ to 150% of the sample concentration). A correlation coefficient (r²) of >0.999 is typically required.[14]
-
Accuracy & Precision: Accuracy is the closeness of test results to the true value. Precision is the degree of scatter between a series of measurements. Both are assessed at multiple concentration levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. This is crucial for reporting impurity levels correctly.
Purity Assessment Logic
This diagram illustrates the decision-making process for confirming sample purity.
Caption: Decision-making flow for assessing purity from an HPLC chromatogram.
Conclusion
Assessing the purity of synthesized 1-phenyl-1H-pyrazole-4-sulfonamides is a meticulous process that demands a deep understanding of chromatographic principles. A successful analysis is not achieved by rigidly following a single protocol but by making informed, systematic choices regarding the column, mobile phase, and validation strategy. By starting with a robust C18 column, controlling mobile phase pH to ensure analyte neutrality, and employing a gradient elution, researchers can build a reliable method. The ultimate trustworthiness of the results, however, is cemented through rigorous validation according to ICH guidelines and consistent system suitability checks. This comprehensive approach ensures that the purity data generated is accurate, reproducible, and defensible, supporting the confident advancement of new chemical entities in the drug development pipeline.
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Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved January 19, 2026, from [Link]
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MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved January 19, 2026, from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 19, 2026, from [Link]
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YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved January 19, 2026, from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved January 19, 2026, from [Link]
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ECA Academy. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned. Retrieved January 19, 2026, from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 19, 2026, from [Link]
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Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?. Retrieved January 19, 2026, from [Link]
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Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved January 19, 2026, from [Link]
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USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved January 19, 2026, from [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved January 19, 2026, from [Link]
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PMC - NIH. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved January 19, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2013, April 1). How to calculate the percentage purity using the HPLC?. Retrieved January 19, 2026, from [Link]
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PMC - NIH. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved January 19, 2026, from [Link]
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CABI Digital Library. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved January 19, 2026, from [Link]
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ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved January 19, 2026, from [Link]
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International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved January 19, 2026, from [Link]
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Chromatography Forum. (2012, November 9). How to design a purity test using HPLC. Retrieved January 19, 2026, from [Link]
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Chromatography Online. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Retrieved January 19, 2026, from [Link]
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Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved January 19, 2026, from [Link]
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A Comparative Study of the Biological Effects of Different Pyrazole Sulfonamides: A Guide for Researchers
This guide provides an in-depth comparative analysis of the biological effects of various pyrazole sulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the diverse therapeutic potential of this important class of compounds, offering a comprehensive overview of their anti-inflammatory, anticancer, and antimicrobial activities. Through a synthesis of experimental data, detailed protocols, and mechanistic insights, this guide aims to facilitate the rational design and development of novel pyrazole sulfonamide-based therapeutics.
Introduction: The Versatility of the Pyrazole Sulfonamide Scaffold
The pyrazole ring is a five-membered heterocyclic structure containing two adjacent nitrogen atoms, a motif present in numerous biologically active compounds.[1][2] When coupled with a sulfonamide moiety (-SO₂NH₂), the resulting pyrazole sulfonamide scaffold gives rise to a class of molecules with a remarkable spectrum of pharmacological activities.[1][2] This versatility stems from the ability of the scaffold to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. This guide will explore three key areas where pyrazole sulfonamides have shown significant promise: as anti-inflammatory agents, anticancer therapeutics, and antimicrobial compounds.
Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
A significant number of pyrazole sulfonamides have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[3][4] The selective inhibition of COX-2 over its isoform, COX-1, is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[5]
Mechanism of Action: Selective COX-2 Inhibition
Celecoxib, a well-known COX-2 inhibitor, serves as a prime example of a pyrazole sulfonamide-based anti-inflammatory drug.[5][6] Its mechanism of action involves the insertion of the sulfonamide side chain into a hydrophilic pocket present in the active site of COX-2, an interaction that is not as favorable in the more constricted active site of COX-1.[5][7] This selective binding blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[8][9]
Signaling Pathway of COX-2 Inhibition by Pyrazole Sulfonamides
Caption: COX-2 inhibition by pyrazole sulfonamides.
Comparative Inhibitory Activity
The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrazole sulfonamide derivatives from various studies.
| Compound ID | R1 Substituent | R2 Substituent | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 4-Methylphenyl | Trifluoromethyl | 0.04 | >375 | [3] |
| Compound 5b | Benzothiophen-2-yl | Carboxylic acid | 0.01 | 344.56 | [3] |
| Compound 6d | 4-Fluorophenyl | 4-Methoxyphenyl | 0.05-0.08 | Not Reported | [10] |
| Compound 7a | 4-Chlorophenyl | 4-Methoxyphenyl | 0.05-0.08 | Not Reported | [10] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Anticancer Activity: A Multi-targeted Approach
Pyrazole sulfonamides have emerged as a promising class of anticancer agents, exhibiting antiproliferative effects against a range of cancer cell lines.[1][2][11] Their mechanisms of action are often multi-faceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.
Mechanisms of Anticancer Action
Several pyrazole sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[12][13] These enzymes play a critical role in maintaining the acidic tumor microenvironment, which is essential for tumor growth, invasion, and metastasis.[12] By inhibiting these CAs, pyrazole sulfonamides can disrupt the pH balance within tumors, leading to apoptosis and reduced cell proliferation.[12]
Signaling Pathway of Carbonic Anhydrase Inhibition
Caption: Carbonic anhydrase inhibition by pyrazole sulfonamides.
The pyrazole scaffold is a common feature in many kinase inhibitors.[14][15][16] Pyrazole sulfonamides have been shown to inhibit various kinases involved in cancer cell signaling, such as TGF-beta receptor I kinase and Akt kinase.[15][17] By blocking the activity of these enzymes, these compounds can interfere with critical pathways that regulate cell proliferation, survival, and angiogenesis.
Comparative Antiproliferative Activity
The following table presents the in vitro antiproliferative activity of various pyrazole sulfonamide derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| MM131 | HCT 116 (Colon) | 0.17 | [13] |
| MM131 | HeLa (Cervical) | 0.23 | [13] |
| MM131 | PC-3 (Prostate) | 0.81 | [13] |
| MM131 | BxPC-3 (Pancreatic) | 1.15 | [13] |
| MR-S1-10 | U937 (Leukemia) | 2.0 | [1] |
| MR-S2-1 | U937 (Leukemia) | 2.1 | [1] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antimicrobial Activity: A Renewed Interest in a Classic Scaffold
While sulfonamides are historically known for their antibacterial properties, the emergence of antibiotic resistance has spurred the development of new derivatives with improved efficacy.[18] Pyrazole sulfonamides have demonstrated promising activity against a range of bacteria and fungi.
Mechanism of Action
The primary mechanism of action of antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, pyrazole sulfonamides prevent bacterial growth and replication.
Comparative Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected pyrazole sulfonamide derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 9g | Mycobacterium tuberculosis H37Rv | 10.2 | [18] |
| Compound 9h | Mycobacterium tuberculosis H37Rv | 25 | [18] |
| Compound 9i | Mycobacterium tuberculosis H37Rv | 25 | [18] |
| Compound 16 | Bacillus subtilis ATCC 6623 | 1 | [19] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological effects of pyrazole sulfonamides.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a general framework for assessing COX-2 inhibitory activity.[20][21]
-
Reagent Preparation:
-
Prepare a 10X stock solution of the test pyrazole sulfonamide in DMSO.
-
Dilute the COX-2 enzyme to the working concentration in the provided assay buffer.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Procedure:
-
Add 10 µL of the diluted test inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 80 µL of the reaction mix containing the COX assay buffer and COX probe to each well.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition and calculate the IC50 value using appropriate software.
-
Experimental Workflow for COX-2 Inhibition Assay
Caption: Workflow for the in vitro COX-2 inhibition assay.
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is based on the esterase activity of carbonic anhydrase and is adapted from established methods.[22][23][24][25]
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in an organic solvent.
-
Prepare serial dilutions of the test pyrazole sulfonamide and a known inhibitor (e.g., acetazolamide).
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the assay buffer, the test compound or control, and the CA enzyme solution.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 405 nm in a kinetic mode.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition and calculate the IC50 or Ki value.
-
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of compounds.[26][27][28][29]
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrazole sulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 540-595 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[30][31][32][33][34]
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism.
-
-
Serial Dilution of Compound:
-
Perform a two-fold serial dilution of the pyrazole sulfonamide in a 96-well plate containing a suitable broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
Visually inspect the wells for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Conclusion and Future Directions
The pyrazole sulfonamide scaffold represents a highly versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The comparative analysis presented in this guide highlights the potential of these compounds as potent and selective inhibitors of key enzymes involved in inflammation, cancer, and microbial infections. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of pyrazole sulfonamide-based drugs. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective treatments for a variety of diseases.
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Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved from [Link]
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What is the mechanism of Acetazolamide? (2024). Patsnap Synapse. Retrieved from [Link]
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COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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What is the mechanism of action of acetazolamide? (2025). Dr.Oracle. Retrieved from [Link]
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(A) IC 50 values for the potent compounds and (B) Selectivity factor... (n.d.). ResearchGate. Retrieved from [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]
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Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]
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Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega. Retrieved from [Link]
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A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI. Retrieved from [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][30]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (n.d.). MDPI. Retrieved from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Authorea. Retrieved from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. (n.d.). PubMed. Retrieved from [Link]
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A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. Retrieved from [Link]
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Carbonic Anhydrase Activity Assay. (2019). Protocols.io. Retrieved from [Link]
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Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. Retrieved from [Link]
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Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. (2020). PubMed. Retrieved from [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 1-Phenyl-1H-pyrazole-4-sulfonyl Chloride and Its Derivatives
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The functionalization of this privileged structure is key to modulating its pharmacological profile. Among the various synthetic handles, the sulfonyl chloride group at the 4-position of a 1-phenyl-1H-pyrazole core offers a versatile platform for derivatization. Understanding the nuanced spectroscopic signatures of this parent molecule and its derivatives is paramount for unambiguous structural confirmation, reaction monitoring, and the rational design of new chemical entities.
This guide provides an in-depth comparative analysis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride and its para-substituted derivatives, focusing on the key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind the observed spectral shifts and fragmentation patterns, providing a robust framework for the characterization of this important class of compounds.
The Influence of Phenyl Ring Substitution on Spectroscopic Properties
The electronic nature of substituents on the N-phenyl ring exerts a profound influence on the electron distribution throughout the entire molecule. This, in turn, modulates the local chemical environments of the pyrazole and phenyl protons and carbons, the vibrational frequencies of the sulfonyl chloride moiety, and the fragmentation pathways in mass spectrometry. To illustrate these effects, we will compare the parent compound, this compound, with derivatives bearing an electron-donating group (EDG) (p-methoxy), a neutral/weakly deactivating group (p-chloro), and a strong electron-withdrawing group (EWG) (p-nitro).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.
¹H NMR Spectroscopy
In the ¹H NMR spectra of this compound and its derivatives, we expect to see distinct signals for the pyrazole protons (H-3 and H-5) and the protons of the N-phenyl ring. The sulfonyl chloride group, being strongly electron-withdrawing, will deshield the pyrazole protons, causing them to resonate at a relatively downfield region.
The key to a comparative analysis lies in observing the systematic shifts of these protons as the substituent on the phenyl ring is varied.
-
Electron-Donating Group (p-OCH₃): The methoxy group will increase electron density on the phenyl ring and, through resonance, on the pyrazole ring as well. This increased shielding will cause an upfield shift (lower ppm) of the pyrazole and phenyl protons compared to the parent compound.
-
Electron-Withdrawing Group (p-NO₂): Conversely, the nitro group will strongly withdraw electron density, leading to a significant deshielding of all aromatic protons and a downfield shift (higher ppm) in the spectrum.
-
Halogen Substituent (p-Cl): The chloro group exhibits a dual effect: it is inductively withdrawing but can donate electron density through resonance. Typically, the inductive effect dominates, resulting in a slight downfield shift of the aromatic protons compared to the unsubstituted analog.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H-3 | H-5 | Phenyl H (ortho to N) | Phenyl H (meta to N) | Other |
| This compound | ~8.1 | ~8.0 | ~7.7 | ~7.5 | - |
| 1-(4-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride | ~8.0 | ~7.9 | ~7.6 (d) | ~7.0 (d) | ~3.9 (s, 3H, OCH₃) |
| 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonyl chloride | ~8.1 | ~8.0 | ~7.7 (d) | ~7.5 (d) | - |
| 1-(4-nitrophenyl)-1H-pyrazole-4-sulfonyl chloride | ~8.3 | ~8.2 | ~7.9 (d) | ~8.4 (d) | - |
Note: These are predicted values based on general substituent effects. Actual values may vary.
¹³C NMR Spectroscopy
The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The carbons of the pyrazole ring and the phenyl ring will show predictable shifts based on the electronic nature of the para-substituent. The carbon atom directly attached to the substituent (ipso-carbon) will experience the most significant shift.
-
p-OCH₃: The ipso-carbon will be strongly shielded (shifted upfield), while the other phenyl carbons will also experience some shielding.
-
p-NO₂: The ipso-carbon will be deshielded (shifted downfield), as will the other carbons in the phenyl ring.
-
p-Cl: The ipso-carbon will be deshielded due to the electronegativity of chlorine.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C-3 | C-4 | C-5 | Phenyl C (ipso) | Phenyl C (ortho) | Phenyl C (meta) | Phenyl C (para) | Other |
| This compound | ~142 | ~115 | ~130 | ~138 | ~122 | ~130 | ~128 | - |
| 1-(4-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride | ~141 | ~115 | ~129 | ~131 | ~124 | ~115 | ~160 | ~56 (OCH₃) |
| 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonyl chloride | ~142 | ~115 | ~130 | ~136 | ~123 | ~130 | ~135 | - |
| 1-(4-nitrophenyl)-1H-pyrazole-4-sulfonyl chloride | ~143 | ~116 | ~131 | ~143 | ~122 | ~126 | ~149 | - |
Note: These are predicted values based on general substituent effects. Actual values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Frequencies
FT-IR spectroscopy is an excellent technique for identifying functional groups. For this compound and its derivatives, the most characteristic vibrations are the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl chloride group.
The position of these bands is sensitive to the electronic environment. Electron-withdrawing groups attached to the sulfur atom increase the bond order of the S=O bonds, leading to a shift to higher wavenumbers (frequencies).[3]
-
Electron-Donating Group (p-OCH₃): This group will slightly decrease the S=O stretching frequencies compared to the parent compound.
-
Electron-Withdrawing Group (p-NO₂): The strong electron-withdrawing nature of the nitro group will cause a noticeable shift of the S=O stretching bands to higher wavenumbers.
-
Halogen Substituent (p-Cl): The inductive withdrawal of the chloro group will result in a slight increase in the S=O stretching frequencies.
Table 3: Predicted FT-IR S=O Stretching Frequencies (cm⁻¹)
| Compound | Asymmetric S=O Stretch | Symmetric S=O Stretch |
| This compound | ~1380 | ~1185 |
| 1-(4-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride | ~1375 | ~1180 |
| 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonyl chloride | ~1385 | ~1190 |
| 1-(4-nitrophenyl)-1H-pyrazole-4-sulfonyl chloride | ~1395 | ~1200 |
Note: These are predicted values based on general substituent effects. Actual values may vary.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the compounds in this guide, we would expect to see a clear molecular ion peak ([M]⁺˙). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic [M+2]⁺˙ peak for the sulfonyl chloride-containing fragments.
The fragmentation of these molecules is likely to proceed through several key pathways:
-
Loss of Cl radical: Formation of a sulfonyl cation.
-
Loss of SO₂: A common fragmentation pathway for sulfonyl compounds.
-
Cleavage of the N-phenyl bond: Generating fragments corresponding to the phenyl cation and the pyrazole-4-sulfonyl radical.
-
Fragmentation of the substituted phenyl ring: Particularly for the nitro derivative, which can lose NO₂.
The relative abundance of these fragments will be influenced by the stability of the resulting ions, which is in turn affected by the para-substituent.
-
Electron-Donating Group (p-OCH₃): This group can stabilize a positive charge on the phenyl ring, potentially favoring fragmentation pathways that lead to a methoxyphenyl cation.
-
Electron-Withdrawing Group (p-NO₂): The nitro group will destabilize a positive charge on the phenyl ring, making fragmentation pathways that retain the charge on the pyrazole portion of the molecule more favorable.
Caption: General fragmentation pathways for this compound derivatives.
Experimental Protocols
General Procedure for Spectroscopic Analysis
Sample Preparation: For NMR analysis, dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For FT-IR analysis, solid samples can be analyzed as a KBr pellet or using an ATR accessory. For MS analysis, dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.
Instrumentation:
-
NMR: A 400 MHz or higher field NMR spectrometer.
-
FT-IR: A standard FT-IR spectrometer with a range of 4000-400 cm⁻¹.
-
MS: An electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Caption: A typical workflow for the spectroscopic analysis and comparison of synthesized compounds.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a clear illustration of how subtle changes in molecular structure can lead to predictable and interpretable changes in spectral data. By systematically analyzing the effects of electron-donating and electron-withdrawing substituents, researchers can gain a deeper understanding of the electronic properties of these molecules. This knowledge is not only crucial for routine structural verification but also invaluable for the rational design of new pyrazole-based compounds with tailored properties for applications in drug discovery and materials science.
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A Comparative Guide to the In Vitro Efficacy of 1-Phenyl-1H-pyrazole-4-sulfonamide Derivatives
In the landscape of modern drug discovery, the pyrazole scaffold remains a cornerstone of medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] This guide provides an in-depth comparative analysis of the in vitro performance of a promising class of compounds: derivatives of 1-phenyl-1H-pyrazole-4-sulfonyl chloride. We will delve into their synthesis, biological activities, and performance in key in vitro assays, offering a valuable resource for researchers in oncology, enzymology, and drug development.
The strategic incorporation of a sulfonamide moiety onto the pyrazole ring has given rise to a plethora of compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide will focus primarily on the anticancer applications of N-substituted 1-phenyl-1H-pyrazole-4-sulfonamides, comparing their efficacy against various cancer cell lines and their inhibitory activity against key enzymatic targets.
The 1-Phenyl-1H-pyrazole-4-sulfonamide Scaffold: A Privileged Structure
The 1-phenyl-1H-pyrazole-4-sulfonamide core represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] The phenyl group at the 1-position of the pyrazole ring and the versatile sulfonamide group at the 4-position provide ample opportunities for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the development of numerous derivatives with potent and selective activities.
Comparative In Vitro Antiproliferative Activity
A fundamental aspect of anticancer drug discovery is the evaluation of a compound's ability to inhibit the growth of cancer cells. This is typically assessed using cell viability assays, which measure the metabolic activity of cells as an indicator of their health and proliferation. Here, we compare the performance of several 1-phenyl-1H-pyrazole-4-sulfonamide derivatives against various cancer cell lines, with a focus on their half-maximal inhibitory concentrations (IC50), a measure of a compound's potency.
Methodologies for Assessing Antiproliferative Activity
Two of the most common and robust methods for determining in vitro cytotoxicity are the MTT and CellTiter-Glo® assays. The choice between these assays often depends on the specific research question, throughput requirements, and the nature of the compounds being tested.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [4][5]
The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells.
Workflow:
MTT Assay Workflow
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [2][3]
The CellTiter-Glo® assay is a homogeneous method that measures the amount of ATP present, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.
Workflow:
CellTiter-Glo® Assay Workflow
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add the desired concentrations of the test compounds to the wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Comparative Antiproliferative Data
The following table summarizes the in vitro antiproliferative activity of selected 1-phenyl-1H-pyrazole-4-sulfonamide derivatives against various human cancer cell lines. For comparison, the activity of a standard chemotherapeutic agent, Doxorubicin, is also included.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.21 | [6] |
| Derivative B | HCT-116 (Colon) | 25.01 | [7] |
| Derivative C | SW-620 (Colon) | 3.27 | [7] |
| Doxorubicin | MCF-7 (Breast) | 11.58 | [6] |
Note: Experimental conditions such as cell seeding density and incubation time can influence IC50 values. Direct comparison between studies should be made with caution.
Targeting Key Enzymes in Cancer Progression
Beyond general cytotoxicity, understanding the specific molecular targets of these compounds is crucial for rational drug design. Many 1-phenyl-1H-pyrazole-4-sulfonamide derivatives have been shown to be potent inhibitors of enzymes that play a critical role in cancer cell survival and proliferation, such as carbonic anhydrases and protein kinases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis.[8][9] These tumor-associated CAs contribute to the acidification of the tumor microenvironment, which promotes cancer cell invasion and resistance to therapy.[10] Therefore, selective inhibition of CA IX and XII is a promising strategy for anticancer therapy.
A series of benzenesulfonamides incorporating pyrazole moieties have been investigated as inhibitors of four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.[8] Several of these compounds demonstrated isoform-selective inhibition. For instance, some derivatives showed better activity towards the tumor-associated hCA IX isoform than the standard inhibitor acetazolamide (AAZ).[8] Another study on pyrazole-based benzenesulfonamides also identified potent inhibitors against hCA II, hCA IX, and hCA XII, with some compounds exhibiting submicromolar inhibitory concentrations.[9]
Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia:
Role of CAIX in the tumor microenvironment.
Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, including cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several pyrazole-based compounds have been identified as potent kinase inhibitors.[11] For example, N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives have been synthesized and shown to target JNK kinases.[7] Another study reported on 1H-pyrazole biaryl sulfonamides as novel inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in both neurodegenerative diseases and cancer.[12]
General Kinase Signaling Pathway:
Simplified representation of a kinase signaling cascade.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1-phenyl-1H-pyrazole-4-sulfonamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole and the N-substituted sulfonamide moieties. While a comprehensive SAR study for this specific scaffold is not available in a single source, general trends can be inferred from the existing literature. For instance, the introduction of different aryl or heterocyclic groups on the sulfonamide nitrogen can significantly modulate the antiproliferative and enzyme inhibitory potency. Similarly, substitutions on the phenyl ring at the 1-position of the pyrazole can influence the compound's interaction with its biological target.[1] A systematic exploration of these structural modifications is crucial for the development of more potent and selective drug candidates.
Conclusion and Future Directions
The 1-phenyl-1H-pyrazole-4-sulfonamide scaffold holds significant promise as a source of novel therapeutic agents, particularly in the field of oncology. The derivatives discussed in this guide demonstrate potent in vitro activity against a range of cancer cell lines and key enzymatic targets. The versatility of this scaffold allows for extensive chemical modification, providing a rich avenue for future drug discovery efforts.
Further research should focus on comprehensive structure-activity relationship studies to elucidate the key molecular features responsible for the observed biological activities. Moreover, a deeper understanding of the specific signaling pathways modulated by these compounds will be essential for their rational development as targeted therapies. The detailed protocols and comparative data presented in this guide aim to facilitate these future investigations and accelerate the translation of these promising compounds from the laboratory to the clinic.
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Angeli, A., Kartsev, V., Petrou, A., Pinteala, M., Brovarets, V., Vydzhak, R., Panchishin, S., Geronikaki, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
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Iqbal, J., Taha, M., Chohan, T. A., & Khan, K. M. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(27), 18451-18465. [Link]
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Angeli, A., Dudutienė, V., Giri, A. K., & Supuran, C. T. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 22(16), 8783. [Link]
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Iqbal, J., Taha, M., Chohan, T. A., & Khan, K. M. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Semantic Scholar. [Link]
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Iqbal, J., Taha, M., Chohan, T. A., & Khan, K. M. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. ResearchGate. [Link]
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Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]
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Nocentini, A., et al. (2025). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. ResearchGate. [Link]
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Mojzych, M., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][13]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI. [Link]
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Henderson, J. L., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 963-969. [Link]
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Unambiguous Structural Confirmation of Novel Pyrazole Derivatives: A Comparative Guide to 2D NMR Spectroscopy
In the fast-paced world of drug discovery and development, the precise and unequivocal structural confirmation of novel chemical entities is a cornerstone of success. Pyrazole derivatives, a privileged scaffold in medicinal chemistry, often present unique challenges in their structural elucidation due to their potential for isomerism and complex substitution patterns. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is the initial workhorse for structural analysis, its limitations in resolving overlapping signals in complex molecules necessitate the use of more powerful two-dimensional (2D) techniques.[1][2]
This guide provides an in-depth, objective comparison of the three most pivotal 2D NMR experiments for the structural elucidation of novel pyrazole derivatives: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the synergistic power of these techniques through a practical case study.
The Challenge with Pyrazoles and the Power of 2D NMR
The substitution pattern on the pyrazole ring can be ambiguous from 1D NMR alone, especially when dealing with multiple substituents. Distinguishing between, for example, a 1,3,5-trisubstituted pyrazole and a 1,4,5-trisubstituted isomer can be challenging due to the subtle differences in proton and carbon chemical shifts. 2D NMR spectroscopy overcomes these limitations by spreading the spectral information into a second dimension, revealing correlations between nuclei that provide a definitive map of the molecule's connectivity.[1][2]
A Comparative Overview of Key 2D NMR Techniques
The selection of 2D NMR experiments should be a strategic process, with each experiment providing a unique piece of the structural puzzle. The following table offers a comparative overview of the performance of COSY, HSQC, and HMBC for the analysis of small molecules like pyrazole derivatives.
| Experiment | Information Obtained | Typical Experiment Time (Small Molecule) | Relative Sensitivity | Resolution | Key Application in Pyrazole Elucidation |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds (J-coupling) | 5 minutes - 2 hours | High | Good | Identifying neighboring protons on substituents and tracing proton spin systems. |
| HSQC (Heteronuclear Single Quantum Coherence) | Direct one-bond ¹H-¹³C correlations | 15 minutes - 4 hours | Moderate | Excellent | Unambiguously assigning protons to their directly attached carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range ¹H-¹³C correlations (2-4 bonds) | 30 minutes - 8 hours | Low | Good | Establishing connectivity between different parts of the molecule, including across quaternary carbons and heteroatoms, which is crucial for determining the substitution pattern on the pyrazole ring. |
The Synergistic Workflow: From Proton Spin Systems to the Complete Scaffold
A logical and efficient workflow is paramount for the timely and accurate structural elucidation of a novel pyrazole derivative. The following diagram illustrates a typical workflow that leverages the strengths of each 2D NMR technique in a synergistic manner.
Caption: A logical workflow for pyrazole structure elucidation using 2D NMR.
In-Depth Analysis of Each Technique
COSY (Correlation Spectroscopy): Mapping the Proton Neighborhood
The COSY experiment is the starting point for 2D analysis, revealing which protons are coupled to each other through two or three bonds.[3] This is invaluable for identifying protons on the same alkyl chain or on adjacent positions of an aromatic ring.
-
Causality of Experimental Choice: For a novel pyrazole derivative, the COSY spectrum will quickly delineate the proton spin systems of the substituents. For instance, an ethyl group will show a clear correlation between the methyl and methylene protons. This allows for the initial "piece-mealing" of the structure.
HSQC (Heteronuclear Single Quantum Coherence): The Direct Connection
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[4][5] This is a highly sensitive and reliable experiment for making unambiguous ¹H-¹³C one-bond assignments.
-
Causality of Experimental Choice: After identifying the proton spin systems with COSY, the HSQC spectrum allows for the direct assignment of the carbon resonances for all protonated carbons. This is a critical step in building the carbon framework of the molecule. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups, providing additional valuable information.[5]
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Puzzle
The HMBC experiment is arguably the most powerful tool for elucidating the overall structure of a novel compound. It reveals correlations between protons and carbons that are two to four bonds apart.[5][6][7]
-
Causality of Experimental Choice: For pyrazole derivatives, the HMBC experiment is essential for determining the substitution pattern on the heterocyclic ring. By observing correlations from the protons on the substituents to the carbons of the pyrazole ring, one can definitively establish the points of attachment. Furthermore, HMBC correlations can be observed to quaternary carbons, which are invisible in HSQC spectra, thus completing the carbon skeleton.
Case Study: Structural Elucidation of a Novel Pyrazolo[3,4-b]pyridin-6-one Derivative
To illustrate the practical application of this comparative workflow, let's consider the structural elucidation of a hypothetical novel pyrazolo[3,4-b]pyridin-6-one derivative.
Hypothetical Structure:
(A diagram of the hypothetical pyrazolo[3,4-b]pyridin-6-one derivative would be placed here. For the purpose of this text-based generation, the structure is a pyrazole ring fused with a pyridinone ring, with a phenyl group on the pyrazole nitrogen, a methyl group on the pyrazole ring, and an ethyl group on the pyridinone nitrogen.)
Experimental Data (Hypothetical):
| Proton (¹H) Signal | ¹H Chemical Shift (ppm) | Multiplicity | Integration | Carbon (¹³C) Signal | ¹³C Chemical Shift (ppm) |
| H-7 | 7.80 | s | 1H | C-3 | 145.2 |
| H-1' (Ph) | 7.50 | m | 2H | C-3a | 110.5 |
| H-2' (Ph) | 7.40 | m | 3H | C-4 | 162.1 |
| H-5 (CH₂) | 4.20 | q | 2H | C-5 | 40.1 |
| H-3 (CH₃) | 2.50 | s | 3H | C-6 | 175.3 |
| H-6 (CH₃) | 1.30 | t | 3H | C-7 | 135.8 |
| C-1' (Ph) | 138.0 | ||||
| C-2' (Ph) | 129.5 | ||||
| C-3' (Ph) | 128.9 | ||||
| C-4' (Ph) | 125.6 | ||||
| C-3 (CH₃) | 12.5 | ||||
| C-6 (CH₃) | 14.8 |
Step-by-Step Elucidation:
-
1D NMR Analysis: The ¹H NMR shows signals for an ethyl group (a quartet at 4.20 ppm and a triplet at 1.30 ppm), a methyl group (a singlet at 2.50 ppm), a phenyl group (multiplets at 7.50 and 7.40 ppm), and a singlet in the aromatic region (7.80 ppm). The ¹³C NMR shows the expected number of carbon signals.
-
COSY Analysis: The COSY spectrum would show a clear correlation between the quartet at 4.20 ppm (H-5) and the triplet at 1.30 ppm (H-6), confirming the presence of the ethyl group. No other correlations would be observed for the singlets.
-
HSQC Analysis: The HSQC spectrum would allow for the direct assignment of the protonated carbons:
-
The quartet at 4.20 ppm (H-5) correlates to the carbon at 40.1 ppm (C-5).
-
The triplet at 1.30 ppm (H-6) correlates to the carbon at 14.8 ppm (C-6).
-
The singlet at 2.50 ppm (H-3) correlates to the carbon at 12.5 ppm (C-3 CH₃).
-
The singlet at 7.80 ppm (H-7) correlates to the carbon at 135.8 ppm (C-7).
-
The multiplets for the phenyl group would correlate to their respective carbons.
-
-
HMBC Analysis: Assembling the Core Structure: The HMBC spectrum is the key to connecting the fragments and confirming the substitution pattern. The following crucial long-range correlations would be observed:
| Proton Signal | Correlates to Carbon Signal(s) | Implication |
| H-5 (4.20 ppm) | C-4 (162.1 ppm), C-6 (175.3 ppm) | Confirms the ethyl group is attached to the nitrogen of the pyridinone ring. |
| H-3 (CH₃, 2.50 ppm) | C-3 (145.2 ppm), C-3a (110.5 ppm) | Confirms the methyl group is attached to the C-3 position of the pyrazole ring. |
| H-7 (7.80 ppm) | C-3a (110.5 ppm), C-6 (175.3 ppm) | Places H-7 on the pyridinone ring and confirms its connectivity to the fused ring system. |
| H-1' (Ph, 7.50 ppm) | C-3 (145.2 ppm), C-3a (110.5 ppm) | Confirms the phenyl group is attached to the pyrazole nitrogen. |
The logical deduction from these HMBC correlations allows for the unambiguous assembly of the pyrazolo[3,4-b]pyridin-6-one scaffold and the precise placement of all substituents.
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2D NMR Acquisition:
The following are general starting parameters for a 500 MHz spectrometer. These should be optimized for the specific instrument and sample.
COSY (Gradient-Selected):
-
Load a standard cosygpqf pulse program.
-
Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).
-
Acquire 2-4 scans per increment.
-
Use 256-512 increments in the indirect dimension (t₁).
HSQC (Phase-Sensitive Gradient-Selected):
-
Load a standard hsqcedetgpsisp2 pulse program (for multiplicity editing).
-
Set the spectral width in F2 (¹H) to cover all proton signals and in F1 (¹³C) to cover all expected carbon signals (e.g., 0-180 ppm).
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire 4-16 scans per increment.
-
Use 256-512 increments in t₁.
HMBC (Gradient-Selected):
-
Load a standard hmbcgplpndqf pulse program.
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Set the long-range coupling constant (nJCH) to a value optimized for 2-3 bond correlations (typically 8-10 Hz).
-
Acquire 8-64 scans per increment.
-
Use 256-512 increments in t₁.
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectra (for phase-sensitive experiments like HSQC).
-
Calibrate the chemical shift axes using the residual solvent signal as a reference.
Conclusion: A Self-Validating System for Structural Integrity
The synergistic use of COSY, HSQC, and HMBC provides a self-validating system for the structural confirmation of novel pyrazole derivatives. COSY defines the proton spin systems, HSQC links the protons to their carbons, and HMBC builds the complete molecular framework. This multi-pronged approach leaves no room for ambiguity, ensuring the highest level of scientific integrity in your research and development endeavors. By understanding the specific strengths and applications of each 2D NMR technique, researchers can confidently and efficiently elucidate the structures of even the most complex pyrazole derivatives.
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- 7. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-phenyl-1H-pyrazole-4-sulfonyl chloride
This document provides essential, step-by-step guidance for the safe handling and disposal of 1-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS No: 18336-37-3). As a member of the sulfonyl chloride class, this compound is highly reactive and requires meticulous handling to ensure the safety of laboratory personnel and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this or similar reactive reagents.
Section 1: Core Hazards and Immediate Safety Protocols
This compound is a corrosive and water-reactive compound.[1] The primary hazards stem from its reactivity with nucleophiles, particularly water, which results in an exothermic reaction that liberates corrosive hydrogen chloride (HCl) gas and 1-phenyl-1H-pyrazole-4-sulfonic acid.[2] Understanding these properties is fundamental to its safe management.
Immediate Handling Precautions:
-
Ventilation: Always handle this compound within a certified chemical fume hood to prevent inhalation of corrosive vapors.[3][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:
-
Moisture Control: Store and handle away from water and humid conditions to prevent uncontrolled decomposition.[5]
| Safety and Hazard Information Summary [1][5] | |
| IUPAC Name | This compound |
| CAS Number | 18336-37-3 |
| Primary Hazards | Corrosive (Causes severe skin burns and eye damage), Water-Reactive |
| Incompatibilities | Water, Strong Bases, Alcohols, Oxidizing Agents |
| Hazardous Decomposition | Hydrogen chloride gas, Sulfur oxides, Nitrogen oxides |
| Storage | Store in a dry, cool, well-ventilated area, locked up, and away from incompatible materials.[4][5] |
Section 2: Waste Management: Characterization and Segregation
All materials contaminated with this compound must be treated as hazardous waste. Due to its reactivity, it cannot be disposed of in standard laboratory trash or flushed down the sanitary sewer system without prior treatment.[8]
Waste Characterization:
-
Reactive Waste: This is the primary hazardous characteristic. It reacts violently with water.[9]
-
Corrosive Waste: The compound itself and its decomposition products are corrosive.[1]
Segregation Protocol:
-
Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., glass or HDPE) and have a secure, tight-fitting lid.[10][11]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly list the full chemical name: "this compound". The label must also indicate the hazards: "Reactive" and "Corrosive".[12]
-
Storage: Store the waste container in a designated satellite accumulation area with secondary containment to prevent the spread of material in case of a leak.[13] It must be segregated from aqueous solutions, bases, and other incompatible chemical waste streams.[11]
Section 3: Step-by-Step Disposal and Decontamination Procedures
The preferred method for managing surplus or waste this compound is through careful chemical neutralization (hydrolysis) under controlled conditions. This procedure should only be performed by personnel trained in handling reactive chemicals.
Protocol A: Neutralization of Uncontaminated this compound
This protocol describes the process of hydrolyzing the sulfonyl chloride to its corresponding sulfonic acid salt, which is significantly less hazardous.
Methodology:
-
Preparation (in a chemical fume hood):
-
Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium hydroxide, in a flask or beaker that is at least three times larger than the total final volume.
-
Place this container in an ice bath to manage the heat generated during the exothermic reaction.[3] Equip the flask with a magnetic stirrer for constant agitation.
-
-
Slow Addition:
-
Slowly and carefully add the this compound waste to the stirring basic solution dropwise or in very small portions. Crucially, always add the reactive chemical to the neutralizing solution, never the other way around. [3] This ensures that the reactive agent is always the limiting reagent and prevents a runaway reaction.
-
-
Monitoring:
-
Completion and Final Disposal:
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours as it slowly comes to room temperature to ensure the reaction is complete.[2]
-
Once the reaction is finished, neutralize the solution to a pH between 6 and 8 using a suitable acid (e.g., dilute HCl or H₂SO₄).
-
The resulting neutralized salt solution, if free of other hazardous contaminants, can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations.[3][14]
-
Protocol B: Disposal of Contaminated Materials and Spill Residues
Items such as gloves, absorbent pads, and contaminated labware cannot be disposed of in regular trash.
Methodology:
-
Spill Cleanup: In the event of a spill, absorb the material with a non-combustible, inert absorbent like sand, vermiculite, or diatomaceous earth.[3] Do not use combustible materials like paper towels or sawdust.
-
Collection: Carefully collect the absorbed material and any contaminated debris using spark-proof tools and place it into a designated, labeled hazardous waste container.[15]
-
Disposal: This container must be sealed and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[12][15] Do not attempt to neutralize grossly contaminated solid materials in the lab.
Protocol C: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal or reuse.
Methodology:
-
Triple Rinsing: In a chemical fume hood, carefully rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) to remove residual chemical.[11] The resulting rinsate is considered hazardous waste and must be collected for proper disposal, either via neutralization (Protocol A) or through your EHS office.
-
Aqueous Rinse: After the solvent rinse, the container can be washed with soap and water.
-
Final Disposal: Once decontaminated, the container can often be disposed of in regular glass recycling or trash, after defacing the original label.[15]
Section 4: Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Section 5: Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste streams.
Caption: Logical workflow for the proper disposal of this compound.
Section 6: References
-
University of Alabama in Huntsville EHS. (n.d.). Chemical Waste. Retrieved from [Link]
-
MIT EHS. (n.d.). Chemical Waste. Retrieved from [Link]
-
Western Washington University EHS. (n.d.). Chemical Waste. Retrieved from [Link]
-
University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Angene Chemical. (2025). 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride Safety Data Sheet. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]
-
ResearchGate. (2019). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. Retrieved from [Link]
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- 15. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-phenyl-1H-pyrazole-4-sulfonyl chloride
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. The compound 1-phenyl-1H-pyrazole-4-sulfonyl chloride, a reactive sulfonyl chloride, requires meticulous handling to ensure personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why these protocols are critical. Our goal is to build a foundation of trust through value, making this your preferred resource for laboratory safety and chemical handling.
Hazard Assessment: Understanding the Reactivity of Phenyl-Pyrazole Sulfonyl Chloride
This compound belongs to the sulfonyl chloride class of reagents, which are characterized by their high reactivity, particularly with nucleophiles. The primary hazards stem from its corrosive nature and its vigorous reaction with water.[1]
Key Hazards:
-
Corrosivity: The compound is expected to be highly corrosive. Direct contact can cause severe burns to the skin and eyes.[1][2] Ingestion can lead to severe damage and perforation of the gastrointestinal tract.[2]
-
Water Reactivity: Like other sulfonyl chlorides, it reacts exothermically with water—including ambient moisture, sweat, or mucous membranes—to generate corrosive hydrochloric acid (HCl) and sulfonic acid.[1][3] This reactivity is the root cause of its severe corrosive effects.
-
Inhalation Hazard: Inhalation of dust or vapors can cause respiratory irritation and potential chemical burns to the respiratory tract.[4][5]
-
Incompatibilities: It is incompatible with strong bases, oxidizing agents, water, alcohols, and amines.[1][3][4]
GHS Hazard Profile for Structurally Similar Pyrazole Sulfonyl Chlorides
To build a comprehensive safety profile, we can analyze the documented classifications for closely related compounds. This data informs our conservative and proactive approach to PPE selection.
| Hazard Classification | GHS Hazard Statement | Representative Compounds | Source |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | [2] |
| Serious Eye Damage | H318: Causes serious eye damage | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | [2] |
| Respiratory Irritation | H335: May cause respiratory irritation | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | [4][5] |
| Skin Sensitization | H317: May cause an allergic skin reaction | 1H-Pyrazole-4-sulfonyl chloride |
This table clearly indicates that the primary, immediate threats are severe damage to skin, eyes, and the respiratory system. Our PPE strategy must create an absolute barrier against these routes of exposure.
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is non-negotiable when handling this compound. Each component serves a specific purpose, collectively ensuring a comprehensive shield against exposure.
Eye and Face Protection
-
Primary Protection: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[4][6] These create a seal around the eyes, protecting against dust, splashes, and vapors.
-
Secondary Barrier: A full-face shield must be worn over the safety goggles.[1][7] This is a critical secondary barrier that protects the entire face from splashes during reagent transfer, reaction quenching, or spill cleanup. The causality is clear: sulfonyl chlorides can react violently with quenching agents, making splashes a foreseeable risk.
Skin and Body Protection
-
Laboratory Coat: A chemical-resistant lab coat is the minimum requirement. For operations with larger quantities or a higher risk of splashing, a chemical-resistant apron or impervious clothing should be worn over the lab coat.[1][8]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice, but it is crucial to inspect them for any signs of damage before each use.[1] When working for extended periods, consider double-gloving. Always follow proper glove removal techniques to avoid contaminating your skin.
-
Full Coverage: Ensure no skin is exposed. Wear long pants and closed-toe, chemical-resistant footwear.[9]
Respiratory Protection
-
Primary Engineering Control: All handling of this compound must be performed inside a certified chemical fume hood.[1][2] This is the most critical step in preventing respiratory exposure.
-
Secondary Respiratory Protection: If there is any risk of exceeding exposure limits, such as during a large spill or a failure of the primary engineering controls, a NIOSH/MSHA-approved respirator with the appropriate cartridge is necessary.[4][6] All personnel requiring a respirator must be properly trained and fit-tested as per their institution's EHS guidelines.[3][9]
Operational and Disposal Plans: A Step-by-Step Procedural Guide
Safety is a process, not just a set of equipment. The following workflow integrates PPE use into the entire lifecycle of handling the chemical, from preparation to disposal.
Step 1: Pre-Operation Safety Check
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Inspect PPE: Carefully check all PPE for defects, such as cracks in the face shield, holes in gloves, or tears in the lab coat.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare for Spills: Have a spill kit ready that is appropriate for reactive, water-sensitive corrosive solids. This should include a dry absorbent material (like sand or vermiculite), and a plastic scoop for cleanup.
Step 2: Donning PPE
The order in which you put on PPE is crucial to ensure a proper seal and prevent contamination.
-
Lab Coat or Apron
-
Safety Goggles
-
Face Shield
-
Gloves (pulled over the cuffs of the lab coat)
Step 3: Chemical Handling
-
Perform all manipulations, including weighing and transfers, within the fume hood.[2]
-
Use non-sparking tools to prevent ignition of any flammable solvents in the vicinity.[6]
-
Keep the container of this compound tightly closed when not in use to minimize exposure to atmospheric moisture.[2]
Step 4: Decontamination and Doffing PPE
Properly removing PPE is as important as putting it on.
-
Decontaminate: Wipe down gloves with a dry cloth if they have been contaminated.
-
Remove Face Shield: Handle by the back or top.
-
Remove Lab Coat: Turn it inside out as you remove it.
-
Remove Gloves: Use the proper technique to avoid touching the outside of the gloves with your bare hands.
-
Remove Goggles: Handle by the strap.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[6]
Step 5: Waste Disposal
-
Solid Waste: All unused chemical and grossly contaminated materials (e.g., weighing paper, gloves, absorbent pads) must be collected in a clearly labeled, sealed, and chemically compatible waste container.[10] The label should include the chemical name and all appropriate hazard warnings.
-
Quenching (for experts only): Surplus sulfonyl chlorides can be slowly and carefully added to a stirred, cooled solution of sodium hydroxide.[11] This is a highly exothermic reaction and must be done with extreme caution in a fume hood.
-
Professional Disposal: The ultimate disposal of the waste container must be handled by a licensed professional waste disposal company, typically via high-temperature incineration.[10]
Visual Workflow for Safe Handling
The following diagram outlines the logical flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
- Benchchem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. Proper Disposal of 1H-Pyrazole-3,5-dimethanol: A Step-by-Step Guide for Laboratory Professionals.
- SAFETY DATA SHEETS. (Specific to p-Toluene sulfonyl chloride).
- Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Fisher Scientific. (2023-09-05). SAFETY DATA SHEET for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride.
- SAFETY DATA SHEET for 1-Phenyl-3-methyl-5-pyrazolone.
- Fisher Scientific. SAFETY DATA SHEET for 1-Methyl-1H-pyrazole-4-sulfonyl chloride.
- Benchchem. Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
- SAMS Solutions. (2024-04-25). Discover the Various Types of PPE for Optimal Chemical Safety.
- University of Georgia Office of Research. (Specific SOP for a hazardous chemical).
- Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Storemasta Blog. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes.
- Sigma-Aldrich. 1H-Pyrazole-4-sulfonyl chloride AldrichCPR.
- Angene Chemical. (2025-10-19). Safety Data Sheet for 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
